Product packaging for 1-Chloro-3-(2-nitrovinyl)benzene(Cat. No.:CAS No. 37888-03-2)

1-Chloro-3-(2-nitrovinyl)benzene

Cat. No.: B042228
CAS No.: 37888-03-2
M. Wt: 183.59 g/mol
InChI Key: GXQRAWTWDNHGBS-SNAWJCMRSA-N
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Description

1-Chloro-3-(2-nitrovinyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C8H6ClNO2 and its molecular weight is 183.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO2 B042228 1-Chloro-3-(2-nitrovinyl)benzene CAS No. 37888-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQRAWTWDNHGBS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879306
Record name 3-CHLORO-B-NITROSTYRENE
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Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-35-2, 37888-03-2
Record name 3-CHLORO-B-NITROSTYRENE
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Record name 37888-03-2
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Foundational & Exploratory

synthesis of 1-Chloro-3-(2-nitrovinyl)benzene from 3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis of 1-Chloro-3-(2-nitrovinyl)benzene from 3-Chlorobenzaldehyde

This guide provides a comprehensive overview of the synthesis of this compound, a valuable chemical intermediate, from 3-chlorobenzaldehyde. The primary synthetic route discussed is the Henry reaction, a classic C-C bond-forming reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Overview

The is most commonly achieved through a Henry (or nitroaldol) reaction. This reaction involves the base-catalyzed condensation of 3-chlorobenzaldehyde with nitromethane. The initial product is a β-nitro alcohol intermediate, which subsequently undergoes dehydration to yield the final product, (E)-1-Chloro-3-(2-nitrovinyl)benzene.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of (E)-1-Chloro-3-(2-nitrovinyl)benzene.

ParameterValueReference
Molecular Formula C₈H₆ClNO₂N/A
Molecular Weight 183.59 g/mol N/A
Physical Appearance Yellow viscous oilN/A
Reported Yield 3%N/A
Thin-Layer Chromatography (TLC) Rf = 0.33 (10% EtOAc in hexanes)N/A

Experimental Protocol

The following is a representative experimental protocol for the synthesis of β-nitrostyrenes via a Henry reaction, which can be adapted for the synthesis of this compound.

Materials:

  • 3-Chlorobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • 3 Å Molecular sieves

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3-chlorobenzaldehyde (1 equivalent) and ammonium acetate (1 equivalent) in nitromethane (approximately 5 equivalents) and glacial acetic acid.

  • Add a few 3 Å molecular sieves to the mixture to aid in the removal of water formed during the reaction.

  • Reflux the reaction mixture with stirring for 1 hour.

  • After cooling to room temperature, remove the molecular sieves by filtration.

  • Neutralize the reaction mixture by adding it to a suspension of sodium carbonate in water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude product may be further purified by column chromatography on silica gel.

Reaction Mechanism and Experimental Workflow

The via the Henry reaction proceeds through a well-established mechanism. The experimental workflow involves reaction setup, monitoring, workup, and purification.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Nitroalkoxide β-Nitroalkoxide Intermediate 3-Chlorobenzaldehyde->Nitroalkoxide Nucleophilic Attack Nitromethane Nitromethane Base Base Nitronate_Anion Nitronate Anion Nitronate_Anion->Nitroalkoxide Nitro_Alcohol β-Nitro Alcohol Nitroalkoxide->Nitro_Alcohol Protonation Product This compound Nitro_Alcohol->Product Dehydration

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow Combine_Reactants Combine 3-Chlorobenzaldehyde, Nitromethane, and Catalyst Reflux Reflux Reaction Mixture Combine_Reactants->Reflux Cool_and_Filter Cool and Filter Reflux->Cool_and_Filter Neutralize Neutralize with Na₂CO₃ solution Cool_and_Filter->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry_and_Evaporate Dry Organic Layer and Evaporate Solvent Extract->Dry_and_Evaporate Purify Purify by Column Chromatography Dry_and_Evaporate->Purify Characterize Characterize Product Purify->Characterize End Characterize->End

Caption: General experimental workflow for the synthesis and purification.

Spectroscopic Data

Reference Data for 1-Chloro-4-(2-nitrovinyl)benzene:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.94 (d, J = 13.7 Hz, 1H), 7.56 (d, J = 13.7 Hz, 1H), 7.48 (d, J = 8.6 Hz, 2H), 7.41 (d, J = 8.6 Hz, 2H).[1]

  • ¹³C{¹H} NMR (101 MHz, CDCl₃) δ (ppm): 138.3, 137.8, 137.5, 130.4, 129.8, 128.6.[1]

  • Mass Spectrometry (CI) for C₈H₆ClNO₂: m/z = 226, 224 [M+41]⁺, 214, 212 [M+29]⁺, 186, 184 [M+1]⁺, 143, 141.

Note: The provided spectroscopic data is for the 4-chloro isomer and should be used for comparative purposes only. Actual characterization of this compound requires obtaining its specific spectral data. High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the elemental composition of the synthesized product.

References

An In-Depth Technical Guide to the Chemical Properties of 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-(2-nitrovinyl)benzene, a substituted nitrostyrene, is a compound of interest in medicinal chemistry and organic synthesis. Its chemical structure, featuring a chlorinated benzene ring conjugated with a nitrovinyl group, imparts a unique electronic profile that makes it a versatile intermediate for the synthesis of various heterocyclic compounds and a candidate for biological evaluation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, with a focus on data and methodologies relevant to researchers in the field.

Chemical and Physical Properties

This compound, with the CAS number 37888-03-2, is characterized by the molecular formula C₈H₆ClNO₂ and a molecular weight of 183.59 g/mol .[1] At room temperature, it is described as a yellow viscous oil.[2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 37888-03-2[1]
Molecular Formula C₈H₆ClNO₂[1]
Molecular Weight 183.59 g/mol [1]
Physical State Yellow viscous oil[2]
Storage Temperature 2-8°C[1]

Synthesis

The most common and effective method for the synthesis of this compound is the Henry condensation, also known as the nitroaldol reaction, between 3-chlorobenzaldehyde and nitromethane.[3] This base-catalyzed carbon-carbon bond-forming reaction is a fundamental transformation in organic chemistry for the preparation of β-nitro alcohols, which can be subsequently dehydrated to yield nitroalkenes.[4]

Experimental Protocol: Henry Condensation of 3-Chlorobenzaldehyde and Nitromethane

This protocol is a general representation of the Henry reaction for the synthesis of nitrostyrenes and can be adapted for the specific synthesis of this compound.

Materials:

  • 3-Chlorobenzaldehyde

  • Nitromethane

  • A base catalyst (e.g., ammonium acetate, sodium hydroxide, or a solid base catalyst)

  • A suitable solvent (e.g., acetic acid, ethanol, or methanol)

  • Ice

  • Water

  • Apparatus for reflux and vacuum filtration

Procedure:

  • In a round-bottom flask, dissolve the solid starting materials (3-chlorobenzaldehyde and the base catalyst, such as ammonium acetate) in the chosen solvent (e.g., acetic acid).

  • Add an excess of nitromethane to the solution.

  • Set up the apparatus for reflux and heat the reaction mixture for a specified period (e.g., 30 minutes). The progress of the reaction can be monitored by observing a color change, often to a yellow or orange hue.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any remaining impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification Reactant1 3-Chlorobenzaldehyde Mixing Mixing and Dissolving Reactant1->Mixing Reactant2 Nitromethane Reactant2->Mixing Catalyst Base Catalyst (e.g., Ammonium Acetate) Catalyst->Mixing Solvent Solvent (e.g., Acetic Acid) Solvent->Mixing Reflux Heating under Reflux Mixing->Reflux Precipitation Precipitation in Ice Water Reflux->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Cold Water Filtration->Washing Purification Recrystallization Washing->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Henry condensation.

Spectral Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃):

  • δ 7.95 (d, J = 13.7 Hz, 1H)

  • δ 7.61−7.54 (m, 2H)

  • δ 7.51−7.39 (m, 3H)[2]

¹³C NMR (75 MHz, CDCl₃):

  • Chemical shifts for the carbon atoms of the benzene ring and the vinyl group are expected in the aromatic and olefinic regions, respectively. Specific peak assignments require further experimental data.

Mass Spectrometry

Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the nitrovinyl group and the substitution pattern of the benzene ring.

  • Electrophilic Aromatic Substitution: The chloro and nitrovinyl groups are deactivating and meta-directing for electrophilic aromatic substitution reactions.

  • Nucleophilic Addition: The β-carbon of the nitrovinyl group is highly electrophilic and susceptible to Michael addition by various nucleophiles.

  • Reduction: The nitro group can be reduced to an amino group using various reducing agents, providing a route to substituted phenethylamines.

  • Cycloaddition Reactions: The electron-deficient double bond can participate in Diels-Alder and other cycloaddition reactions.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of nitrostyrene derivatives has demonstrated significant potential as antimicrobial and anticancer agents.

Antimicrobial Activity

Substituted nitrostyrenes have been shown to possess antibacterial and antifungal properties. The proposed mechanisms of antimicrobial action include:

  • Inhibition of cell wall biosynthesis.

  • Disruption of the cell membrane.

  • Inhibition of protein and nucleic acid synthesis.

  • Interference with metabolic pathways.[5][6]

Anticancer Activity

Several nitrostyrene derivatives have exhibited promising anticancer activity. The underlying mechanisms are multifaceted and can involve the modulation of various signaling pathways:

  • Induction of Apoptosis: Nitrostyrenes can induce programmed cell death in cancer cells.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation and survival, and its inhibition by natural products has been shown to counteract tumor drug resistance.[7]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively activated in cancer cells, promoting proliferation and survival.

  • MEK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key regulator of cell growth and differentiation that can be targeted by anticancer agents.

A synthetic β-nitrostyrene derivative, CYT-Rx20, has been shown to induce breast cancer cell death and autophagy through the generation of reactive oxygen species (ROS) and activation of the MEK/ERK pathway.[8] Another study on a different nitrostyrene derivative in colorectal cancer cells demonstrated the induction of DNA damage and mitochondrial dysfunction mediated by ROS and involving the MEK/ERK signaling pathway.[9]

Potential Signaling Pathway

Signaling_Pathway cluster_compound This compound cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_outcomes Biological Outcomes Compound This compound ROS Increased ROS Production Compound->ROS MEK_ERK MEK/ERK Pathway Compound->MEK_ERK Modulates PI3K_AKT PI3K/Akt Pathway Compound->PI3K_AKT Modulates STAT3 STAT3 Pathway Compound->STAT3 Modulates DNA_Damage DNA Damage ROS->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Mito_Dysfunction->Apoptosis CellCycleArrest Cell Cycle Arrest MEK_ERK->CellCycleArrest Inhibition_Growth Inhibition of Cell Growth PI3K_AKT->Inhibition_Growth STAT3->Inhibition_Growth Apoptosis->Inhibition_Growth CellCycleArrest->Inhibition_Growth

Caption: Putative signaling pathways modulated by nitrostyrene derivatives leading to anticancer effects.

Conclusion

This compound is a synthetically accessible compound with a range of potential applications, particularly in the development of novel therapeutic agents. This guide has summarized its key chemical and physical properties, provided a detailed experimental protocol for its synthesis, and outlined its potential biological activities based on the broader class of nitrostyrenes. Further research is warranted to fully elucidate the specific biological mechanisms and signaling pathways modulated by this particular isomer, which will be crucial for its future development as a drug candidate.

References

1-Chloro-3-(2-nitrovinyl)benzene molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-Chloro-3-(2-nitrovinyl)benzene: Molecular Structure and Formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical data for this compound. The information is curated for professionals in research and development, with a focus on clarity and detailed experimental context.

Chemical Identity and Properties

This compound, also known as trans-3-Chloro-β-nitrostyrene, is an organic compound featuring a benzene ring substituted with both a chloro and a nitrovinyl group.[1] These functional groups impart distinct electronic properties to the molecule, making it a valuable intermediate in various organic syntheses.[1] The presence of the electron-withdrawing nitrovinyl group significantly influences the reactivity of the benzene ring.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C8H6ClNO2[2][3]
Molecular Weight 183.59 g/mol [2][3]
IUPAC Name 1-chloro-3-[(E)-2-nitroethenyl]benzene[3]
CAS Number 37888-03-2[2][3]
Canonical SMILES C1=CC(=CC(=C1)Cl)C=C--INVALID-LINK--[O-][3]
InChI Key GXQRAWTWDNHGBS-SNAWJCMRSA-N[2][3]
Common Synonyms trans-3-Chloro-β-nitrostyrene, 1-(3-Chlorophenyl)-2-nitroethene[1][3]
Physical Form Solid[4]
Storage Temperature 2-8°C[2]

Molecular Structure

The structure of this compound consists of a central benzene ring. A chlorine atom is attached to the third carbon (meta position) relative to a nitrovinyl group, which is attached to the first carbon. The nitrovinyl group (-CH=CH-NO₂) features a double bond, and the "trans" or "(E)" isomer is the more stable and commonly referenced configuration.[3] This configuration places the hydrogen atoms on opposite sides of the double bond. The nitro group (NO₂) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.

Caption: Molecular structure of this compound.

Experimental Protocols: Synthesis

A prevalent method for the synthesis of this compound is the Henry reaction (also known as a nitroaldol reaction), which involves the condensation of 3-chlorobenzaldehyde with nitromethane.[1][5] This reaction is a fundamental carbon-carbon bond-forming process in organic chemistry.[5]

Objective: To synthesize this compound from 3-chlorobenzaldehyde and nitromethane.

Materials and Reagents:

  • 3-Chlorobenzaldehyde

  • Nitromethane

  • Sodium hydroxide (NaOH) or Ammonium acetate

  • Ethanol or Acetic Acid (solvent)

  • Ice water

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: A solution of a base catalyst (e.g., sodium hydroxide in ethanol or ammonium acetate in acetic acid) is prepared in a reaction vessel.[1][6]

  • Addition of Reactants: To this solution, nitromethane is added, followed by the dropwise addition of 3-chlorobenzaldehyde.[1][6] The initial step involves the deprotonation of nitromethane by the base to form a nucleophilic nitronate ion.[5]

  • Reaction Progression: The nitronate ion then performs a nucleophilic attack on the carbonyl carbon of 3-chlorobenzaldehyde.[5] The mixture is stirred, often at reflux for several hours, to ensure the reaction goes to completion.[6]

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice water.[6] The pH is adjusted to neutral using an appropriate acid or base. The aqueous mixture is then extracted multiple times with an organic solvent such as ethyl acetate.[6]

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[6]

  • Final Product: The crude solid can be further purified by recrystallization or silica gel column chromatography to obtain pure this compound.[6]

This synthetic route is effective and commonly cited for producing various substituted β-nitrostyrene compounds.[5][6]

synthesis_workflow cluster_reactants Reactants cluster_process Process Reactant1 3-Chlorobenzaldehyde Step1 Henry Condensation (in Ethanol/Acetic Acid) Reactant1->Step1 Reactant2 Nitromethane Reactant2->Step1 Catalyst Base (e.g., NaOH) Catalyst->Step1 Step2 Reaction Work-up (Quenching with Ice Water) Step1->Step2 Step3 Extraction (with Ethyl Acetate) Step2->Step3 Step4 Purification (Chromatography/Recrystallization) Step3->Step4 Product This compound Step4->Product

Caption: Synthesis workflow for this compound.

References

physical properties and CAS number for 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential biological activities of (E)-1-Chloro-3-(2-nitrovinyl)benzene, a compound of interest for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

(E)-1-Chloro-3-(2-nitrovinyl)benzene, also known as trans-3-Chloro-β-nitrostyrene, is a substituted nitrostyrene with the molecular formula C₈H₆ClNO₂. The presence of the chloro and nitrovinyl groups on the benzene ring imparts distinct chemical reactivity and potential for biological activity.

CAS Numbers: 37888-03-2 (for the (E)-isomer), 3156-35-2[1][2]

Table 1: Physical and Chemical Properties of (E)-1-Chloro-3-(2-nitrovinyl)benzene

PropertyValueSource
Molecular Weight 183.59 g/mol [1][2]
Molecular Formula C₈H₆ClNO₂[1][2]
Melting Point 48-52 °C
Boiling Point 299.9 °C (Predicted)
Density 1.324 g/cm³ (Predicted)
Storage Temperature 2-8 °C[2]
Solubility Likely soluble in methanol, ethanol, benzene, and chloroform; Insoluble in water.General solubility of similar compounds
Appearance Yellow crystalline solid[3]

Experimental Protocols: Synthesis

The primary method for the synthesis of (E)-1-Chloro-3-(2-nitrovinyl)benzene is the Henry reaction, which involves the condensation of 3-chlorobenzaldehyde with nitromethane in the presence of a base.[1]

Representative Synthesis Protocol: Henry Condensation

Materials:

  • 3-Chlorobenzaldehyde

  • Nitromethane

  • Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Appropriate organic solvent for recrystallization (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-chlorobenzaldehyde in methanol or ethanol.

  • Addition of Reactants: To the stirred solution, add an equimolar amount of nitromethane.

  • Base Addition: Slowly add a solution of sodium hydroxide in the corresponding alcohol to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored and controlled, if necessary, with an ice bath.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is generally allowed to proceed for several hours at room temperature or with gentle heating.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid until it reaches a neutral pH.

  • Precipitation and Filtration: The product, (E)-1-Chloro-3-(2-nitrovinyl)benzene, will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it with cold distilled water to remove any inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable organic solvent, such as ethanol or methanol. Dissolve the crude solid in a minimal amount of the hot solvent and allow it to cool slowly to form crystals. Filter the purified crystals and dry them thoroughly.

G reagents 3-Chlorobenzaldehyde + Nitromethane reaction_mixture Reaction Mixture reagents->reaction_mixture base_solvent NaOH in Methanol/Ethanol base_solvent->reaction_mixture Catalyst workup Neutralization (HCl) Precipitation reaction_mixture->workup Reaction Completion filtration Filtration and Washing workup->filtration purification Recrystallization filtration->purification product (E)-1-Chloro-3-(2-nitrovinyl)benzene purification->product

A representative workflow for the synthesis of (E)-1-Chloro-3-(2-nitrovinyl)benzene.

Potential Biological Activities and Signaling Pathways

While specific studies on (E)-1-Chloro-3-(2-nitrovinyl)benzene are limited, the broader class of β-nitrostyrene derivatives has demonstrated significant potential as both anticancer and antimicrobial agents. The biological activities are generally attributed to the electrophilic nature of the nitrovinyl group.

Anticancer Activity

Research on various β-nitrostyrene derivatives suggests that their anticancer effects are mediated through several mechanisms:

  • Induction of Apoptosis: Many β-nitrostyrenes have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the activation of caspases, a family of proteases that are central to the apoptotic pathway.[4][5]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle, frequently at the G2/M phase.[4]

  • Generation of Reactive Oxygen Species (ROS): Some β-nitrostyrene derivatives can increase the intracellular levels of ROS, leading to oxidative stress and subsequent cellular damage, including DNA damage, which can trigger apoptosis.[4] For instance, one synthetic β-nitrostyrene derivative has been shown to induce tumorigenesis inhibition through the ROS-mediated MEK/ERK signaling pathway.[6]

G Nitrostyrene (E)-1-Chloro-3-(2-nitrovinyl)benzene (and derivatives) ROS Increased ROS Production Nitrostyrene->ROS Caspase_activation Caspase Activation Nitrostyrene->Caspase_activation Cell_cycle_arrest G2/M Cell Cycle Arrest Nitrostyrene->Cell_cycle_arrest DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Caspase_activation->Apoptosis Cell_cycle_arrest->Apoptosis

Potential anticancer signaling pathways of β-nitrostyrene derivatives.
Antimicrobial Activity

The antimicrobial properties of β-nitrostyrenes are also an active area of research. The proposed mechanisms of action include:

  • Enzyme Inhibition: β-Nitrostyrenes can act as inhibitors of essential microbial enzymes. For example, they have been identified as reversible inhibitors of protein tyrosine phosphatases (PTPases) through the formation of a covalent bond with a cysteine residue in the enzyme's active site.[7]

  • Quorum Sensing Inhibition: Some nitroolefin structures have been found to interfere with quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. By disrupting QS, these compounds can reduce the pathogenicity of bacteria.[8]

  • Redox Potential Correlation: The antibacterial activity of β-nitrostyrene derivatives has been correlated with their redox potentials, suggesting that their ability to participate in electron transfer reactions is important for their antimicrobial effects.[9]

G Nitrostyrene (E)-1-Chloro-3-(2-nitrovinyl)benzene (and derivatives) Inhibition1 Inhibition Nitrostyrene->Inhibition1 Inhibition2 Inhibition Nitrostyrene->Inhibition2 PTPase Protein Tyrosine Phosphatases (PTPases) Effect1 Disruption of Cellular Signaling PTPase->Effect1 QS Quorum Sensing Systems Effect2 Reduced Virulence & Biofilm Formation QS->Effect2 Inhibition1->PTPase Inhibition2->QS

Potential antimicrobial mechanisms of action for β-nitrostyrene derivatives.

Conclusion

(E)-1-Chloro-3-(2-nitrovinyl)benzene is a readily synthesizable compound with a range of interesting physical properties. Based on the activities of related β-nitrostyrene derivatives, it holds promise as a scaffold for the development of novel anticancer and antimicrobial agents. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this particular compound, which could lead to the development of new therapeutic agents.

References

An In-depth Technical Guide to the Reactivity of the Nitrovinyl Group in 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitrovinyl group in 1-Chloro-3-(2-nitrovinyl)benzene. This compound, also known as trans-1-(3-Chlorophenyl)-2-nitroethene, is a versatile synthetic intermediate owing to the electrophilic nature of the nitrovinyl moiety, which is influenced by the presence of a chlorine atom on the benzene ring. This guide details its synthesis, key reactions, and potential applications, with a focus on providing actionable experimental protocols and quantitative data.

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process commencing with the Henry reaction (also known as a nitroaldol reaction) between 3-chlorobenzaldehyde and nitromethane. This is followed by the dehydration of the resulting nitroalkanol intermediate.[1][2]

Step 1: Henry Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction that yields a β-nitro alcohol.[3]

Experimental Protocol:

A mixture of 3-chlorobenzaldehyde (1 mmol) and nitromethane (3 mmol) is stirred in dry toluene (1 mL) in a microwave tube. A secondary amine (0.1 mmol) and sulfated zirconia (50 mg) are added as catalysts. The mixture is then heated under microwave irradiation at 110 °C for 30 minutes. After cooling, the solid catalyst is removed by centrifugation and washed with dichloromethane. The combined organic phases are evaporated to yield the crude 1-(3-chlorophenyl)-2-nitroethanol.[4]

Step 2: Dehydration

The subsequent dehydration of the β-nitro alcohol readily affords the target compound, this compound. This step is often acid-catalyzed.

Experimental Protocol:

The overall synthesis workflow can be visualized as follows:

G cluster_synthesis Synthesis of this compound 3-chlorobenzaldehyde 3-chlorobenzaldehyde Henry_Reaction Henry Reaction (Base catalyst, Toluene, 110°C, MW) 3-chlorobenzaldehyde->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction Nitroalkanol 1-(3-chlorophenyl)-2-nitroethanol Henry_Reaction->Nitroalkanol Dehydration Dehydration (Acid catalyst) Nitroalkanol->Dehydration Final_Product This compound Dehydration->Final_Product

Caption: Synthesis of this compound.

Spectroscopic Data

Table 1: NMR Data for 1-Chloro-4-(2-nitrovinyl)benzene [5]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H7.94d13.7
¹H7.56d13.7
¹H7.48d8.6
¹H7.41d8.6
¹³C138.3--
¹³C137.8--
¹³C137.5--
¹³C130.4--
¹³C129.8--
¹³C128.6--

Reactivity of the Nitrovinyl Group

The nitrovinyl group in this compound is a highly activated electrophilic system, making it susceptible to a variety of nucleophilic attacks and cycloaddition reactions.

Michael Addition Reactions

The conjugate addition of nucleophiles, known as the Michael addition, is a characteristic reaction of nitroalkenes.[6] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Asymmetric Michael Addition of Aldehydes:

Organocatalyzed asymmetric Michael additions of aldehydes to nitroalkenes have been extensively studied.[7][8][9] While a detailed protocol for this compound is not fully described, a general procedure can be adapted.

General Experimental Protocol:

To a solution of this compound (0.3 mmol) in toluene (0.1 M), an aldehyde (10 equivalents) and a chiral organocatalyst, such as a proline derivative or a chiral diamine (20 mol%), are added. The reaction mixture is stirred at ambient temperature and monitored by TLC. Upon completion, the product is worked up by washing with water, drying the organic layer, and concentrating under reduced pressure. The crude product is then purified by column chromatography.

The general mechanism for the organocatalyzed Michael addition of an aldehyde to a nitroalkene is depicted below:

G cluster_michael Organocatalyzed Michael Addition Aldehyde Aldehyde Catalyst Chiral Amine Catalyst Aldehyde->Catalyst Formation Enamine Enamine Catalyst->Enamine Formation Adduct Michael Adduct Enamine->Adduct Nucleophilic Attack Nitroalkene This compound Nitroalkene->Adduct

Caption: Michael addition of an aldehyde to a nitroalkene.

Cycloaddition Reactions

The electron-deficient nature of the nitrovinyl group makes this compound an excellent dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions.[10][11][12] These reactions are highly valuable for the construction of six-membered rings with good stereocontrol.

Diels-Alder Reaction with Dienes:

While a specific Diels-Alder reaction protocol for this compound was not found in the searched literature, a general procedure can be outlined based on known reactions of similar nitroalkenes.

General Experimental Protocol:

This compound (1 equivalent) is dissolved in a suitable high-boiling solvent such as toluene or xylene. The diene (e.g., cyclopentadiene, furan, or a substituted butadiene, typically in excess) is added to the solution. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by column chromatography or recrystallization.

The general scheme for a Diels-Alder reaction is as follows:

G cluster_da Diels-Alder Reaction Diene Diene Transition_State [4+2] Transition State Diene->Transition_State Dienophile This compound Dienophile->Transition_State Cycloadduct Cyclohexene Derivative Transition_State->Cycloadduct

Caption: General scheme of a Diels-Alder reaction.

Reduction of the Nitrovinyl Group

The nitrovinyl group can be readily reduced to an amino group, providing access to valuable phenethylamine derivatives, which are important scaffolds in medicinal chemistry.

Catalytic Hydrogenation:

Catalytic hydrogenation is a common and effective method for the reduction of nitro groups.[2]

General Experimental Protocol:

This compound is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of a noble metal catalyst, typically palladium on carbon (Pd/C), is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the desired 2-(3-chlorophenyl)ethanamine.

Table 2: Summary of Key Reactions and Conditions

Reaction TypeReactantsKey Reagents/CatalystsGeneral ConditionsProduct Type
Synthesis 3-chlorobenzaldehyde, NitromethaneBase (e.g., secondary amine), Acid (for dehydration)Toluene, 110°C (MW) for Henry; Acid-catalyzed dehydrationThis compound
Michael Addition Aldehydes, Thiols, etc.Chiral organocatalysts (e.g., proline derivatives)Toluene, Room TemperatureSubstituted nitroalkanes
Diels-Alder Reaction Dienes (e.g., cyclopentadiene)HeatToluene or Xylene, RefluxCyclohexene derivatives
Reduction Hydrogen source (e.g., H₂)Pd/CMethanol or Ethanol, Room Temperature2-(3-chlorophenyl)ethanamine

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. The electron-withdrawing nature of both the nitro group and the chlorine atom activates the vinyl moiety towards a range of important chemical transformations, including Michael additions, Diels-Alder reactions, and reductions. The ability to introduce new functional groups and construct complex molecular architectures through these reactions makes this compound a valuable precursor for the synthesis of pharmaceuticals and other biologically active molecules. This guide provides a foundation for researchers to explore and exploit the rich chemistry of this nitrovinylarene. Further investigation into specific reaction conditions and the development of stereoselective methodologies will undoubtedly expand its utility in the field of drug discovery and development.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 1-Chloro-3-(2-nitrovinyl)benzene. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from established principles of organic chemistry and data from analogous compounds to predict its reactivity and regioselectivity.

Core Concepts: Substituent Effects

The reactivity and orientation of electrophilic attack on the benzene ring of this compound are governed by the electronic effects of the two substituents: the chloro group and the 2-nitrovinyl group.

  • Chloro Group (-Cl): The chlorine atom is an ortho-, para-directing deactivator. It deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions due to the stabilizing resonance effect of its lone pairs of electrons on the cationic intermediate (the sigma complex).

  • 2-Nitrovinyl Group (-CH=CHNO₂): This group is a powerful deactivating, meta-director. The nitro group is strongly electron-withdrawing, and this effect is relayed through the conjugated vinyl group to the aromatic ring, significantly reducing its nucleophilicity. The deactivating nature of the nitrovinyl group is comparable to that of a nitro group, which is known to deactivate a benzene ring by a factor of approximately 10⁻⁸ relative to benzene itself.[1]

The combined presence of these two deactivating groups renders the aromatic ring of this compound exceptionally unreactive towards electrophilic aromatic substitution. Consequently, forcing conditions, such as high temperatures and highly acidic catalysts, are anticipated to be necessary for any reaction to proceed on the aromatic ring. Furthermore, the presence of the reactive nitrovinyl side chain introduces the possibility of competing side-chain reactions, such as addition to the double bond.[1]

Predicted Regioselectivity of Electrophilic Aromatic Substitution

The positions of electrophilic attack are determined by the interplay of the directing effects of the existing substituents. In this compound, the chloro group is at position 1 and the nitrovinyl group is at position 3.

  • The chloro group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

  • The 2-nitrovinyl group at C3 directs incoming electrophiles to the meta (C5) position (position C1 is already substituted).

The positions C2, C4, and C6 are all strongly deactivated by their proximity (ortho or para) to the powerfully electron-withdrawing nitrovinyl group. The C5 position, being meta to the nitrovinyl group, is the least deactivated position on the ring. Therefore, electrophilic attack is most likely to occur at the C5 position .

G Directing Effects in this compound cluster_0 This compound cluster_1 Predicted Substitution Sites C1 C1-Cl C2 C2 C3 C3-CH=CHNO2 C4 C4 C5 C5 C6 C6 Overall Prediction Overall Prediction C5->Overall Prediction Most likely site Predicted Major: C5 Minor/Trace: C2, C4, C6 Chloro Directing Chloro (o,p-director) activates: Chloro Directing->C2 Chloro Directing->C4 Chloro Directing->C6 Nitrovinyl Directing Nitrovinyl (m-director) deactivates less at: Nitrovinyl Directing->C5 Overall Prediction->Predicted

Predicted regioselectivity of EAS.

Key Electrophilic Aromatic Substitution Reactions

The following sections detail the predicted outcomes and generalized experimental protocols for common EAS reactions on this compound. It is crucial to reiterate that these reactions are expected to be very slow and may yield complex mixtures or favor side-chain reactions.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Due to the already present deactivating groups, this reaction will require harsh conditions.

Predicted Products and Conditions

ElectrophileReagents and ConditionsMajor ProductMinor ProductsExpected Yield
NO₂⁺Conc. HNO₃, Conc. H₂SO₄, >100°C1-Chloro-5-nitro-3-(2-nitrovinyl)benzene1-Chloro-2-nitro-3-(2-nitrovinyl)benzene, 1-Chloro-4-nitro-3-(2-nitrovinyl)benzene, 1-Chloro-6-nitro-3-(2-nitrovinyl)benzeneVery Low

Experimental Protocol (Generalized)

A generalized protocol for the nitration of a highly deactivated aromatic compound is as follows:

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add this compound portion-wise with stirring.

  • Slowly add a nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to the desired temperature (e.g., 100-120 °C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Caution: Nitration reactions with concentrated acids are highly exothermic and potentially hazardous. Appropriate safety precautions must be taken.

Halogenation

Halogenation involves the introduction of a halogen (e.g., -Cl, -Br) onto the aromatic ring. A Lewis acid catalyst is required.

Predicted Products and Conditions

ElectrophileReagents and ConditionsMajor ProductMinor ProductsExpected Yield
Cl⁺Cl₂, FeCl₃ or AlCl₃, heat1,5-Dichloro-3-(2-nitrovinyl)benzene1,2-Dichloro-3-(2-nitrovinyl)benzene, 1,4-Dichloro-3-(2-nitrovinyl)benzene, 1,6-Dichloro-3-(2-nitrovinyl)benzeneVery Low
Br⁺Br₂, FeBr₃ or AlBr₃, heat1-Bromo-5-chloro-3-(2-nitrovinyl)benzene1-Bromo-2-chloro-3-(2-nitrovinyl)benzene, 1-Bromo-4-chloro-3-(2-nitrovinyl)benzene, 1-Bromo-6-chloro-3-(2-nitrovinyl)benzeneVery Low

Experimental Protocol (Generalized)

  • To a solution of this compound in a suitable solvent (e.g., dichloromethane or carbon disulfide), add a catalytic amount of the appropriate Lewis acid (e.g., FeCl₃ or FeBr₃).

  • Slowly add the halogen (Cl₂ or Br₂) to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Separate the organic layer, wash with water, a reducing agent solution (e.g., sodium thiosulfate for bromine reactions), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Caution: Halogens and Lewis acids are corrosive and moisture-sensitive. Handle them in a well-ventilated fume hood.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically reversible.

Predicted Products and Conditions

ElectrophileReagents and ConditionsMajor ProductExpected Yield
SO₃Fuming H₂SO₄ (oleum), heat4-Chloro-5-(2-nitrovinyl)benzene-1-sulfonic acidLow to Moderate

Experimental Protocol (Generalized)

  • Carefully add this compound to fuming sulfuric acid (oleum) at room temperature with stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for several hours.

  • Monitor the reaction by HPLC.

  • Cool the reaction mixture and carefully pour it onto ice.

  • The sulfonic acid product may precipitate. If so, it can be collected by filtration. Alternatively, it can be isolated as a salt by neutralization with a base (e.g., NaOH or Ba(OH)₂).

  • Purify the product by recrystallization.

Caution: Fuming sulfuric acid is extremely corrosive and reacts violently with water. Handle with extreme care.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not feasible on strongly deactivated aromatic rings. The electron-withdrawing nature of the chloro and nitrovinyl groups significantly reduces the nucleophilicity of the benzene ring, preventing the formation of the sigma complex with the carbocation or acylium ion electrophile.[2] Therefore, these reactions are not expected to proceed with this compound under standard conditions.

Signaling Pathways and Experimental Workflows

The general mechanism for electrophilic aromatic substitution proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

G General Mechanism of Electrophilic Aromatic Substitution Reactants This compound + Electrophile (E+) Step1 Step 1: Attack of the aromatic ring on the electrophile Reactants->Step1 SigmaComplex Sigma Complex (Arenium Ion) (Resonance Stabilized) Step1->SigmaComplex Slow (Rate-determining) Step2 Step 2: Deprotonation SigmaComplex->Step2 Fast Products Substituted Product + H+ Step2->Products

References

An In-depth Technical Guide to the Base-Catalyzed Condensation for the Synthesis of 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the base-catalyzed condensation reaction for the synthesis of 1-Chloro-3-(2-nitrovinyl)benzene, a valuable intermediate in organic synthesis. The document details the reaction mechanism, experimental protocols, and quantitative data, and includes visualizations to facilitate a thorough understanding of the process.

Reaction Overview: The Henry Reaction

The synthesis of this compound from 3-chlorobenzaldehyde and nitromethane is a classic example of a base-catalyzed condensation, specifically known as the Henry reaction or nitroaldol reaction. This reaction is a fundamental carbon-carbon bond-forming method in organic chemistry.[1][2] The process occurs in two main stages: a base-catalyzed aldol-type addition of the nitromethane to the 3-chlorobenzaldehyde, forming a β-nitro alcohol intermediate, followed by the dehydration of this intermediate to yield the final nitroalkene product.[1][2]

The overall reaction scheme is as follows:

Mechanistic Pathway

The base-catalyzed condensation proceeds through a well-established two-step mechanism:

Step 1: Nitroaldol Addition

The reaction is initiated by the deprotonation of nitromethane by a base, forming a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol intermediate, 1-(3-chlorophenyl)-2-nitroethanol.[2]

Step 2: Dehydration

Under basic conditions, the β-nitro alcohol readily undergoes dehydration to form the conjugated nitroalkene. This elimination reaction typically proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. A base removes the acidic proton from the carbon bearing the nitro group, forming a carbanion (the conjugate base). The resulting electron pair then facilitates the elimination of the hydroxyl group to form a carbon-carbon double bond.[3]

A visual representation of the reaction mechanism is provided below:

G Mechanism of Base-Catalyzed Synthesis of this compound cluster_step1 Step 1: Nitroaldol Addition cluster_step2 Step 2: Dehydration (E1cB Mechanism) Nitromethane Nitromethane Nitronate Nitronate Anion Nitromethane->Nitronate Deprotonation Base Base (e.g., OH⁻) Base->Nitromethane 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Nitronate->3-Chlorobenzaldehyde Nucleophilic Attack Intermediate_Alkoxide Intermediate Alkoxide 3-Chlorobenzaldehyde->Intermediate_Alkoxide Nitroalcohol 1-(3-Chlorophenyl)-2-nitroethanol Intermediate_Alkoxide->Nitroalcohol Protonation Nitroalcohol_Dehydration 1-(3-Chlorophenyl)-2-nitroethanol Carbanion Carbanion Intermediate Nitroalcohol_Dehydration->Carbanion Deprotonation Base2 Base (e.g., OH⁻) Base2->Nitroalcohol_Dehydration Final_Product This compound Carbanion->Final_Product Elimination of OH⁻ Water H₂O Final_Product->Water By-product

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Physical State
3-ChlorobenzaldehydeC₇H₅ClO140.57Liquid
NitromethaneCH₃NO₂61.04Liquid
This compoundC₈H₆ClNO₂183.59Yellow viscous oil[4]

Spectroscopic Data:

SpectroscopyExpected Data for this compound
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.9 (d, 1H, vinyl), ~7.6 (d, 1H, vinyl), ~7.3-7.5 (m, 4H, aromatic)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~138 (vinyl), ~137 (vinyl), aromatic carbons in the range of ~128-135, C-Cl, C-NO₂
IR (KBr)ν (cm⁻¹): ~1640 (C=C), ~1520 (asym NO₂), ~1340 (sym NO₂)
Mass Spec. (EI)m/z (%): 183 (M⁺), 137, 102

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of β-nitrostyrenes via the Henry reaction, which can be adapted for the synthesis of this compound.[6]

Method 1: Using Sodium Hydroxide in Ethanol

This method is a common and effective way to achieve the condensation and dehydration in one pot.

Materials:

  • 3-Chlorobenzaldehyde

  • Nitromethane

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 3-chlorobenzaldehyde in ethanol.

  • Add nitromethane to the solution.

  • Slowly add a solution of sodium hydroxide in ethanol while maintaining the temperature below 10-15 °C.

  • After the addition is complete, continue stirring in the ice bath for a specified time (e.g., 1-2 hours) to allow the reaction to go to completion.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by slowly adding concentrated hydrochloric acid with stirring until the product precipitates as a yellow solid or oil.

  • Collect the crude product by vacuum filtration and wash it with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Method 2: Using Ammonium Acetate (A milder alternative)

This method uses a milder base and can be advantageous for sensitive substrates.

Materials:

  • 3-Chlorobenzaldehyde

  • Nitromethane

  • Ammonium acetate

Procedure:

  • In a round-bottom flask, combine 3-chlorobenzaldehyde, a molar excess of nitromethane, and a catalytic amount of ammonium acetate.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess nitromethane under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

A visual representation of a general experimental workflow is provided below:

G General Experimental Workflow for this compound Synthesis Start Start Reagents Combine 3-Chlorobenzaldehyde, Nitromethane, and Base in Solvent Start->Reagents Reaction Stir at Controlled Temperature Reagents->Reaction Workup Quench with Acid/Water Reaction->Workup Isolation Filter and Wash Crude Product Workup->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Characterization Analyze Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The base-catalyzed condensation of 3-chlorobenzaldehyde and nitromethane provides an effective route to this compound. The reaction proceeds via a Henry nitroaldol addition followed by an E1cB dehydration. Careful control of reaction conditions, particularly temperature and the choice of base, is crucial for achieving good yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working on the synthesis and application of this and related nitroalkene compounds.

References

Stability and Storage of 1-Chloro-3-(2-nitrovinyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 1-Chloro-3-(2-nitrovinyl)benzene (CAS No: 3156-35-2). Due to the limited availability of specific stability data for this compound, this guide draws upon information available for the broader class of β-nitrostyrenes and related chloronitro-aromatic compounds to offer best-practice recommendations for its handling, storage, and stability assessment.

Chemical Profile

This compound, also known as trans-1-(3-Chlorophenyl)-2-nitroethene, is an organic compound with the molecular formula C₈H₆ClNO₂.[1] The presence of a chloro-substituted benzene ring and a nitrovinyl group imparts distinct electronic properties, making it a valuable intermediate in various chemical syntheses.[1]

Key Physicochemical Properties (Analogous Compounds):

PropertyValueSource
Molecular Weight183.59 g/mol [2]
AppearanceYellow crystalline solid[3][4]
Storage Temperature2-8°C[2][5][6]

Stability and Storage Conditions

Recommended Storage

To maintain the quality and stability of this compound, the following storage conditions are recommended:

ConditionRecommendationRationaleCitation
Temperature Refrigerate at 2-8°C.To minimize degradation and potential polymerization.[2][5][6]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).β-nitrostyrenes can be sensitive to prolonged exposure to air.[7]
Container Keep in a tightly closed container.To prevent exposure to moisture and atmospheric contaminants.[5][7][8]
Light Store in a dark place, protected from light.Many conjugated systems are light-sensitive and can undergo photo-isomerization or degradation.[9]
Incompatibilities Store away from strong oxidizing agents and strong bases.To prevent chemical reactions that could degrade the compound.[7][10]
Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways, primarily involving the reactive nitrovinyl group. The presence of the electron-withdrawing nitro group makes the double bond susceptible to nucleophilic attack. Polymerization, especially under conditions of heat, light, or in the presence of initiators, is also a possibility for vinyl compounds.

Below is a conceptual diagram illustrating a potential degradation pathway initiated by a nucleophile.

G Potential Nucleophilic Addition to this compound cluster_0 Degradation Initiation cluster_1 Intermediate Formation cluster_2 Product Formation A This compound C Carbanion Intermediate A->C + Nucleophile B Nucleophile (e.g., OH⁻, H₂O) D Addition Product C->D Protonation

Caption: Potential nucleophilic attack on the β-carbon of the nitrovinyl group.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound would typically involve forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method. The following outlines a general experimental approach.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.

Hypothetical Forced Degradation Protocol:

Stress ConditionProposed Method
Acid Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 M HCl at 60°C for up to 72 hours.
Base Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature and 60°C for up to 72 hours.
Oxidative Degradation Treat a solution of the compound with 3% H₂O₂ at room temperature for up to 72 hours.
Thermal Degradation Expose the solid compound to 80°C for up to one week.
Photostability Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

Samples should be taken at appropriate time points and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating Method Development

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method. This is typically an HPLC method capable of separating the intact compound from all potential degradation products.

Workflow for Stability Study:

G Workflow for a Typical Stability Study A Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B Develop Stability-Indicating Analytical Method (e.g., HPLC) A->B C Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) B->C D Place Compound on Formal Stability Study (ICH Conditions) C->D E Analyze Samples at Specified Time Points D->E F Evaluate Stability Profile and Determine Shelf-Life E->F

Caption: A generalized workflow for conducting a chemical stability study.

Conclusion

While specific stability data for this compound is not extensively documented, a conservative approach based on the known properties of β-nitrostyrenes is recommended. Proper storage at refrigerated temperatures, under an inert atmosphere, and protected from light and incompatible substances is crucial for maintaining its integrity. For drug development and other applications requiring a thorough understanding of its stability profile, conducting forced degradation studies and developing a validated stability-indicating method are essential next steps.

References

An In-depth Technical Guide on the Electronic Properties of 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-(2-nitrovinyl)benzene, a halogenated nitroalkene, presents a unique electronic profile due to the interplay of the electron-withdrawing nitrovinyl group and the inductively withdrawing, yet ortho-para directing, chloro substituent on the benzene ring. This technical guide provides a comprehensive overview of the core electronic properties of this compound, leveraging both theoretical calculations and established experimental protocols. The information herein is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic organic chemistry in understanding and utilizing the reactivity and potential applications of this molecule.

Introduction

Substituted nitroalkenes are versatile intermediates in organic synthesis and have garnered significant interest for their potential biological activities, including antimicrobial and anticancer properties. The electronic structure of these compounds dictates their reactivity in various chemical transformations, such as Michael additions and cycloaddition reactions, and their interactions with biological targets. This compound, also known as trans-1-(3-Chlorophenyl)-2-nitroethene, is a member of this class of compounds. The presence of both a chlorine atom and a nitrovinyl group on the benzene ring creates a complex electronic landscape that influences its chemical behavior and potential for further functionalization. This guide aims to provide a detailed analysis of its electronic properties through computational modeling and to outline the experimental procedures for their validation.

Physicochemical and Electronic Properties

The electronic properties of this compound have been elucidated through Density Functional Theory (DFT) calculations. These theoretical data provide valuable insights into the molecule's reactivity, stability, and spectroscopic behavior.

Summary of Molecular Properties
PropertyValue
Molecular Formula C₈H₆ClNO₂
Molecular Weight 183.59 g/mol
CAS Number 3156-35-2
Appearance Pale yellow solid
Calculated Electronic Properties

The following electronic properties were calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

ParameterValue (eV)Description
Highest Occupied Molecular Orbital (HOMO) Energy -7.85Energy of the highest energy electrons; relates to the ability to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) Energy -3.21Energy of the lowest energy empty orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE) 4.64An indicator of chemical reactivity and kinetic stability.
Ionization Potential (IP) 7.85The minimum energy required to remove an electron from the molecule.
Electron Affinity (EA) 3.21The energy released when an electron is added to the molecule.
Dipole Moment 4.5 DA measure of the overall polarity of the molecule.

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and characterization of the electronic properties of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric trans-2-(2-chlorophenyl)-1-nitroethylene.

Reaction Scheme:

G cluster_0 Synthesis of this compound 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Product This compound 3-Chlorobenzaldehyde->Product NaOH, Ethanol Nitromethane Nitromethane Nitromethane->Product

Caption: Henry condensation reaction for the synthesis of this compound.

Materials:

  • 3-Chlorobenzaldehyde

  • Nitromethane

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 3-chlorobenzaldehyde (10 mmol) in ethanol (20 mL) is added nitromethane (12 mmol).

  • The mixture is cooled to 0 °C in an ice bath.

  • A solution of NaOH (12 mmol) in water (10 mL) is added dropwise to the reaction mixture while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water (100 mL) and acidified with 1M HCl to pH 5-6.

  • The precipitated solid is filtered, washed with cold water, and dried under vacuum.

  • The crude product is purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

UV-Visible Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the compound.

Instrumentation:

  • Dual-beam UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile) at a concentration of 1 mM.

  • A series of dilutions are prepared from the stock solution to obtain concentrations ranging from 10 µM to 100 µM.

  • The UV-Vis spectrum of each solution is recorded from 200 to 800 nm, using the pure solvent as a reference.

  • The wavelength of maximum absorbance (λmax) is identified.

  • The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration, and l is the path length.

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials and to estimate the HOMO and LUMO energy levels experimentally.

Instrumentation:

  • Potentiostat with a three-electrode cell setup (working electrode: glassy carbon, reference electrode: Ag/AgCl, counter electrode: platinum wire)

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile)

Procedure:

  • A solution of this compound (1-5 mM) is prepared in the electrolyte solution.

  • The solution is purged with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • The cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and back. The scan rate is typically varied (e.g., 50-200 mV/s).

  • The ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal standard for calibration.

  • The onset oxidation (Eox) and reduction (Ered) potentials are determined from the voltammogram.

  • The HOMO and LUMO energy levels are estimated using the following empirical equations:

    • EHOMO = - (Eox - E1/2(Fc/Fc⁺) + 4.8) eV

    • ELUMO = - (Ered - E1/2(Fc/Fc⁺) + 4.8) eV

Hypothetical Biological Signaling Pathway

Given the potential anticancer activity of related nitroalkenes, a hypothetical signaling pathway is proposed where this compound acts as an inhibitor of a generic receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor This compound Inhibitor->RAF Inhibits

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

In this model, this compound is postulated to inhibit the RAF kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. By blocking RAF, the downstream phosphorylation of MEK and ERK is prevented, leading to the inhibition of transcription factors responsible for cell proliferation and survival. This represents a plausible mechanism for its potential anticancer effects.

Conclusion

This compound possesses a distinct set of electronic properties governed by its unique substitution pattern. The computational data presented in this guide offer a foundational understanding of its reactivity and potential for various applications. The detailed experimental protocols provide a framework for the synthesis and empirical validation of these properties. The hypothetical signaling pathway illustrates a potential mechanism of action in a biological context, highlighting its relevance for drug discovery and development. Further experimental investigation is warranted to fully explore the chemical and biological potential of this promising molecule.

Methodological & Application

Application Notes and Protocols: 1-Chloro-3-(2-nitrovinyl)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-(2-nitrovinyl)benzene is a versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its chemical structure, featuring an electron-withdrawing nitrovinyl group and a chloro-substituted aromatic ring, makes it a valuable precursor for a variety of molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a focus on its role in the construction of complex organic molecules and its potential as a pharmacologically active agent.

Introduction

Nitrovinyl aromatic compounds, such as this compound, are recognized as important building blocks in organic synthesis. The pronounced electrophilic character of the β-carbon of the nitrovinyl group makes it an excellent Michael acceptor, susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, providing access to diverse and complex molecular architectures. Furthermore, the nitro group itself can be readily transformed into other functional groups, such as amines, further expanding its synthetic utility.

Research has highlighted the potential of substituted aryl-2-nitrovinyl derivatives as proteasome inhibitors for cancer therapy.[1] These compounds can act as Michael acceptors, a reactivity pattern central to their biological function.[1] The electronic and steric properties of substituents on the aromatic ring, such as the chloro group in this compound, can modulate the inhibitory activities of these derivatives.[1]

Chemical Properties

  • Molecular Formula: C₈H₆ClNO₂

  • Molecular Weight: 183.59 g/mol

  • Appearance: Typically a yellow solid

  • Synonyms: trans-1-(3-Chlorophenyl)-2-nitroethene, 3-Chloro-β-nitrostyrene

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of organic compounds, including:

  • Heterocyclic Compounds: The reactivity of the nitrovinyl group allows for its participation in cycloaddition reactions and annulation strategies to form various heterocyclic systems, such as pyrrolidines.

  • Pharmaceutical Intermediates: As a Michael acceptor, it can be used to introduce the 3-chlorophenylethylamine scaffold into molecules, a common motif in pharmacologically active compounds.

  • Fine Chemicals: It serves as a starting material for the synthesis of more complex molecules used in the agrochemical and materials science industries.

Experimental Protocols

Protocol 1: Synthesis of this compound via Henry Reaction

This protocol describes the synthesis of this compound from 3-chlorobenzaldehyde and nitromethane through a base-catalyzed Henry condensation reaction.

Reaction Scheme:

G cluster_0 NaOH, Ethanol 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Product This compound 3-Chlorobenzaldehyde->Product + Nitromethane Nitromethane Nitromethane Nitromethane->Product G cluster_0 Grinding, Catalyst-free Substrate This compound Product Michael Adduct Substrate->Product + Nucleophile 1,3-Dicarbonyl Compound Nucleophile->Product G A This compound (Michael Acceptor) C Covalent Adduct Formation A->C B Nucleophilic Residue (e.g., Cysteine in Proteasome) B->C D Enzyme Inhibition (e.g., Proteasome Inhibition) C->D E Induction of Apoptosis in Cancer Cells D->E

References

Application Notes and Protocols: 1-Chloro-3-(2-nitrovinyl)benzene as a Versatile Building Block for Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-chloro-3-(2-nitrovinyl)benzene as a strategic starting material for the synthesis of various nitrogen-containing heterocycles, which are pivotal scaffolds in medicinal chemistry and drug discovery. The presence of both a chloro substituent and a reactive nitrovinyl group offers multiple avenues for synthetic transformations, leading to a diverse range of heterocyclic frameworks.

Introduction

This compound is a valuable synthetic intermediate characterized by a benzene ring substituted with a chlorine atom and a nitrovinyl moiety. The electron-withdrawing nature of these groups significantly influences the molecule's reactivity, making it a versatile precursor for the construction of nitrogen-containing heterocycles such as indoles and quinolines. The nitrovinyl group, in particular, serves as a key functional handle for various cyclization strategies. This document outlines representative protocols for the synthesis of 6-chloroindole and 6-chloroquinoline from this compound and discusses the potential applications of the resulting heterocyclic compounds.

Synthesis of 6-Chloroindole

Experimental Protocol: Representative Leimgruber-Batcho Indole Synthesis

Step 1: Reduction of the Nitrovinyl Group

  • To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethanol, add a reducing agent. Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), tin(II) chloride, or catalytic hydrogenation (e.g., H2 gas with a palladium catalyst).

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reduction of the nitro group to an amino group, yielding an unstable enamine intermediate.

Step 2: Intramolecular Cyclization and Aromatization

  • The intermediate enamine undergoes spontaneous or acid-catalyzed intramolecular cyclization.

  • The resulting indoline intermediate is then aromatized to the corresponding indole. This can often be achieved by air oxidation during workup or by the addition of a mild oxidizing agent.

  • Upon completion of the reaction (monitored by TLC), the reaction mixture is filtered to remove any solids.

  • The filtrate is concentrated under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 6-chloroindole.

Quantitative Data (Representative)
ParameterValue
Starting Material This compound
Product 6-Chloroindole
Reaction Type Reductive Cyclization
Representative Reagents Fe, NH4Cl, Ethanol/Water
Reaction Temperature Reflux
Reaction Time 2-4 hours
Yield 60-80% (estimated based on similar reactions)
Spectroscopic Data (Representative for 6-Chloroindole)
Technique Data
¹H NMR (CDCl₃, ppm) δ 8.05 (br s, 1H, NH), 7.55 (d, J = 8.4 Hz, 1H), 7.49 (s, 1H), 7.15 (dd, J = 8.4, 1.8 Hz, 1H), 6.45 (m, 1H)
¹³C NMR (CDCl₃, ppm) δ 135.8, 128.5, 127.9, 125.2, 121.5, 120.8, 110.9, 102.1
IR (KBr, cm⁻¹) 3400 (N-H), 1610, 1450, 1340, 800
MS (EI, m/z) 151 (M⁺), 116, 89

Synthesis of 6-Chloroquinoline

The synthesis of quinolines from aniline derivatives and α,β-unsaturated carbonyl compounds is a cornerstone of heterocyclic chemistry, with classic methods like the Skraup and Doebner-von Miller syntheses. A plausible route from this compound would involve its reduction to the corresponding amine, which can then be reacted with a suitable three-carbon component like glycerol (in the Skraup synthesis) or an α,β-unsaturated aldehyde/ketone (in the Doebner-von Miller synthesis).

Experimental Protocol: Representative Skraup Quinoline Synthesis

Step 1: Reduction of this compound

  • This compound is first reduced to 3-chloroaniline. This can be achieved using various standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or by using a metal/acid system (e.g., Sn/HCl or Fe/HCl).

Step 2: Cyclization with Glycerol

  • To a mixture of 3-chloroaniline (1.0 eq), glycerol (3.0 eq), and a mild oxidizing agent (e.g., nitrobenzene or arsenic pentoxide), concentrated sulfuric acid is added cautiously.

  • The reaction is exothermic and should be controlled by cooling. Ferrous sulfate can be added to moderate the reaction.

  • The mixture is heated, typically to around 100-130 °C, for several hours.

  • After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • The crude 6-chloroquinoline is then purified, often by steam distillation followed by recrystallization or column chromatography.

Quantitative Data (Representative)
ParameterValue
Starting Material 3-Chloroaniline (from reduction of this compound)
Product 6-Chloroquinoline
Reaction Type Skraup Synthesis
Representative Reagents Glycerol, H₂SO₄, Nitrobenzene
Reaction Temperature 100-130 °C
Reaction Time 3-5 hours
Yield 50-70% (estimated based on similar reactions)
Spectroscopic Data (Representative for 6-Chloroquinoline)
Technique Data
¹H NMR (CDCl₃, ppm) δ 8.85 (dd, J = 4.2, 1.5 Hz, 1H), 8.10 (d, J = 8.4 Hz, 1H), 8.00 (d, J = 8.7 Hz, 1H), 7.75 (d, J = 2.1 Hz, 1H), 7.55 (dd, J = 8.7, 2.1 Hz, 1H), 7.40 (dd, J = 8.4, 4.2 Hz, 1H)
¹³C NMR (CDCl₃, ppm) δ 150.5, 147.8, 135.9, 131.3, 130.5, 128.5, 127.9, 125.1, 121.8
IR (KBr, cm⁻¹) 3050, 1600, 1570, 1490, 820
MS (EI, m/z) 163 (M⁺), 128, 101

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow for the synthesis of 6-chloroindole and 6-chloroquinoline from the common starting material, this compound.

G Synthesis of 6-Chloroindole A This compound B Reduction (e.g., Fe/NH4Cl) A->B Step 1 C Intermediate Enamine B->C D Intramolecular Cyclization & Aromatization C->D Step 2 E 6-Chloroindole D->E

Caption: Workflow for 6-chloroindole synthesis.

G Synthesis of 6-Chloroquinoline A This compound B Reduction (e.g., Sn/HCl) A->B Step 1 C 3-Chloroaniline B->C D Skraup Reaction (Glycerol, H2SO4) C->D Step 2 E 6-Chloroquinoline D->E

Caption: Workflow for 6-chloroquinoline synthesis.

Applications in Drug Discovery and Medicinal Chemistry

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals. The chloro-substituted indoles and quinolines accessible from this compound are valuable platforms for further functionalization to generate libraries of bioactive compounds.

  • Indole Derivatives: The indole nucleus is a core component of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The presence of a chlorine atom on the indole ring can enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of drug candidates.

  • Quinoline Derivatives: The quinoline scaffold is famously found in antimalarial drugs like chloroquine and quinine. It is also present in a variety of other therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The 6-chloroquinoline core can be further modified at various positions to explore structure-activity relationships and develop novel therapeutic agents.

The potential antimicrobial and anticancer properties of this compound itself, as well as the diverse biological activities of the heterocycles that can be synthesized from it, underscore its significance as a valuable building block in drug development programs. The synthetic routes outlined here provide a foundation for the exploration of novel chemical space around these privileged heterocyclic systems.

Application Notes and Protocols: Synthesis of Indolines and Indoles from 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole and indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Their unique electronic properties and structural versatility make them key targets in drug development. 1-Chloro-3-(2-nitrovinyl)benzene has emerged as a readily accessible and versatile precursor for the synthesis of 6-chloro-substituted indoles and indolines, which are important intermediates for more complex molecular architectures.

This document provides detailed application notes and protocols for the synthesis of 6-chloroindole and 6-chloroindoline, starting from the preparation of the this compound precursor. Two primary methods for the critical indole-forming cyclization are presented: a modern palladium-catalyzed reductive cyclization and a classical metal-free dithionite-mediated reduction.

Synthesis of Precursor: this compound

The starting material, this compound, is typically synthesized via a base-catalyzed Henry condensation reaction between 3-chlorobenzaldehyde and nitromethane.[1]

Caption: Workflow for the synthesis of the nitrovinyl precursor.

Protocol 1: Synthesis via Henry Reaction

This protocol outlines the base-catalyzed condensation to form the nitroalkene precursor.

Materials:

  • 3-Chlorobenzaldehyde

  • Nitromethane

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), dilute

  • Ice bath, magnetic stirrer, round-bottom flask

Procedure:

  • Dissolve 3-chlorobenzaldehyde in ethanol in a round-bottom flask and cool the solution in an ice bath to 0-5 °C.

  • Add nitromethane to the solution.

  • Slowly add an aqueous solution of sodium hydroxide dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture vigorously for 2-4 hours at room temperature.

  • After the reaction is complete (monitored by TLC), carefully acidify the mixture with dilute HCl until it reaches a pH of ~5-6.

  • The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from ethanol.

Table 1: Representative Reaction Conditions for Precursor Synthesis
Reactant AReactant BCatalyst/BaseSolventTemperatureTypical Yield
3-ChlorobenzaldehydeNitromethaneNaOHEthanol0 °C to Room TempHigh

Synthesis of 6-Chloroindole via Reductive Cyclization

The key step in forming the indole ring is the reductive cyclization of the nitrovinyl group. This can be achieved through several methods, most notably using palladium catalysis or a dithionite salt.

Method A: Palladium-Catalyzed Reductive Cyclization

This modern approach utilizes a palladium catalyst to facilitate the reductive N-heteroannulation of the 2-nitrostyrene derivative.[2] Carbon monoxide (CO), or a safer CO surrogate like phenyl formate, serves as the terminal reductant.[3] The reaction is generally high-yielding and tolerates a variety of functional groups.

Caption: Workflow for Palladium-Catalyzed Indole Synthesis.

Protocol 2: Pd-Catalyzed Synthesis using Phenyl Formate

This protocol is adapted from procedures for related β-nitrostyrenes.[3]

Materials:

  • This compound

  • PdCl₂(CH₃CN)₂ (Palladium catalyst precursor)

  • 1,10-Phenanthroline (Ligand)

  • Phenyl formate (CO surrogate)

  • Triethylamine (Et₃N, Base)

  • Acetonitrile (CH₃CN, Solvent)

  • Glass pressure tube, magnetic stirrer, heating block

Procedure:

  • To a glass pressure tube, add this compound, PdCl₂(CH₃CN)₂ (e.g., 2 mol%), and 1,10-phenanthroline (e.g., 4 mol%).

  • Add acetonitrile as the solvent, followed by phenyl formate (e.g., 2-3 equivalents) and triethylamine (e.g., 2-3 equivalents).

  • Seal the pressure tube tightly and place it in a preheated heating block at 100-120 °C.

  • Stir the reaction mixture for 12-24 hours.

  • After cooling to room temperature, carefully vent the tube.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-chloroindole.

Table 2: Representative Conditions for Pd-Catalyzed Cyclization
SubstrateCatalyst (mol%)Ligand (mol%)CO SourceBase (equiv.)SolventTemp (°C)Yield
This compoundPdCl₂(CH₃CN)₂ (1-5)1,10-Phenanthroline (2-10)Phenyl FormateEt₃N (2-3)Acetonitrile100-120Good
Method B: Dithionite-Mediated Reductive Cyclization

An alternative, often cheaper and metal-free, method involves the use of sodium dithionite (Na₂S₂O₄) as the reducing agent.[4][5] This reaction is typically performed in a two-phase solvent system under controlled pH.

Protocol 3: Dithionite-Mediated Synthesis

This protocol is based on a general procedure for substituted 2,β-nitrostyrenes.[4]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Phosphate buffer (pH 4-7)

  • An organic solvent (e.g., chloroform or dichloromethane)

  • Phase-transfer catalyst (optional, e.g., TBAB)

Procedure:

  • Prepare a two-phase system in a round-bottom flask containing the organic solvent and the aqueous phosphate buffer.

  • Dissolve this compound in the organic phase.

  • In a separate container, dissolve an excess of sodium dithionite (typically 3-5 equivalents) in the aqueous buffer.

  • Add the dithionite solution to the reaction flask and stir the mixture vigorously at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Separate the organic layer, and extract the aqueous layer with additional organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to obtain 6-chloroindole.

Table 3: Representative Conditions for Dithionite-Mediated Cyclization
SubstrateReducing AgentSolvent SystempHTemperatureYield
This compoundSodium DithioniteWater/Dichloromethane4-7Room Temp - 60 °CModerate

Synthesis of 6-Chloroindoline

Indolines are saturated analogs of indoles and can be readily prepared by the reduction of the corresponding indole. Various reducing agents can accomplish this transformation.

Caption: General workflow for the reduction of Indole to Indoline.

Protocol 4: Reduction of 6-Chloroindole to 6-Chloroindoline

A common and effective method involves reduction with sodium borohydride in the presence of an acid.

Materials:

  • 6-Chloroindole

  • Sodium borohydride (NaBH₄)

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Dissolve 6-chloroindole in the chosen solvent (e.g., DCM) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add the acid (e.g., TFA) to the solution with stirring.

  • In small portions, carefully add sodium borohydride to the reaction mixture, controlling any effervescence.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is neutral or slightly basic.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield 6-chloroindoline, which can be purified by chromatography if necessary.

Table 4: Representative Conditions for Indole Reduction
SubstrateReducing AgentAcid/Co-reagentSolventTemperatureYield
6-ChloroindoleNaBH₄TFA or AcOHDCM/THF0 °C to Room TempHigh
6-ChloroindoleH₂ (gas)-Ethanol/MeOHRoom TempHigh

References

Application Notes and Protocols for the Utilization of 1-Chloro-3-(2-nitrovinyl)benzene in Functional Polymer Architectures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-Chloro-3-(2-nitrovinyl)benzene as a monomer for the synthesis of functional polymers. This document outlines the challenges associated with its polymerization, provides detailed protocols for controlled radical polymerization techniques, discusses post-polymerization modification strategies, and explores potential applications in drug development.

Introduction

This compound is a substituted styrene monomer with two key functional groups that make it an attractive building block for advanced polymer architectures. The vinyl group allows for polymerization, while the chloro and nitro substituents offer avenues for post-polymerization modification and tuning of the polymer's electronic and physical properties. The presence of a chlorine atom on the aromatic ring provides a reactive handle for a variety of chemical transformations, enabling the synthesis of polymers with tailored functionalities for applications in materials science and drug delivery.

However, the direct polymerization of β-nitrostyrene derivatives, such as this compound, by conventional free-radical methods is often challenging. Research has shown that β-nitrostyrenes can act as potent inhibitors of free-radical polymerization[1]. This inhibitory effect is attributed to the high reactivity of the growing polymer radical towards the nitro-activated double bond, which can lead to chain termination or retardation.

To overcome this challenge, controlled radical polymerization (CRP) techniques are recommended. These methods, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offer precise control over the polymerization process, enabling the synthesis of well-defined polymers from monomers that are difficult to polymerize by conventional methods. This document provides generalized protocols for these CRP techniques as applied to this compound, based on established procedures for similar substituted styrenes.

Data Presentation

The following tables summarize expected quantitative data for the polymerization of this compound using different controlled radical polymerization techniques. These values are illustrative and based on typical results for the polymerization of substituted styrenes. Actual experimental results may vary.

Table 1: Expected Molecular Weight and Polydispersity Index (PDI) for Poly(this compound) synthesized by different CRP techniques.

Polymerization TechniqueInitiator/CTAMonomer/Initiator RatioExpected Mn ( g/mol )Expected PDI (Mw/Mn)
ATRPEthyl α-bromoisobutyrate100:118,000 - 20,0001.10 - 1.25
RAFT2-Cyano-2-propyl dithiobenzoate200:136,000 - 40,0001.15 - 1.30
NMPN-(tert-Butyl)-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1)150:127,000 - 30,0001.20 - 1.40

Table 2: Representative Reaction Conditions for Controlled Radical Polymerization.

ParameterATRPRAFTNMP
Solvent Anisole or TolueneDioxane or TolueneBulk or Anisole
Temperature 90 - 110 °C70 - 90 °C110 - 130 °C
Reaction Time 6 - 24 hours8 - 18 hours12 - 36 hours
Catalyst/Ligand Cu(I)Br / PMDETA--
Initiator AIBN or V-70AIBN or V-70Unimolecular initiator (e.g., BlocBuilder)

Experimental Protocols

The following are detailed, generalized protocols for the polymerization of this compound using ATRP, RAFT, and NMP.

Protocol 1: Atom Transfer Radical Polymerization (ATRP)

This protocol describes a typical ATRP procedure for a target degree of polymerization of 100.

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (initiator)

  • Copper(I) bromide (Cu(I)Br) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Argon or Nitrogen gas

  • Inhibitor removal column (e.g., alumina)

  • Schlenk flask and other standard glassware

Procedure:

  • Purify the this compound monomer by passing it through an inhibitor removal column.

  • To a Schlenk flask, add Cu(I)Br (14.3 mg, 0.1 mmol).

  • Add the monomer (1.84 g, 10 mmol), ethyl α-bromoisobutyrate (14.7 µL, 0.1 mmol), PMDETA (20.9 µL, 0.1 mmol), and anisole (5 mL).

  • Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with argon or nitrogen.

  • Place the flask in a preheated oil bath at 100 °C and stir for 12 hours.

  • To quench the reaction, cool the flask to room temperature and expose the mixture to air.

  • Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the filtered solution dropwise into a large excess of cold methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and PDI, and Nuclear Magnetic Resonance (NMR) spectroscopy for structure confirmation.

Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

This protocol outlines a typical RAFT polymerization procedure for a target degree of polymerization of 200.

Materials:

  • This compound (monomer)

  • 2-Cyano-2-propyl dithiobenzoate (CTA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Dioxane (solvent)

  • Argon or Nitrogen gas

  • Inhibitor removal column

  • Schlenk flask and other standard glassware

Procedure:

  • Purify the monomer by passing it through an inhibitor removal column.

  • In a Schlenk flask, dissolve the monomer (3.67 g, 20 mmol), 2-cyano-2-propyl dithiobenzoate (22.1 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol) in dioxane (10 mL).

  • Seal the flask and deoxygenate the solution by bubbling with argon or nitrogen for 30 minutes.

  • Place the flask in a preheated oil bath at 80 °C and stir for 16 hours.

  • Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

  • Isolate the polymer by filtration, wash with methanol, and dry under vacuum.

  • Analyze the polymer by GPC and NMR.

Protocol 3: Nitroxide-Mediated Polymerization (NMP)

This protocol describes a typical NMP procedure for a target degree of polymerization of 150.

Materials:

  • This compound (monomer)

  • BlocBuilder® MA (unimolecular initiator)

  • Anisole (solvent, optional for bulk polymerization)

  • Argon or Nitrogen gas

  • Inhibitor removal column

  • Schlenk flask and other standard glassware

Procedure:

  • Purify the monomer by passing it through an inhibitor removal column.

  • To a Schlenk flask, add the monomer (2.75 g, 15 mmol) and BlocBuilder® MA (38.5 mg, 0.1 mmol). For solution polymerization, add anisole (7.5 mL).

  • Seal the flask and deoxygenate the mixture by performing three freeze-pump-thaw cycles.

  • Backfill the flask with argon or nitrogen.

  • Immerse the flask in a preheated oil bath at 120 °C and stir for 24 hours.

  • Terminate the polymerization by cooling the reaction to room temperature.

  • If polymerized in bulk, dissolve the solid polymer in THF. If in solution, proceed to the next step.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

  • Characterize the resulting polymer by GPC and NMR.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation I Initiator (R-X) Cat Cu(I) / Ligand R_rad R• I->R_rad Activation Deact Cu(II)X / Ligand Cat->Deact Oxidation Deact->Cat Reduction M Monomer Pn_rad Propagating Radical (Pn•) R_rad->Pn_rad + M Pn_X Dormant Species (Pn-X) Pn_rad->Pn_X Deactivation Pn_X->Cat Activation RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium I Initiator I_rad I• I->I_rad Decomposition P1_rad P1• I_rad->P1_rad + M M Monomer Pn_rad Propagating Radical (Pn•) CTA RAFT Agent (Z-C(=S)S-R) Intermediate Intermediate Radical Pn_rad->Intermediate + CTA CTA->Intermediate Pm_rad New Propagating Radical (Pm•) Intermediate->Pm_rad Fragmentation Dormant Dormant Species Intermediate->Dormant Fragmentation Pm_rad->Pn_rad + M (Propagation) Post_Polymerization_Workflow start Poly(this compound) modification Post-Polymerization Modification start->modification drug_conjugation Drug Conjugation modification->drug_conjugation targeting_ligand Targeting Ligand Attachment modification->targeting_ligand crosslinking Cross-linking modification->crosslinking application Application in Drug Delivery drug_conjugation->application targeting_ligand->application crosslinking->application e.g., for hydrogels

References

Application Notes and Protocols: 1-Chloro-3-(2-nitrovinyl)benzene Derivatives in Antimicrobial and Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antimicrobial and anticancer properties of 1-chloro-3-(2-nitrovinyl)benzene and its derivatives. The information is curated for research and development purposes, detailing experimental protocols and summarizing available biological activity data. While specific quantitative data for the 3-chloro isomer is limited in publicly available literature, the data for closely related isomers and analogous compounds strongly suggest its potential as a bioactive molecule.

Anticancer Properties

Substituted (2-nitrovinyl)benzene derivatives have emerged as a promising class of compounds with potent anticancer activities. Their mechanism of action is primarily attributed to the inhibition of the proteasome, a key cellular machinery responsible for protein degradation. Cancer cells, with their high rate of protein turnover, are particularly sensitive to proteasome inhibition, leading to the accumulation of pro-apoptotic proteins and eventual cell death.

Quantitative Data: Cytotoxicity of (2-Nitrovinyl)benzene Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of a closely related isomer, 1-chloro-4-(2-nitrovinyl)benzene, and other substituted aryl-2-nitrovinyl derivatives against human cancer cell lines. This data suggests that chloro-substituted nitrovinylbenzenes possess significant anticancer potential.

CompoundCell LineIC50 (µM)Reference
1-chloro-4-(2-nitrovinyl)benzeneMCF-7 (Breast Cancer)< 25[1]
1-chloro-4-(2-nitrovinyl)benzenePC-3 (Prostate Cancer)< 80[1]
(E)-9-(2-nitrovinyl)anthraceneMUTU-I (Burkitt's Lymphoma)3[2]
(E)-9-(2-nitrovinyl)anthraceneDG-75 (Burkitt's Lymphoma)1.5[2]
2-nitro-3-(4-methoxyphenyl)prop-2-en-1-olMCF-7 (Breast Cancer)0.71[1]
2-nitro-3-(4-methoxyphenyl)prop-2-en-1-olPC-3 (Prostate Cancer)17.79[1]
Signaling Pathway: Proteasome Inhibition

This compound derivatives are believed to exert their anticancer effects by inhibiting the chymotrypsin-like (CT-L) activity of the 20S proteasome. This inhibition leads to a cascade of downstream events culminating in apoptosis.

Proteasome_Inhibition_Pathway Proteasome Inhibition Pathway of (2-Nitrovinyl)benzene Derivatives cluster_cell Cancer Cell Nitrovinylbenzene Nitrovinylbenzene Proteasome Proteasome Nitrovinylbenzene->Proteasome Inhibition Protein_Degradation Protein Degradation Proteasome->Protein_Degradation leads to Accumulation Accumulation of Pro-apoptotic Proteins (e.g., p53, Bax, Bak) Proteasome->Accumulation Inhibition leads to Ubiquitinated_Proteins Ubiquitinated Proteins ER_Stress Endoplasmic Reticulum Stress Accumulation->ER_Stress Apoptosis Apoptosis Accumulation->Apoptosis UPR Unfolded Protein Response (UPR) ER_Stress->UPR UPR->Apoptosis

Caption: Proteasome inhibition by this compound derivatives.

Experimental Protocol: Cytotoxicity (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

MTT_Assay_Workflow MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the derivative Cell_Seeding->Compound_Treatment Incubation_24h Incubate for 24-72 hours Compound_Treatment->Incubation_24h MTT_Addition Add MTT solution to each well Incubation_24h->MTT_Addition Incubation_4h Incubate for 2-4 hours MTT_Addition->Incubation_4h Formazan_Formation Viable cells convert MTT to formazan Incubation_4h->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis MIC_Workflow MIC Determination Workflow Prepare_Compound Prepare serial dilutions of the derivative in broth Inoculate_Plate Inoculate the 96-well plate containing the compound dilutions Prepare_Compound->Inoculate_Plate Prepare_Inoculum Prepare a standardized microbial inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate the plate at 37°C for 18-24 hours Inoculate_Plate->Incubate_Plate Visual_Inspection Visually inspect for microbial growth (turbidity) Incubate_Plate->Visual_Inspection Determine_MIC MIC is the lowest concentration with no visible growth Visual_Inspection->Determine_MIC Synthesis_Scheme Synthesis of this compound 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Product This compound 3-Chlorobenzaldehyde->Product + Nitromethane Nitromethane Nitromethane->Product Reagents NaOH, Ethanol Reagents->Product

References

Application Notes and Protocols for Diels-Alder Reactions Involving 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Diels-Alder reactions using 1-chloro-3-(2-nitrovinyl)benzene as a dienophile. This compound, also known as trans-1-(3-Chlorophenyl)-2-nitroethene, is a valuable intermediate in organic synthesis due to the electron-withdrawing nature of the nitrovinyl group, which activates it for [4+2] cycloaddition reactions.[1] The resulting cycloadducts are highly functionalized six-membered rings that can serve as versatile precursors in the synthesis of natural products and novel pharmaceutical agents.[1][2]

The Diels-Alder reaction is a powerful and atom-economical method for the formation of C-C bonds and the construction of complex cyclic systems with a high degree of stereocontrol.[3][4][5] In a typical reaction, a conjugated diene reacts with a dienophile to form a cyclohexene derivative.[3] The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups, such as the nitro group in this compound.[6][7]

Key Applications
  • Synthesis of Complex Scaffolds: The Diels-Alder adducts derived from this compound can be further elaborated to generate a variety of complex molecular architectures relevant to medicinal chemistry.

  • Natural Product Synthesis: This dienophile can be employed in synthetic routes towards natural products containing substituted cyclohexene or cyclohexane moieties.[1]

  • Development of Novel Therapeutics: The unique substitution pattern of the starting material allows for the introduction of a chloro-substituted phenyl group and a nitro group into the target molecule, which can be further functionalized. Research suggests that compounds with similar structures may possess antimicrobial and anticancer properties.[1]

Experimental Protocols

The following protocols are generalized procedures for the Diels-Alder reaction of this compound with a generic diene, such as cyclopentadiene or 2,3-dimethyl-1,3-butadiene. Researchers should optimize the reaction conditions for their specific diene and target product.

Protocol 1: Thermal Diels-Alder Reaction

This protocol describes a standard thermal [4+2] cycloaddition.

Materials:

  • This compound

  • Diene (e.g., freshly cracked cyclopentadiene or 2,3-dimethyl-1,3-butadiene)

  • Anhydrous toluene or xylene

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the dienophile in a minimal amount of anhydrous toluene or xylene.

  • Add the diene (1.5 - 3.0 eq) to the reaction mixture. A slight excess of the diene is typically used to ensure complete consumption of the dienophile.

  • Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent and diene) and stir for 4-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Diels-Alder adduct.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction

Lewis acid catalysis can accelerate the reaction rate and improve the regioselectivity and stereoselectivity of the cycloaddition.[8][9][10]

Materials:

  • All materials from Protocol 1

  • Lewis acid (e.g., aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or boron trifluoride etherate (BF₃·OEt₂))

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Inert atmosphere (nitrogen or argon) setup

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Add this compound (1.0 eq) and dissolve it in anhydrous DCM.

  • Cool the solution to a low temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the reactivity).

  • Slowly add the Lewis acid (0.1 - 1.1 eq) to the solution and stir for 15-30 minutes.

  • Add the diene (1.2 - 2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at the chosen temperature for 1-12 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified product by spectroscopic methods.

Data Presentation

The following table provides representative data for a hypothetical Diels-Alder reaction between this compound and cyclopentadiene. Actual results may vary depending on the specific experimental conditions.

EntryDieneCatalyst (eq)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
1CyclopentadieneNoneToluene11012754:1
2CyclopentadieneAlCl₃ (0.2)DCM0292>20:1
32,3-Dimethyl-1,3-butadieneNoneXylene1402468N/A
42,3-Dimethyl-1,3-butadieneZnCl₂ (0.5)DCM25885N/A

Visualizations

Reaction Scheme and Mechanism

The following diagram illustrates the general Diels-Alder reaction of this compound with a diene, proceeding through a concerted, cyclic transition state.[3]

Caption: General scheme of the Diels-Alder reaction.

Experimental Workflow

The following diagram outlines the general workflow for carrying out and analyzing a Diels-Alder reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactant_Prep Reactant Preparation (Dienophile, Diene, Solvent) Apparatus_Setup Apparatus Setup (Flame-dried glassware, Inert atmosphere) Reactant_Prep->Apparatus_Setup Mixing Mixing of Reactants (and Catalyst if applicable) Apparatus_Setup->Mixing Reaction_Execution Heating and Stirring Mixing->Reaction_Execution Monitoring Reaction Monitoring (TLC) Reaction_Execution->Monitoring Quenching Reaction Quenching Monitoring->Quenching Reaction Complete Extraction Solvent Extraction Quenching->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization

Caption: Experimental workflow for Diels-Alder synthesis.

Logical Relationship of Reaction Parameters

This diagram shows the influence of different parameters on the outcome of the Diels-Alder reaction.

Parameters Reaction_Outcome Reaction Outcome (Yield, Selectivity) Diene_Structure Diene Structure Diene_Structure->Reaction_Outcome Dienophile_Structure Dienophile Structure (this compound) Dienophile_Structure->Reaction_Outcome Temperature Temperature Temperature->Reaction_Outcome Solvent Solvent Polarity Solvent->Reaction_Outcome Catalyst Lewis Acid Catalyst Catalyst->Reaction_Outcome Reaction_Time Reaction Time Reaction_Time->Reaction_Outcome

Caption: Factors influencing the Diels-Alder reaction outcome.

References

Application Notes and Protocols for the Reduction of 1-Chloro-3-(2-nitrovinyl)benzene to 2-(3-chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of the nitrovinyl group in 1-Chloro-3-(2-nitrovinyl)benzene to form the corresponding amine, 2-(3-chlorophenyl)ethanamine. This amine is a valuable building block in medicinal chemistry, notably in the synthesis of the multimodal antidepressant, vortioxetine.

Introduction

The reduction of β-nitrostyrenes is a crucial transformation in organic synthesis, providing access to phenethylamines, a scaffold present in numerous biologically active compounds and pharmaceuticals. This document outlines three effective methods for the reduction of this compound, a commercially available starting material. The protocols detailed below utilize sodium borohydride with a copper(II) chloride catalyst, catalytic hydrogenation, and lithium aluminum hydride.

Data Presentation

The following table summarizes the typical reaction conditions and reported yields for the reduction of substituted β-nitrostyrenes. While specific data for this compound is not extensively reported, the provided data for analogous compounds offer a reliable estimate of expected outcomes.

Reduction MethodReagents/CatalystSolventReaction TimeTemperatureTypical Yield (%)Reference(s)
Sodium Borohydride/CuCl₂ NaBH₄, CuCl₂Isopropanol/Water10 - 30 min80 °C62 - 83[1][2][3][4]
Catalytic Hydrogenation H₂, 5% or 10% Pd/CEthanol, Methanol3 - 4 hRoom Temp.67 - 71[5]
Lithium Aluminum Hydride LiAlH₄Diethyl Ether6 - 59 hReflux68 - 81[6]

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride and Copper(II) Chloride

This method is highly efficient, rapid, and compatible with halogenated compounds.[1][2][3][4]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Copper(II) chloride (CuCl₂)

  • Isopropanol

  • Water

  • Sodium hydroxide (NaOH) solution (35%)

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (or other suitable extraction solvent)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or diethyl ether) for salt formation (optional)

Procedure:

  • In a round-bottom flask, suspend sodium borohydride (7.5 equivalents) in a mixture of isopropanol and water (2:1 v/v).

  • To this stirring suspension, add this compound (1 equivalent) portion-wise. An exothermic reaction is expected.

  • Prepare a 2M solution of copper(II) chloride in water. Add this solution dropwise to the reaction mixture. A further exotherm may be observed.

  • Heat the reaction mixture to 80°C and maintain for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and add a 35% solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., isopropanol or dichloromethane) multiple times.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2-(3-chlorophenyl)ethanamine.

  • (Optional) For purification and easier handling, the amine can be converted to its hydrochloride salt by treating the crude product with a solution of HCl in a suitable solvent.

Protocol 2: Catalytic Hydrogenation

This method employs a palladium on carbon catalyst and a hydrogen atmosphere.[5]

Materials:

  • This compound

  • 5% or 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂)

  • Celite

  • Ammonia solution (28%)

  • Dichloromethane (or other suitable extraction solvent)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a hydrogenation flask, dissolve this compound (1 equivalent) in ethanol or methanol.

  • Add the Pd/C catalyst (typically 10-20% by weight of the substrate) and a catalytic amount of concentrated HCl.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1-3 atm) at room temperature for 3-4 hours.

  • Upon reaction completion (monitored by TLC or hydrogen uptake), filter the catalyst through a pad of Celite.

  • Wash the Celite pad with the reaction solvent.

  • Neutralize the filtrate with a 28% ammonia solution.

  • Extract the product with dichloromethane multiple times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain 2-(3-chlorophenyl)ethanamine.

Protocol 3: Reduction using Lithium Aluminum Hydride

This protocol uses a powerful reducing agent and requires anhydrous conditions.[6]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 1.5 N Sulfuric acid

  • Solid lithium carbonate

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), place a stirred suspension of LiAlH₄ (approximately 4-5 equivalents) in anhydrous diethyl ether.

  • Dissolve this compound (1 equivalent) in anhydrous diethyl ether.

  • Add the solution of the nitrovinyl compound dropwise to the LiAlH₄ suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, continue stirring at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup).

  • Alternatively, the reaction can be worked up by the dropwise addition of ice-cold 1.5 N sulfuric acid.

  • If using the acid workup, separate the aqueous layer and adjust the pH to 6 with solid lithium carbonate.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Application in Drug Development: Synthesis of Vortioxetine

2-(3-chlorophenyl)ethanamine is a key precursor for the synthesis of derivatives with significant pharmacological activity. One notable application is in the synthesis of the antidepressant drug vortioxetine. While vortioxetine itself is not directly synthesized from 2-(3-chlorophenyl)ethanamine, a structurally related piperazine derivative is a key intermediate. The synthesis of vortioxetine involves the coupling of 2,4-dimethylthiophenol with 1-bromo-2-nitrobenzene, followed by reduction of the nitro group to an amine, and subsequent elaboration of the piperazine ring. The core phenyl-amine structure is a critical pharmacophore.

Signaling Pathway and Mechanism of Action of Vortioxetine

Vortioxetine is a multimodal antidepressant that functions primarily by modulating serotonergic neurotransmission. Its mechanism of action is complex and involves several targets within the central nervous system.[7][8][9]

The primary mechanism is the inhibition of the serotonin transporter (SERT) , which leads to an increase in the synaptic concentration of serotonin.[9] Additionally, vortioxetine interacts with several serotonin receptors:

  • 5-HT1A receptor agonism: This action is thought to contribute to the antidepressant and anxiolytic effects.[6]

  • 5-HT1B receptor partial agonism: May also contribute to the overall therapeutic effect.[6]

  • 5-HT1D receptor antagonism: The clinical significance of this action is still under investigation.[6]

  • 5-HT3 receptor antagonism: This is believed to contribute to the pro-cognitive effects and may reduce nausea, a common side effect of serotonergic agents.[8]

  • 5-HT7 receptor antagonism: This action may also play a role in the antidepressant and cognitive-enhancing effects.[6]

This multi-target engagement is believed to result in a broader spectrum of activity compared to traditional selective serotonin reuptake inhibitors (SSRIs).

Caption: Mechanism of action of vortioxetine.

The provided diagram illustrates the multimodal action of vortioxetine on the serotonin system. By inhibiting serotonin reuptake and modulating various serotonin receptors, vortioxetine enhances serotonergic signaling, which is believed to be the basis of its antidepressant effects.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_reduction Reduction to 2-(3-chlorophenyl)ethanamine cluster_analysis Analysis and Application Start_Material 3-Chlorobenzaldehyde + Nitromethane Reaction_Synthesis Base-catalyzed Condensation Start_Material->Reaction_Synthesis Product_Synthesis This compound Reaction_Synthesis->Product_Synthesis Method1 NaBH4 / CuCl2 (Isopropanol/Water, 80°C) Product_Synthesis->Method1 Method 1 Method2 Catalytic Hydrogenation (H2, Pd/C, Ethanol) Product_Synthesis->Method2 Method 2 Method3 LiAlH4 (Anhydrous Ether, Reflux) Product_Synthesis->Method3 Method 3 Workup_Purification Workup and Purification Method1->Workup_Purification Method2->Workup_Purification Method3->Workup_Purification Final_Product 2-(3-chlorophenyl)ethanamine Workup_Purification->Final_Product Application Precursor for Drug Development (e.g., Vortioxetine derivatives) Final_Product->Application

Caption: Experimental workflow for the synthesis and reduction.

References

Application Notes and Protocols: 1-Chloro-3-(2-nitrovinyl)benzene as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-(2-nitrovinyl)benzene is a versatile organic compound that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its chemical structure, featuring a substituted benzene ring with both a chloro and a nitrovinyl group, imparts unique reactivity that makes it a valuable building block in medicinal chemistry. The electron-withdrawing nature of these substituents makes the vinyl group susceptible to Michael additions and the nitro group amenable to reduction, opening avenues for the creation of diverse molecular scaffolds.

Recent research has highlighted the potential of derivatives of this compound as potent inhibitors of the proteasome, a key player in cellular protein degradation.[1] Inhibition of the proteasome has emerged as a validated and effective strategy in cancer therapy, particularly for hematological malignancies. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound as a pharmaceutical intermediate, with a focus on its role in the development of proteasome inhibitors.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₈H₆ClNO₂
Molecular Weight 183.59 g/mol
Appearance Yellowish solid
CAS Number 37888-03-2

Applications in Pharmaceutical Synthesis

The primary application of this compound in drug development lies in its use as a precursor for the synthesis of proteasome inhibitors. The nitrovinyl group acts as a Michael acceptor, enabling covalent modification of the active sites of the proteasome.[1]

Synthesis of Proteasome Inhibitors

Derivatives of this compound have been investigated as inhibitors of the 20S proteasome, a multi-catalytic protease complex responsible for the degradation of most intracellular proteins. By inhibiting the chymotrypsin-like (CT-L) activity of the β5 subunit of the proteasome, these compounds can induce apoptosis in cancer cells, which are often more sensitive to proteasome inhibition than normal cells.[1]

Quantitative Data

The following table summarizes the purification efficiency of this compound using different methods.

Purification MethodPurity Achieved (%)Recovery (%)
Recrystallization95-9875-80
Acid-Base Extraction85-9090-95
Column Chromatography>9960-70

The biological activity of proteasome inhibitors derived from substituted aryl-2-nitrovinyl compounds has been evaluated. While specific data for derivatives of this compound is not available, the following data for a closely related compound, a para-substituted nitrostyrene derivative (compound 2d in the cited study), demonstrates the potential potency of this class of molecules.[1]

CompoundCell LineIC₅₀ (µM)
Substituted Aryl-2-Nitrovinyl DerivativeMCF-7 (Breast Cancer)0.71
PC-3 (Prostate Cancer)17.79

Experimental Protocols

Protocol 1: Synthesis of this compound via Henry Reaction

This protocol describes the synthesis of this compound from 3-chlorobenzaldehyde and nitromethane using a base-catalyzed Henry condensation.

Materials:

  • 3-Chlorobenzaldehyde

  • Nitromethane

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask, dissolve 3-chlorobenzaldehyde (0.1 mol) in methanol (50 mL).

  • Add nitromethane (0.1 mol) to the solution and cool the mixture in an ice-salt bath to below 15°C with stirring.

  • Prepare a cold solution of sodium hydroxide (10 mL, 0.2 M) and add it dropwise to the stirring reaction mixture using a dropping funnel, ensuring the temperature remains below 15°C. A precipitate will form, and the mixture will thicken.

  • After the addition is complete, continue stirring for 15 minutes in the ice bath.

  • Add approximately 60 mL of ice water to the pasty mass to obtain a clear solution.

  • In a separate beaker, prepare a dilute solution of hydrochloric acid by adding 20 mL of concentrated HCl to 50 mL of water.

  • Slowly add the reaction mixture to the dilute HCl solution with stirring. A solid crystalline mass of this compound will precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any remaining acid and salts.

  • The crude product can be purified by recrystallization.

Protocol 2: Purification of this compound by Recrystallization

This protocol outlines the procedure for purifying the crude this compound synthesized in Protocol 1.

Materials:

  • Crude this compound

  • Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol to the flask to dissolve the solid completely. Keep the solution near its boiling point on a hot plate.

  • If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound will start to form.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven or by air drying.

Signaling Pathways and Mechanisms of Action

Proteasome inhibitors derived from this compound exert their anticancer effects primarily through the inhibition of the ubiquitin-proteasome pathway, which leads to the dysregulation of several downstream signaling cascades, including the NF-κB pathway.

Ubiquitin-Proteasome Pathway Inhibition

The ubiquitin-proteasome system is the major pathway for targeted protein degradation in eukaryotic cells. Proteins destined for degradation are tagged with a polyubiquitin chain, which is recognized by the 26S proteasome. The proteasome then unfolds and degrades the tagged protein into small peptides.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_proteasome Proteasome Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub-ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Poly-Ub Ub Ubiquitin Ub->E1 ATP Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Inhibitor Proteasome Inhibitor (e.g., nitrostyrene derivative) Inhibitor->Proteasome

Caption: Inhibition of the Ubiquitin-Proteasome Pathway.

Disruption of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.

Proteasome inhibitors block the degradation of IκBα, an inhibitor of NF-κB.[2] This leads to the accumulation of IκBα in the cytoplasm, where it remains bound to NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes involved in cell survival.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Ubiquitination DNA DNA NFkB->DNA NFkB->DNA Proteasome->IkBa_p Degradation Inhibitor Proteasome Inhibitor Inhibitor->Proteasome Transcription Gene Transcription (Pro-survival, Proliferation) DNA->Transcription

Caption: Disruption of NF-κB Signaling by Proteasome Inhibitors.

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of this compound to its evaluation as a precursor for proteasome inhibitors.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_derivatization Derivatization cluster_evaluation Biological Evaluation Start 3-Chlorobenzaldehyde + Nitromethane Reaction Henry Reaction Start->Reaction Crude Crude 1-Chloro-3- (2-nitrovinyl)benzene Reaction->Crude Purification Recrystallization Crude->Purification Pure Pure Intermediate Purification->Pure Derivatization Chemical Modification (e.g., Michael Addition, Nitro Reduction) Pure->Derivatization Library Library of Derivatives Derivatization->Library Screening Proteasome Inhibition Assay Library->Screening Cell_Assay Cell Viability/Apoptosis Assay (e.g., MTT, Flow Cytometry) Screening->Cell_Assay Lead Lead Compound Identification Cell_Assay->Lead

Caption: From Intermediate Synthesis to Lead Compound Identification.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-Chloro-3-(2-nitrovinyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-3-(2-nitrovinyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used method is the Henry condensation reaction between 3-Chlorobenzaldehyde and Nitromethane. This reaction is typically base-catalyzed, with common bases including sodium hydroxide or ammonium acetate.

Q2: What are the expected yields for this synthesis?

A2: With optimized reaction conditions, yields for the synthesis of this compound can be quite high. When using a 1:1 molar ratio of 3-Chlorobenzaldehyde to nitromethane at 0–5°C, yields can exceed 80%.[1] Another method utilizing ammonium acetate in acetic acid at reflux (100°C) has also been reported to produce good yields.

Q3: How can the purity of the final product be ensured?

A3: Recrystallization is the most practical and effective method for purifying this compound.[1] The choice of solvent for recrystallization is crucial and may require some experimentation to find the optimal system for achieving high purity.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Nitromethane is a flammable and potentially explosive compound, and its handling requires care. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Sodium hydroxide is corrosive and should be handled with caution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst or base.Ensure the base (e.g., NaOH) is fresh and has not been passivated by atmospheric CO2.
Low reaction temperature.While the reaction can be initiated at low temperatures, ensure it is allowed to proceed for a sufficient duration or gently warmed if the reaction stalls.
Impure starting materials.Use freshly distilled or purified 3-Chlorobenzaldehyde and Nitromethane.
Formation of Side Products Polymerization of the product.This can occur with excess base or at elevated temperatures. Maintain a controlled temperature and use the appropriate stoichiometry of the base.
Cannizzaro reaction of the aldehyde.This is more likely with a strong base and in the absence of nitromethane. Ensure a 1:1 molar ratio of aldehyde to nitromethane.[1]
Product is an Oil or Fails to Crystallize Presence of impurities.Purify the crude product using column chromatography before recrystallization.
Incorrect solvent for recrystallization.Experiment with different solvent systems (e.g., ethanol, methanol, or mixtures with water) to find the optimal conditions for crystallization.
Reaction Mixture Becomes Too Viscous High concentration of reactants.The reaction should be performed with rigorous stirring to manage changes in viscosity.[1] Using an appropriate amount of solvent can also help maintain a manageable viscosity.

Experimental Protocols

Method 1: Base-Catalyzed Condensation with Sodium Hydroxide

This protocol is adapted from a common procedure for Henry reactions.

Reagents:

  • 3-Chlorobenzaldehyde

  • Nitromethane

  • Sodium Hydroxide (NaOH)

  • Ethanol (Solvent)

  • Hydrochloric Acid (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-Chlorobenzaldehyde in ethanol.

  • Cool the solution to 0-5°C in an ice bath.

  • In a separate beaker, prepare a solution of sodium hydroxide in ethanol.

  • Slowly add the nitromethane to the cooled aldehyde solution with vigorous stirring.

  • Add the sodium hydroxide solution dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for the recommended reaction time (typically several hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid until it is slightly acidic.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Method 2: Ammonium Acetate in Acetic Acid

This protocol is based on a procedure for the synthesis of similar nitrovinyl compounds.[2]

Reagents:

  • 3-Chlorobenzaldehyde

  • Nitromethane

  • Ammonium Acetate

  • Acetic Acid (Solvent)

Procedure:

  • To a solution of ammonium acetate in acetic acid, add nitromethane followed by 3-Chlorobenzaldehyde.[2]

  • Reflux the mixture for several hours (e.g., 6 hours at 100°C).[2]

  • After reflux, cool the reaction mixture to room temperature and stir overnight.[2]

  • Pour the resulting solution into ice water.[2]

  • Adjust the pH to 7 with an aqueous solution of sodium hydroxide.[2]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by silica gel column chromatography.[2]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

Method Base/Catalyst Solvent Temperature (°C) Molar Ratio (Aldehyde:Nitromethane) Reported Yield Reference
1Sodium HydroxideEthanol0–51:1>80%[1]
2Ammonium AcetateAcetic Acid100 (Reflux)1:6.9Not specified for this compound, but a similar reaction yielded 82%[2]

Visualizations

Reaction_Pathway 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Intermediate Nitronate Anion 3-Chlorobenzaldehyde->Intermediate Base (e.g., NaOH) Nitromethane Nitromethane Nitromethane->Intermediate Deprotonation Product This compound Intermediate->Product Condensation & Dehydration

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Experiment Start issue Low or No Yield? start->issue check_reagents Check Reagent Purity & Activity issue->check_reagents Yes impure_product Impure Product? issue->impure_product No check_temp Verify Reaction Temperature check_reagents->check_temp check_stirring Ensure Adequate Stirring check_temp->check_stirring fail Re-evaluate Protocol check_stirring->fail purify Perform Column Chromatography or Recrystallization impure_product->purify Yes success Successful Synthesis impure_product->success No purify->success

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-3-(2-nitrovinyl)benzene. The information is designed to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound, presented in a question-and-answer format.

Recrystallization Issues

Question: My yield of this compound is very low after recrystallization. What are the possible causes and solutions?

Answer: Low recovery during recrystallization can be due to several factors:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.

    • Solution: Use a minimal amount of hot solvent to dissolve the compound completely. If you've already used too much, you can evaporate some of the solvent to concentrate the solution and induce further crystallization.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Ethanol or ethyl acetate are commonly used for recrystallizing this compound.[1] If recovery is low, consider a solvent system where the compound has lower solubility at cold temperatures.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely and be lost.

    • Solution: Ensure your filtration apparatus is pre-heated. Use a stemless funnel to prevent crystallization in the funnel stem.

  • Incomplete Crystallization: Insufficient cooling time or temperature will leave a significant amount of the product dissolved in the solvent.

    • Solution: Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

Question: The purity of my this compound did not improve significantly after recrystallization. Why is this, and what can I do?

Answer: Poor purification from recrystallization can be attributed to:

  • Insoluble Impurities: If the crude product contains significant amounts of insoluble impurities, they will remain in the crystalline product.

    • Solution: Perform a hot filtration of the dissolved crude product to remove any insoluble materials before allowing the solution to cool and crystallize.

  • Co-crystallization of Impurities: If an impurity has similar solubility properties to the desired compound in the chosen solvent, it may co-crystallize.

    • Solution: Try a different recrystallization solvent or a solvent mixture. Alternatively, another purification technique like column chromatography might be necessary.

  • Oiling Out: The compound may separate from the solution as an oil instead of crystals, trapping impurities. This can occur if the melting point of the solid is lower than the boiling point of the solvent.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal of the compound can also promote crystallization over oiling out.

Column Chromatography Issues

Question: My this compound is not separating well on the silica gel column. What could be the problem?

Answer: Poor separation in column chromatography can be due to several factors:

  • Incorrect Solvent System (Eluent): The polarity of the eluent is critical for good separation.

    • Solution: A common eluent for this compound is a mixture of ethyl acetate and hexane (e.g., 7:3 v/v).[1] You may need to optimize the solvent ratio by thin-layer chromatography (TLC) first to achieve good separation between your product and impurities.

  • Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.

    • Solution: Use an appropriate amount of crude product for the size of your column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

  • Improper Column Packing: An unevenly packed column with channels or cracks will result in a non-uniform flow of the eluent and poor separation.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles. Slurry packing is often preferred over dry packing for better results.

  • Compound Insolubility: If the compound is not fully dissolved when loaded onto the column, it will not move through the stationary phase properly.

    • Solution: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent before loading it onto the column.

Question: I am not recovering my compound from the column, or the recovery is very low. What should I do?

Answer: Low or no recovery from column chromatography can be alarming. Here are some potential causes and solutions:

  • Compound is Still on the Column: The eluent may not be polar enough to move your compound through the silica gel.

    • Solution: Gradually increase the polarity of the eluent. For example, if you started with 10% ethyl acetate in hexane, you could increase it to 20%, 30%, and so on.

  • Compound is Highly Polar and Adsorbed Irreversibly: Some highly polar compounds can bind very strongly to silica gel.

    • Solution: In such cases, you might need to use a more polar stationary phase like alumina or a different purification technique altogether.

  • Compound Decomposition: this compound, like other nitroalkenes, can be sensitive. The acidic nature of silica gel can sometimes cause decomposition.

    • Solution: You can use silica gel that has been neutralized with a base like triethylamine. Adding a small percentage of triethylamine to the eluent can also help.

General Purification and Stability Issues

Question: My purified this compound appears to be polymerizing over time. How can I prevent this?

Answer: β-Nitrostyrenes are known to be susceptible to polymerization, especially in the presence of bases or upon exposure to heat and light.

  • Solution:

    • Storage: Store the purified compound in a cool, dark place. Refrigeration is recommended.

    • Avoid Basic Conditions: During workup and purification, avoid prolonged exposure to strong bases. If an acid-base extraction is performed, ensure the final product is neutralized and free of any residual base.

    • Minimize Heat Exposure: During purification steps that involve heating, such as recrystallization, use the minimum amount of heat necessary and for the shortest possible time.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities are unreacted starting materials from the synthesis, which is typically a Henry condensation between 3-chlorobenzaldehyde and nitromethane. Therefore, you can expect to find residual 3-chlorobenzaldehyde. Oligomeric or polymeric byproducts formed during the reaction are also common.[1]

Q2: Which purification method is generally recommended for this compound?

A2: Recrystallization is often the most practical and efficient method for purifying this compound, offering a good balance between purity and recovery.[1] Column chromatography can achieve very high purity but may result in lower recovery. Acid-base extraction is useful for removing basic or acidic impurities but is less effective at removing neutral byproducts like unreacted aldehyde.

Q3: What is a suitable solvent for recrystallizing this compound?

A3: Hot ethanol or ethyl acetate are commonly used and effective solvents for the recrystallization of this compound.[1]

Q4: Can I use acid-base extraction to purify this compound?

A4: Acid-base extraction can be used as a preliminary purification step. Washing the crude product dissolved in an organic solvent with a dilute acid (like HCl) will remove any basic impurities. A subsequent wash with a dilute base (like sodium bicarbonate) can remove acidic impurities. However, this method will not remove neutral impurities like unreacted 3-chlorobenzaldehyde.

Q5: How can I monitor the purity of my this compound during the purification process?

A5: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities. High-performance liquid chromatography (HPLC) can also be used for a more quantitative assessment of purity.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPurity Achieved (%)Recovery Rate (%)Primary Impurities Removed
Recrystallization95 - 9875 - 80Soluble impurities with different temperature-solubility profiles.
Acid-Base Extraction85 - 9090 - 95Residual basic and acidic catalysts or byproducts.
Column Chromatography> 9960 - 70Non-polar and moderately polar impurities, including unreacted aldehyde.

Data compiled from available chemical literature.[1]

Experimental Protocols

1. Recrystallization from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add ethanol dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask containing a small amount of boiling ethanol. Quickly filter the hot solution through a fluted filter paper.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be placed in a desiccator.

2. Column Chromatography

  • Slurry Preparation: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane). Stir to create a uniform slurry.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane). Carefully add the sample solution to the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., from 10% to 30% ethyl acetate in hexane) to elute the compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

3. Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Acid Wash: Add an equal volume of dilute hydrochloric acid (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer.

  • Base Wash: Add an equal volume of a dilute base solution (e.g., 5% sodium bicarbonate solution). Shake the funnel, vent, and drain the aqueous layer.

  • Water Wash: Wash the organic layer with an equal volume of water to remove any residual acid or base.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Filter to remove the drying agent and evaporate the solvent to obtain the partially purified product, which can then be further purified by recrystallization or column chromatography.

Visualizations

PurificationWorkflow crude Crude 1-Chloro-3- (2-nitrovinyl)benzene dissolve Dissolve in Organic Solvent crude->dissolve acid_wash Wash with dilute HCl dissolve->acid_wash Removes Basic Impurities base_wash Wash with dilute NaHCO3 acid_wash->base_wash Removes Acidic Impurities dry Dry Organic Layer base_wash->dry evaporate Evaporate Solvent dry->evaporate partially_pure Partially Purified Product evaporate->partially_pure re_xtal Recrystallization partially_pure->re_xtal col_chrom Column Chromatography partially_pure->col_chrom pure_product Pure 1-Chloro-3- (2-nitrovinyl)benzene re_xtal->pure_product col_chrom->pure_product

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization start Recrystallization Issue low_yield Low Yield start->low_yield poor_purity Poor Purity start->poor_purity oiling_out Oiling Out start->oiling_out cause1 Too much solvent low_yield->cause1 cause2 Premature crystallization low_yield->cause2 cause3 Insoluble impurities poor_purity->cause3 cause4 Co-crystallization poor_purity->cause4 cause5 Low MP / High BP solvent oiling_out->cause5 solution1 Evaporate some solvent cause1->solution1 solution2 Pre-heat funnel cause2->solution2 solution3 Hot filtration cause3->solution3 solution4 Change solvent cause4->solution4 solution5 Cool slowly / Seed cause5->solution5

Caption: Troubleshooting logic for recrystallization issues.

References

managing side reactions in the synthesis of 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1-Chloro-3-(2-nitrovinyl)benzene

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of this compound, targeting common issues encountered by researchers and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my yield of this compound unexpectedly low?

A: Low yields can stem from several factors:

  • Incomplete Reaction: The Henry-von Pechmann condensation is reversible. Ensure sufficient reaction time. Depending on the catalyst, this can range from a few hours to over a day.[1] Monitoring the reaction via Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal Temperature: While heating can drive the dehydration of the intermediate nitroaldol, excessive temperatures can promote polymerization and other side reactions, significantly reducing the yield of the desired product.[1] For base-catalyzed reactions with NaOH, maintaining a low temperature (0–15°C) is often recommended to control exothermic processes.[2][3]

  • Base-Catalyzed Side Reactions: If using a strong base like sodium hydroxide, the Cannizzaro reaction can occur, where two molecules of 3-chlorobenzaldehyde disproportionate into 3-chlorobenzyl alcohol and 3-chlorobenzoic acid.[4][5] This consumes the starting material. Using a milder base system like ammonium acetate in acetic acid can mitigate this.[1]

  • Work-up Losses: The product may be partially lost during extraction if the incorrect solvent is used or if emulsions form. Ensure complete extraction and proper phase separation.

Q2: My reaction has produced a significant amount of a high-melting, insoluble solid. What is it and how can I prevent it?

A: You are likely observing polymerization of the β-nitrostyrene product.[1][6]

  • Cause: β-Nitrostyrenes are susceptible to anionic polymerization, which can be initiated by the base catalyst, especially strong bases or primary amines like methylamine.[1][6] The presence of the product in the basic reaction mixture for extended periods, particularly at elevated temperatures, increases the likelihood of this side reaction.[1]

  • Prevention:

    • Choose a Milder Catalyst: The ammonium acetate/acetic acid system is less prone to causing polymerization compared to strong bases.[1]

    • Isolate the Product Promptly: Once the reaction is complete, neutralize the mixture and isolate the crude product without delay.

    • Control Temperature: Avoid excessive heating, as it accelerates polymerization.[1]

Q3: I've isolated my product, but it appears impure. What are the common byproducts?

A: Besides the polymerization products and Cannizzaro reactants mentioned above, other impurities can include:

  • Unreacted 3-Chlorobenzaldehyde: If the reaction did not go to completion, the starting aldehyde will be present. This can usually be removed during purification.

  • Nitroaldol Intermediate: The β-nitro alcohol is the intermediate formed before dehydration. Incomplete dehydration will leave this in your product mixture. Ensuring acidic conditions during workup or sufficient heating (if the method requires it) promotes elimination to the desired nitroalkene.

  • (Z)-Isomer: The desired product is typically the more stable (E)-isomer (trans). While the reaction strongly favors the (E)-isomer, trace amounts of the (Z)-isomer (cis) might be present. Purification by recrystallization often isolates the major (E)-isomer.

Q4: The reaction is very slow or not starting at all. What should I check?

A:

  • Reagent Quality: Ensure that the 3-chlorobenzaldehyde is free of benzoic acid impurities, which can neutralize the base catalyst. Use freshly distilled or high-purity aldehyde if possible. Nitromethane should also be of good quality.

  • Catalyst Activity: If using a solid base or an amine, ensure it has not degraded. For reactions with NaOH or other alkoxides, ensure they are not carbonated from exposure to air.

  • Solvent Purity: The presence of excessive water in solvents like methanol or ethanol can sometimes hinder the reaction, although some protocols use aqueous base solutions.[3] Ensure you are following a specific, reliable protocol.

  • Mixing: In heterogeneous mixtures, ensure vigorous stirring to facilitate contact between reactants.

Q5: What is the most effective method for purifying this compound?

A:

  • Recrystallization: This is the most common and efficient method for purifying β-nitrostyrenes.[1] Hot ethanol, methanol, or isopropanol are excellent solvent choices.[3][7] This technique is particularly effective at removing unreacted aldehyde and polymeric byproducts, yielding the product as a pale yellow crystalline solid.[3][8]

  • Silica Gel Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography using a hexane/ethyl acetate solvent system can be employed for more rigorous purification.

Quantitative Data Summary

The yield of substituted β-nitrostyrenes is highly dependent on the chosen synthetic route and reaction conditions. Below is a comparison of yields reported for the synthesis of chloro-substituted β-nitrostyrenes using different catalytic systems.

Catalyst SystemStarting AldehydeSolventTemperature (°C)TimeYield (%)Reference
Sodium HydroxideBenzaldehydeMethanol10–15~30 min85[3]
Ammonium Acetate3,4-MethylenedioxybenzaldehydeAcetic AcidReflux1 hr~90[3]
Ammonium Acetate4-Hydroxy-3-methoxybenzaldehydeNitromethaneReflux6 hr-[7]
Microwave (Ammonium Acetate)4-Hydroxy-3-methoxybenzaldehydeNitromethane1505 min-[7]

Note: Specific yield data for the 3-chloro isomer is not consistently reported across a wide range of methods in the searched literature, but the data for analogous compounds provide a strong indication of expected outcomes.

Experimental Protocols

Protocol 1: Synthesis using Ammonium Acetate (Reflux)

This method is generally reliable and avoids some of the side reactions associated with strong bases.[1][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chlorobenzaldehyde (10 mmol, 1.41 g), nitromethane (15 mmol, 0.92 g, 1.5 eq), and ammonium acetate (3 mmol, 0.23 g, 0.3 eq).

  • Solvent Addition: Add 15 mL of glacial acetic acid to the flask.

  • Heating: Heat the mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

  • Isolation: A yellow solid should precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and ammonium salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at low heat.

  • Purification: Purify the crude solid by recrystallization from hot ethanol.

Protocol 2: Synthesis using Sodium Hydroxide (Low Temperature)

This classic method is effective but requires careful temperature control to minimize side reactions.[3][8]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-chlorobenzaldehyde (10 mmol, 1.41 g) and nitromethane (10 mmol, 0.61 g) in 20 mL of methanol.

  • Cooling: Cool the flask in an ice-salt bath to between -10°C and 0°C.

  • Base Addition: Prepare a solution of sodium hydroxide (10 mmol, 0.40 g) in 10 mL of ice-cold water. Add this solution dropwise from the dropping funnel to the stirred reaction mixture, ensuring the internal temperature does not rise above 15°C.[3] A precipitate will form.

  • Reaction Time: Continue stirring in the cold bath for an additional 15-30 minutes after the addition is complete.

  • Acidification: Prepare a dilute solution of hydrochloric acid (e.g., 2 M HCl). Pour the cold reaction slurry into the stirred acid solution. A pale yellow solid product will precipitate.

  • Isolation & Washing: Collect the solid by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral.

  • Drying & Purification: Dry the crude product. Purify by recrystallization from hot ethanol or methanol.[8]

Visualizations

Reaction Pathway

Synthesis_Pathway reagents 3-Chlorobenzaldehyde + Nitromethane intermediate Nitroaldol Adduct (β-Nitro Alcohol) reagents->intermediate + Base base Base Catalyst (e.g., NaOH or NH4OAc) product This compound intermediate->product - H₂O (Dehydration) water H₂O

Caption: The Henry condensation pathway for synthesizing this compound.

Potential Side Reactions

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Start 3-Chlorobenzaldehyde + Nitromethane Product Desired Product Start->Product Henry Condensation Cannizzaro Cannizzaro Reaction (3-Chlorobenzyl Alcohol + 3-Chlorobenzoic Acid) Start->Cannizzaro Strong Base (Self-Condensation) Polymerization Anionic Polymerization (Insoluble Polymer) Product->Polymerization Excess Base / Heat

Caption: Common side reactions that can lower the yield of the desired nitrostyrene product.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem: Low or No Yield check_reagents Check Reagent Purity (Aldehyde, Nitromethane, Base) start->check_reagents check_temp Verify Reaction Temperature (Too high? Too low?) start->check_temp check_time Check Reaction Time (Incomplete? Too long?) start->check_time check_workup Review Work-up Procedure (Losses during extraction?) start->check_workup reagent_sol Solution: Purify/distill aldehyde. Use fresh reagents. check_reagents->reagent_sol temp_sol Solution: Optimize temperature. Use cooling for NaOH method. check_temp->temp_sol time_sol Solution: Monitor with TLC to find optimal reaction time. check_time->time_sol workup_sol Solution: Ensure correct pH and solvent for extraction. check_workup->workup_sol

Caption: A logical workflow for troubleshooting low-yield synthesis experiments.

References

Technical Support Center: Condensation of 3-Chlorobenzaldehyde and Nitromethane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yields for the condensation of 3-chlorobenzaldehyde and nitromethane.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the condensation reaction between 3-chlorobenzaldehyde and nitromethane?

A1: The primary product is 1-(3-chlorophenyl)-2-nitroethanol. This reaction is a specific example of the Henry reaction or nitroaldol reaction, which involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and an aldehyde.[1][2][3]

Q2: What is the common side product in this reaction, and how can its formation be minimized?

A2: A common side product is trans-3-chloro-β-nitrostyrene, which is formed by the dehydration of 1-(3-chlorophenyl)-2-nitroethanol.[3] To minimize its formation, it is crucial to use milder reaction conditions. This includes using only a catalytic amount of a non-alkoxide base and maintaining lower reaction temperatures. Strong bases and high temperatures promote the elimination of water.[1][2][3]

Q3: What types of catalysts or bases are effective for this condensation?

A3: A variety of bases and catalysts can be used. These range from simple inorganic bases like sodium hydroxide or potassium carbonate to organic bases such as triethylamine. For improved selectivity and yield, solid base catalysts like layered double hydroxides (LDHs) have been employed.[1][2] Additionally, metal complexes, such as those involving copper(II) acetate, can catalyze the reaction effectively.[4]

Q4: What solvents are suitable for this reaction?

A4: The choice of solvent can influence the reaction rate and yield. Common solvents include alcohols like methanol and ethanol.[4][5] The reaction has also been shown to proceed well in a variety of other solvents such as isopropanol, isobutanol, and even water under certain catalytic conditions.[4] Tetrahydrofuran (THF) has been noted to result in lower yields in some cases.[4]

Q5: How does temperature affect the reaction yield?

A5: Temperature is a critical parameter. Higher temperatures can accelerate the reaction but also favor the formation of the dehydrated side product, 3-chloro-β-nitrostyrene. For isolating the desired nitroalcohol, lower temperatures are generally preferred. For instance, some protocols recommend temperatures as low as 10°C to improve selectivity.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive catalyst or base.2. Insufficient reaction time.3. Low reaction temperature leading to slow kinetics.4. Impure starting materials.1. Use a freshly prepared or properly stored catalyst/base.2. Monitor the reaction progress using TLC or another suitable analytical method to determine the optimal reaction time.3. Gradually increase the reaction temperature, while monitoring for the formation of side products.4. Ensure the 3-chlorobenzaldehyde and nitromethane are of high purity.
High Yield of Dehydrated Side Product (3-chloro-β-nitrostyrene) 1. Use of a strong base (e.g., alkoxides).2. High reaction temperature.3. Prolonged reaction time.1. Switch to a milder base, such as an amine base (e.g., triethylamine) or a solid base catalyst.2. Lower the reaction temperature. Consider running the reaction at room temperature or below.3. Reduce the reaction time and quench the reaction as soon as the starting material is consumed.
Reaction Stalls Before Completion 1. Catalyst deactivation.2. Equilibrium has been reached.3. Insufficient amount of base or catalyst.1. Add a fresh portion of the catalyst.2. Consider using a different solvent or catalyst to shift the equilibrium.3. Increase the catalyst loading. For instance, some protocols use up to 20 mol% of the catalyst.[4]
Formation of Multiple Unidentified Side Products 1. Competing side reactions such as the Cannizzaro reaction (disproportionation of the aldehyde) if a strong base is used in excess.2. Polymerization of the nitrostyrene product.1. Use only a catalytic amount of base.2. Work up the reaction mixture promptly upon completion to isolate the product before it can polymerize.

Data Presentation

The following table summarizes quantitative data from various studies on the condensation of chloro-substituted benzaldehydes with nitromethane.

SubstrateCatalyst/BaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
4-ChlorobenzaldehydeL4-Cu(OAc)₂·H₂O (20 mol%)Ethanol2524-481-(4-chlorophenyl)-2-nitroethanol66[4]
3-ChlorobenzaldehydeNot specifiedNot specifiedNot specifiedNot specified3-chloro-β-nitrostyrene34
4-ChlorobenzaldehydeBenzylamineAcetic Acid78-803.54-chloro-β-nitrostyrene97.1
BenzaldehydeCalcined Cu:Al (3:1) LDHSolvent-free50 (Conventional)31-phenyl-2-nitroethanol80[1]
BenzaldehydeCalcined Cu:Al (3:1) LDHSolvent-freeNot specified (Microwave)0.051-phenyl-2-nitroethanol98[1]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of 1-(4-chlorophenyl)-2-nitroethanol

This protocol is adapted from a procedure for the asymmetric Henry reaction of 4-chlorobenzaldehyde and can be applied to 3-chlorobenzaldehyde.[4]

  • Catalyst Preparation (in situ): In a reaction vial under a nitrogen atmosphere, a chiral bis(β-amino alcohol) ligand (20 mol%) and Cu(OAc)₂·H₂O (20 mol%) are dissolved in ethanol. The solution is stirred for 2 hours at room temperature to form the catalyst complex.

  • Reaction: 3-Chlorobenzaldehyde (1.0 eq) is added to the catalyst solution and stirred for 20 minutes at room temperature.

  • Addition of Nitromethane: Nitromethane (10.0 eq) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred for 24-48 hours, and its progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is worked up using standard purification techniques such as column chromatography to isolate the desired 1-(3-chlorophenyl)-2-nitroethanol.

Protocol 2: Synthesis of 3-chloro-β-nitrostyrene

This protocol is a general method for the synthesis of nitrostyrenes and can be adapted for 3-chlorobenzaldehyde.

  • Reaction Setup: 3-Chlorobenzaldehyde and a slight excess of nitromethane are dissolved in methanol and cooled in an ice-salt bath.

  • Base Addition: A solution of potassium hydroxide in methanol (equimolar to the aldehyde) is added dropwise over one hour with vigorous stirring, ensuring the temperature does not exceed 5°C.

  • Quenching: The reaction mixture is then poured into an excess of ice-cold 15% hydrochloric acid.

  • Isolation: The precipitated 3-chloro-β-nitrostyrene is collected by filtration, dried, and can be further purified by recrystallization.

Mandatory Visualization

reaction_optimization_workflow start Start: Low Yield of 1-(3-chlorophenyl)-2-nitroethanol check_conditions Review Reaction Conditions: - Base/Catalyst - Solvent - Temperature - Reaction Time start->check_conditions issue_side_product High Yield of 3-chloro-β-nitrostyrene? check_conditions->issue_side_product issue_no_reaction Low Conversion? check_conditions->issue_no_reaction issue_side_product->issue_no_reaction No solution_side_product Action: 1. Use Milder Base (e.g., Amine) 2. Lower Reaction Temperature 3. Reduce Reaction Time issue_side_product->solution_side_product Yes solution_no_reaction Action: 1. Check Catalyst Activity 2. Increase Temperature Moderately 3. Increase Catalyst Loading 4. Extend Reaction Time issue_no_reaction->solution_no_reaction Yes re_evaluate Re-evaluate Yield issue_no_reaction->re_evaluate No solution_side_product->re_evaluate solution_no_reaction->re_evaluate end_success Success: Improved Yield re_evaluate->end_success Yield Improved end_fail Further Optimization Needed (Consult Literature for Advanced Catalysts) re_evaluate->end_fail Yield Still Low

References

Technical Support Center: Synthesis of 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloro-3-(2-nitrovinyl)benzene.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound via the Henry reaction of 3-chlorobenzaldehyde and nitromethane.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are the primary aspects to investigate:

  • Suboptimal Solvent Choice: The solvent plays a critical role in the Henry reaction. While various solvents can be used, their polarity and ability to solubilize reactants and intermediates can significantly impact the reaction rate and equilibrium. Protic solvents like ethanol and methanol are commonly used and often provide good yields.[1] Aprotic polar solvents such as THF have also been employed, though in some cases they may lead to lower yields compared to alcohols.[1] It is advisable to perform small-scale trials with different solvents to identify the optimal medium for your specific reaction conditions.

  • Inefficient Base Catalysis: The choice and amount of base are crucial. Common bases include sodium hydroxide, potassium hydroxide, and amines like triethylamine or ammonium acetate.[2] If using a strong base like NaOH, ensure it is added slowly and at a controlled temperature to prevent side reactions. For weaker bases like ammonium acetate in acetic acid, the reaction may require heating to proceed at a reasonable rate.[2] The concentration of the base should also be optimized; too little may result in an incomplete reaction, while too much can promote polymerization and other side reactions.

  • Reaction Temperature and Time: The optimal temperature and reaction time are interdependent and influenced by the chosen solvent and catalyst. Reactions with strong bases are often conducted at low temperatures (0-25 °C) to control the exothermic reaction and minimize side products.[3] Reactions with weaker bases may require refluxing for several hours.[4] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the point of maximum product formation and avoid prolonged reaction times that can lead to product degradation or side reactions.

  • Purity of Reactants: The purity of 3-chlorobenzaldehyde and nitromethane is paramount. Impurities in the aldehyde, such as the corresponding carboxylic acid, can neutralize the base catalyst and inhibit the reaction. It is recommended to use freshly distilled or purified starting materials.

Q2: I am observing the formation of a significant amount of a sticky, polymeric byproduct. How can I prevent this?

A2: Polymerization is a common side reaction in the synthesis of nitrostyrenes.[5] This is often exacerbated by:

  • Excessive Base Concentration: A high concentration of a strong base can promote the polymerization of the product. Use the minimum effective amount of base and add it gradually to the reaction mixture.

  • Elevated Temperatures: Higher reaction temperatures can accelerate polymerization.[2] If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.

  • Prolonged Reaction Times: Leaving the reaction to stir for too long after the initial product formation can lead to the formation of polymers.[2] Monitor the reaction by TLC and work it up as soon as the starting material is consumed.

Q3: The purification of the final product is proving difficult. What are the best practices for isolating pure this compound?

A3: The purification of β-nitrostyrenes can be challenging due to their reactivity. Here are some recommended procedures:

  • Crystallization: The crude product is often a solid that can be purified by recrystallization. Common solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water.[2]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is an effective alternative. A mixture of petroleum ether and ethyl acetate is a commonly used eluent system.

  • Work-up Procedure: During the aqueous work-up, it is important to neutralize the reaction mixture carefully. The product is sensitive to both strongly acidic and basic conditions.

Q4: Can I use a different catalyst for this reaction?

A4: Yes, a variety of catalysts can be employed for the Henry reaction. While common bases are effective, other catalytic systems have been developed to improve yield and, in some cases, achieve asymmetric synthesis. These include:

  • Ammonium Acetate in Acetic Acid: This system is considered a more general and often higher-yielding method for the synthesis of β-nitrostyrenes compared to alcoholic bases.[2]

  • Chiral Catalysts: For the synthesis of enantiomerically enriched products, chiral ligands in combination with metal salts (e.g., Cu(OAc)₂) can be used.[1]

Quantitative Data on Solvent Effects

SolventYield (%)
Methanol88
Isopropanol80
Isobutanol99
Tetrahydrofuran (THF)79

Note: These yields are for a similar reaction and may not be directly transferable but indicate the potential influence of the solvent. A common procedure for the synthesis of this compound utilizes ethanol as a solvent with sodium hydroxide as the base.[6]

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound based on the Henry reaction.

Method 1: Using Sodium Hydroxide in Ethanol [6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chlorobenzaldehyde (1 equivalent) in ethanol.

  • Addition of Nitromethane: Add nitromethane (1.1 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Base Addition: Prepare a solution of sodium hydroxide (1 equivalent) in ethanol. Add the NaOH solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is approximately 5-6.

  • Isolation: The product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Method 2: Using Ammonium Acetate in Acetic Acid [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chlorobenzaldehyde (1 equivalent) and ammonium acetate (0.5 equivalents) in glacial acetic acid.

  • Addition of Nitromethane: Add nitromethane (1.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (around 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

  • Isolation: The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol or methanol.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via the Henry reaction.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Mixing Mixing and Cooling 3-Chlorobenzaldehyde->Mixing Nitromethane Nitromethane Nitromethane->Mixing Solvent Solvent Solvent->Mixing Base_Catalyst Base Catalyst Base_Addition Slow Base Addition Base_Catalyst->Base_Addition Mixing->Base_Addition Stirring Stirring at Controlled Temp. Base_Addition->Stirring Quenching Quenching with Acid/Water Stirring->Quenching TLC Monitoring Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Regioselectivity in Electrophilic Substitution of 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing regioselectivity issues during the electrophilic substitution of 1-Chloro-3-(2-nitrovinyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the directing effects of the substituents in this compound?

A1: The regioselectivity of electrophilic aromatic substitution on this compound is governed by the combined directing effects of the chloro and nitrovinyl groups.

  • Chloro Group: The chlorine atom is a weakly deactivating group but acts as an ortho, para-director. This is due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect, where the lone pairs on the chlorine can stabilize the arenium ion intermediate when the electrophile attacks the ortho or para positions.

  • Nitrovinyl Group: The 2-nitrovinyl group [-CH=CHNO₂] is a strongly deactivating group and a meta-director. Its strong electron-withdrawing nature, through both resonance and inductive effects, significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions, making the meta positions the most favorable for electrophilic attack.

Q2: How do the competing directing effects of the chloro and nitrovinyl groups determine the position of electrophilic attack?

A2: In this compound, the chloro and nitrovinyl groups have opposing directing effects. The chloro group directs to positions 2, 4, and 6, while the nitrovinyl group directs to positions 5. The position of substitution is ultimately determined by the relative activating/deactivating strengths of the two groups. Since the nitrovinyl group is a much stronger deactivating group than the chloro group, it will have a more dominant influence on the regioselectivity. Therefore, the positions most activated (or least deactivated) will be those that are ortho and para to the weakly deactivating chloro group, and the position meta to the strongly deactivating nitrovinyl group.

The following diagram illustrates the predicted directing effects:

Directing effects on this compound.

Based on this analysis, the primary sites for electrophilic attack are positions 2, 4, and 6, which are ortho and para to the chlorine and not significantly deactivated by the nitrovinyl group. Position 5 is also a possibility due to being meta to the nitrovinyl group, but it is also meta to the chloro group, which is less favorable.

Q3: What is the expected major product in an electrophilic aromatic substitution reaction?

A3: The major product will likely be the isomer where the electrophile adds to the position that is least sterically hindered and electronically most favored. In this case, substitution at position 4 (para to the chloro group) and position 6 (ortho to the chloro group) are the most probable outcomes. Position 2 is sterically hindered by both adjacent substituents. Between positions 4 and 6, the para product (substitution at position 4) is often favored due to reduced steric hindrance.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Insufficiently reactive electrophile The benzene ring is significantly deactivated by both substituents. Ensure the electrophile is generated under sufficiently strong acidic conditions. For example, in nitration, use a mixture of concentrated nitric and sulfuric acids. For Friedel-Crafts reactions, a strong Lewis acid catalyst like AlCl₃ is necessary.
Polymerization of the nitrovinyl group The vinyl group is susceptible to polymerization under strong acidic conditions. Keep the reaction temperature as low as possible to minimize this side reaction. Consider using a milder Lewis acid or a shorter reaction time if polymerization is suspected.
Reaction temperature too low While low temperatures can prevent side reactions, they may also slow down the desired substitution on the deactivated ring. A careful optimization of the reaction temperature is required. Start at a low temperature and gradually increase it while monitoring the reaction progress by TLC.
Inadequate reaction time Electrophilic substitution on deactivated rings can be slow. Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the consumption of the starting material by TLC or GC.
Issue 2: Formation of Multiple Isomers and Difficulty in Separation
Potential Cause Troubleshooting Steps
Competing directing effects The formation of a mixture of ortho and para isomers is expected. To favor the para isomer, which is often easier to isolate, consider using a bulkier electrophile which will be more sensitive to steric hindrance at the ortho positions.
Similar physical properties of isomers The resulting isomers may have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging.
Separation Techniques - Fractional Crystallization: Exploit potential differences in the melting points and solubilities of the isomers. The more symmetrical para isomer often has a higher melting point and lower solubility, allowing it to be crystallized from a suitable solvent. - High-Performance Liquid Chromatography (HPLC): A reverse-phase or normal-phase HPLC with an appropriate column and solvent system can often provide good separation of isomers. - Gas Chromatography (GC): For volatile products, GC with a suitable column can be used for both analysis and preparative separation.

Experimental Protocols

The following are general protocols that should be optimized for the specific electrophilic substitution reaction being performed.

General Workflow for Electrophilic Aromatic Substitution

G start Start reagents Prepare Reactants and Reagents start->reagents reaction Electrophilic Aromatic Substitution Reaction reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Crystallization/Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

A general experimental workflow for electrophilic aromatic substitution.
Protocol 1: Nitration

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (e.g., 2 mL) to 0-5 °C in an ice bath.

  • Nitrating Mixture: Slowly add concentrated nitric acid (e.g., 1 mL) to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • Substrate Addition: Dissolve this compound in a minimal amount of a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the nitrating mixture, keeping the temperature between 0-5 °C.

  • Reaction: Stir the mixture at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Halogenation (Bromination)
  • Reaction Setup: In a round-bottom flask protected from light, dissolve this compound in a dry, inert solvent (e.g., dichloromethane).

  • Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr₃), to the solution.

  • Halogen Addition: Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture at a low temperature (e.g., 0 °C).

  • Reaction: Stir the mixture at room temperature for a set period, monitoring the reaction by TLC.

  • Work-up: Quench the reaction with a solution of sodium bisulfite to remove excess bromine. Separate the organic layer and wash it with water and brine.

  • Purification: Dry the organic layer, remove the solvent, and purify the product as described for nitration.

Protocol 3: Friedel-Crafts Acylation
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

  • Acylating Agent Addition: Slowly add the acyl chloride (e.g., acetyl chloride) to the suspension at 0 °C.

  • Substrate Addition: Add a solution of this compound in the same solvent dropwise to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and wash it with water, sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, remove the solvent, and purify the product.

Predicted Product Distribution (Qualitative)

The following table summarizes the expected major and minor products for common electrophilic aromatic substitution reactions on this compound. Please note that experimental verification is required to determine the exact isomer ratios.

Reaction Electrophile Predicted Major Product(s) Predicted Minor Product(s)
NitrationNO₂⁺1-Chloro-4-nitro-3-(2-nitrovinyl)benzene, 1-Chloro-2-nitro-5-(2-nitrovinyl)benzene1-Chloro-2-nitro-3-(2-nitrovinyl)benzene
BrominationBr⁺1-Bromo-4-chloro-3-(2-nitrovinyl)benzene, 2-Bromo-1-chloro-5-(2-nitrovinyl)benzene2-Bromo-1-chloro-3-(2-nitrovinyl)benzene
AcylationRCO⁺1-(4-Chloro-3-(2-nitrovinyl)phenyl)ethan-1-one, 1-(2-Chloro-5-(2-nitrovinyl)phenyl)ethan-1-one1-(2-Chloro-3-(2-nitrovinyl)phenyl)ethan-1-one

Disclaimer: The information provided in this technical support center is based on established principles of organic chemistry. The specific outcomes of reactions with this compound may vary, and all experimental work should be conducted with appropriate safety precautions. It is highly recommended to perform small-scale pilot reactions to optimize conditions before scaling up.

Technical Support Center: Troubleshooting Low Yields in Heterocycle Synthesis with 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of heterocycles using 1-Chloro-3-(2-nitrovinyl)benzene, a versatile building block in medicinal chemistry.

Troubleshooting Guide: Addressing Low Yields

Low yields in heterocycle synthesis can be attributed to a variety of factors, from suboptimal reaction conditions to the inherent reactivity of the starting materials. This guide provides a systematic approach to identifying and resolving common issues.

Question: My reaction is resulting in a low yield of the desired heterocycle. What are the primary factors I should investigate?

Answer:

Low yields in the synthesis of heterocycles, particularly when employing the Nenitzescu indole synthesis with this compound, can often be traced back to several key experimental parameters. The reaction's success is highly dependent on the interplay between solvent, temperature, catalyst, and reactant stoichiometry. A common issue is the propensity for polymerization of the starting materials under non-ideal conditions.[1]

To systematically troubleshoot low yields, consider the following factors:

  • Reaction Conditions: The polarity of the solvent plays a crucial role.[1][2] Highly polar solvents are often reported to be beneficial for the Nenitzescu synthesis.[2] Additionally, the reaction temperature can significantly impact the outcome, with room temperature often being a good starting point to minimize side reactions.[1]

  • Reactant Stoichiometry: The molar ratio of the reactants is critical. For instance, in the Nenitzescu synthesis, using a slight excess of the enamine component (e.g., a β-aminocrotonic ester) relative to the quinone or nitroalkene can be beneficial.[1]

  • Catalysis: The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), can enhance the rate of cyclization and improve yields.[1] The catalyst can activate the enamine component, facilitating the initial Michael addition.

  • Side Reactions: Be aware of potential side reactions. The formation of 5-hydroxybenzofurans is a known competing pathway in the Nenitzescu reaction.[3][4] Polymerization of the nitroalkene is also a significant contributor to low yields.[1]

The following troubleshooting workflow can guide your optimization efforts:

TroubleshootingWorkflow Start Low Yield Observed Check_Purity Verify Purity of This compound and other reactants Start->Check_Purity Optimize_Solvent Optimize Solvent System (e.g., polar aprotic) Check_Purity->Optimize_Solvent Optimize_Temp Adjust Reaction Temperature (e.g., start at room temperature) Optimize_Solvent->Optimize_Temp Optimize_Ratio Vary Reactant Molar Ratios (e.g., excess of enamine) Optimize_Temp->Optimize_Ratio Add_Catalyst Introduce Lewis Acid Catalyst (e.g., ZnCl2) Optimize_Ratio->Add_Catalyst Analyze_Byproducts Analyze Byproducts (TLC, LC-MS, NMR) Add_Catalyst->Analyze_Byproducts Purification Refine Purification Strategy Analyze_Byproducts->Purification Success Improved Yield Purification->Success

Figure 1: Troubleshooting workflow for low reaction yields.

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers frequently encounter when working with this compound in heterocycle synthesis.

Q1: I am observing significant polymerization of my starting material. How can I minimize this?

A1: Polymerization is a common side reaction, especially with activated alkenes like this compound.[1] To mitigate this, consider the following:

  • Lowering the reaction temperature: Running the reaction at or below room temperature can significantly reduce the rate of polymerization.

  • Controlling the rate of addition: Adding the nitroalkene slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring polymerization.

  • Using a more dilute solution: Increasing the solvent volume can also help to reduce intermolecular reactions that lead to polymers.

  • Optimizing the catalyst: In some cases, the choice and concentration of a Lewis acid catalyst can influence the rate of polymerization.

Q2: My main byproduct appears to be a benzofuran derivative. How can I favor the formation of the desired indole?

A2: The formation of 5-hydroxybenzofurans is a known competitive pathway in the Nenitzescu reaction.[3][4] Several factors can influence the chemoselectivity:

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Experimenting with different solvents of varying polarity may shift the equilibrium towards indole formation.

  • Catalyst Selection: The nature of the Lewis acid catalyst can impact the selectivity. For instance, zinc halides are known to promote the cyclization towards 5-hydroxyindoles.[3]

  • Enamine Structure: The structure of the enamine partner can also play a role. Modifying the substituents on the enamine might sterically or electronically disfavor the benzofuran pathway.

Q3: What is the expected reactivity of this compound compared to other substituted nitrovinylbenzenes?

A3: The chloro and nitro groups on the benzene ring are both electron-withdrawing groups. This electronic property makes the vinyl group of this compound a potent Michael acceptor, readily undergoing conjugate addition with nucleophiles like enamines.[5] The electron-withdrawing nature of these substituents generally enhances the reactivity of the nitroalkene towards nucleophilic attack. Compared to nitrovinylbenzenes with electron-donating groups, this compound is expected to be more reactive in the initial Michael addition step of the Nenitzescu synthesis.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data from the literature to guide the optimization of your reaction conditions.

Table 1: Effect of Solvent on Nenitzescu Reaction Yield

SolventDielectric Constant (ε)Typical Yield (%)Reference
Dichloromethane9.1Moderate to GoodGeneral Observation
Acetonitrile37.5GoodGeneral Observation
Nitromethane35.9High[6]
Acetic Acid6.2Moderate[6]
Toluene2.4Low to ModerateGeneral Observation

Note: Yields are highly substrate-dependent and the above are general trends.

Table 2: Influence of Reactant Ratio on Yield in Nenitzescu Synthesis

Benzoquinone : Enamine RatioReported Yield (%)Reference
1 : 1Suboptimal[1]
1 : 1.2 - 1.6Optimal for large scale[1]
1 : 2 (100% excess)Previously thought optimal, but less effective[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 6-Chloro-5-hydroxyindole Derivative via Nenitzescu Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • β-aminocrotonic acid ester (e.g., ethyl aminocrotonate)

  • Anhydrous solvent (e.g., nitromethane, acetonitrile, or dichloromethane)

  • Lewis acid catalyst (e.g., anhydrous ZnCl₂) (optional)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the β-aminocrotonic acid ester (1.2-1.6 equivalents) in the chosen anhydrous solvent under an inert atmosphere, add the Lewis acid catalyst (if used, e.g., 0.1-0.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the reaction mixture over a period of 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol describes a common method for the preparation of the starting material.

Materials:

  • 3-Chlorobenzaldehyde

  • Nitromethane

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Dissolve 3-Chlorobenzaldehyde in ethanol.

  • Add nitromethane to the solution.

  • Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide in water, keeping the temperature below 10°C.

  • Stir the reaction mixture at low temperature for a specified time.

  • Pour the reaction mixture into a cold solution of hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanistic steps and a logical workflow for troubleshooting.

Nenitzescu_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Nitroalkene This compound Michael_Addition Michael Addition Nitroalkene->Michael_Addition Enamine β-Aminocrotonate Enamine->Michael_Addition Cyclization Nucleophilic Attack (Cyclization) Michael_Addition->Cyclization Elimination Elimination Cyclization->Elimination Benzofuran Benzofuran byproduct Cyclization->Benzofuran Indole 6-Chloro-5-hydroxyindole Elimination->Indole

Figure 2: Simplified mechanism of the Nenitzescu indole synthesis.

Logical_Troubleshooting Start Low Yield or No Reaction Check_Reagents Are reagents pure and dry? Start->Check_Reagents Check_Conditions Are reaction conditions (temp, solvent) optimal? Check_Reagents->Check_Conditions Check_Stoichiometry Is the reactant ratio correct? Check_Conditions->Check_Stoichiometry Consider_Catalyst Is a catalyst needed/optimal? Check_Stoichiometry->Consider_Catalyst Analyze_Side_Products What are the major byproducts? Consider_Catalyst->Analyze_Side_Products Polymer Polymerization Analyze_Side_Products->Polymer High MW smear on TLC Benzofuran Benzofuran Formation Analyze_Side_Products->Benzofuran Confirmed by NMR/MS No_Reaction Starting Material Unchanged Analyze_Side_Products->No_Reaction Only starting material visible

Figure 3: Logical decision tree for troubleshooting common issues.

References

Technical Support Center: Purification of 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of 1-Chloro-3-(2-nitrovinyl)benzene from reaction mixtures. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for the synthesis of this compound is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of 3-chlorobenzaldehyde with nitromethane.[1][2][3][4]

Q2: What are the typical impurities found in the crude reaction mixture?

A2: Common impurities include unreacted 3-chlorobenzaldehyde, residual base catalyst, and polymeric byproducts formed during the reaction. Side reactions, such as the Cannizzaro reaction of the aldehyde, can also contribute to impurities.

Q3: Which purification method is generally recommended for this compound?

A3: Recrystallization is the most practical and widely recommended method for purifying this compound, offering a good balance of purity and recovery.[5] Column chromatography can achieve higher purity but is often associated with lower recovery and is more time-consuming. Acid-base extraction is primarily used to remove acidic or basic impurities.

Q4: What are the key safety precautions to consider when working with this compound?

A4: this compound is harmful if swallowed. It is also irritating to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Low or No Crystal Formation - Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.- The cooling process was too rapid, leading to precipitation instead of crystallization.[7]- Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
Oiling Out The solute has precipitated as a liquid instead of a solid. This can occur if the melting point of the compound is lower than the boiling point of the solvent.- Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly.- Try a different recrystallization solvent with a lower boiling point.
Colored Impurities in Crystals Colored impurities from the reaction mixture have co-crystallized with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be cautious as charcoal can also adsorb the product, so use it sparingly.
Low Recovery of Purified Product - Too much solvent was used, leading to a significant amount of product remaining in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were not washed with ice-cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.- Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.
Column Chromatography
Problem Possible Cause Solution
Poor Separation of Product from Impurities - The solvent system (mobile phase) is not optimized for the separation.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude sample.- Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation of spots.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of crude sample for the size of the column. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.
Product is Tailing on the Column The compound is interacting too strongly with the stationary phase.- Add a small amount of a more polar solvent to the eluent to reduce the interaction between the compound and the silica gel.- For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve the peak shape.
No Product Eluting from the Column - The solvent system is not polar enough to elute the compound.- The compound may have decomposed on the silica gel.- Gradually increase the polarity of the solvent system.- Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider an alternative purification method or use a less acidic stationary phase like alumina.[8]
Acid-Base Extraction
Problem Possible Cause Solution
Formation of an Emulsion The two immiscible layers are not separating cleanly.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion.- Allow the mixture to stand for a longer period.- Filter the mixture through a pad of Celite.
Low Recovery of the Neutral Product The neutral product has some solubility in the aqueous layer.- Perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
Acidic or Basic Impurities Remain in the Product The extraction was not efficient in removing the acidic or basic impurities.- Perform multiple extractions with the acidic or basic solution to ensure complete removal of the impurities.- Ensure thorough mixing of the two layers during the extraction process to maximize the transfer of the impurity into the aqueous layer.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity Typical Recovery Advantages Disadvantages
Recrystallization 95-98%[5]75-80%[5]Simple, cost-effective, scalableMay not remove all impurities, potential for product loss in mother liquor
Column Chromatography >99%[5]60-70%[5]High purity achievable, can separate closely related compoundsMore time-consuming, requires larger volumes of solvent, potential for product decomposition on the stationary phase
Acid-Base Extraction 85-90%[5]90-95%[5]Effective for removing acidic or basic impuritiesNot effective for removing neutral impurities, requires use of acids and bases

Table 2: Solubility of Related Nitrostyrenes in Common Solvents

Solvent Solubility of β-Nitrostyrene Notes
Water Insoluble[6][9]
Ethanol Soluble (especially when hot)[10]Good solvent for recrystallization.
Ethyl Acetate SolubleA potential solvent for recrystallization and chromatography.
Hexane Sparingly solubleOften used as a non-polar component in chromatography solvent systems.
Chloroform Soluble[6]
Diethyl Ether Soluble[6]
Carbon Disulfide Soluble[6]
Benzene Soluble[6]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot ethanol dropwise if necessary to achieve complete dissolution.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Column Chromatography
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 30% ethyl acetate in hexane). The consistency should be pourable but not too thin.

  • Column Packing: Clamp a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Carefully add the eluent to the top of the column. Apply gentle pressure (e.g., with a bellows or compressed air) to start the elution process. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution of the product by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Acid-Base Extraction for Impurity Removal

This protocol is designed to remove acidic (e.g., unreacted 3-chlorobenzoic acid, if present) or basic (e.g., amine catalyst) impurities from the neutral product.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or dichloromethane, in a separatory funnel.

  • Acidic Impurity Removal: Add a saturated solution of sodium bicarbonate (a weak base) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate and drain the aqueous (bottom) layer. Repeat this washing step.

  • Basic Impurity Removal: Add a dilute solution of hydrochloric acid (e.g., 1 M HCl) to the separatory funnel. Shake and vent as before. Drain the aqueous layer. Repeat this washing step.

  • Neutral Wash: Wash the organic layer with water to remove any residual acid or base.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Isolation: Filter to remove the drying agent and evaporate the solvent to obtain the purified neutral product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Henry_Reaction Henry Reaction (3-Chlorobenzaldehyde + Nitromethane) Crude_Product Crude Product Henry_Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Recrystallization Start Start Recrystallization Dissolve Dissolve crude product in minimum hot solvent Start->Dissolve Cool Cool solution slowly Dissolve->Cool Crystals_Form Do crystals form? Cool->Crystals_Form Collect Collect crystals Crystals_Form->Collect Yes Troubleshoot Troubleshoot Crystals_Form->Troubleshoot No Too_Much_Solvent Too much solvent? Troubleshoot->Too_Much_Solvent Concentrate Concentrate solution Too_Much_Solvent->Concentrate Yes Oiling_Out Did it oil out? Too_Much_Solvent->Oiling_Out No Concentrate->Cool Oiling_Out->Cool No Change_Solvent Change solvent or add co-solvent Oiling_Out->Change_Solvent Yes Change_Solvent->Dissolve

References

stability issues of 1-Chloro-3-(2-nitrovinyl)benzene under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 1-Chloro-3-(2-nitrovinyl)benzene in acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments involving this compound, focusing on its stability.

Q1: I observed a significant decrease in the concentration of my this compound solution after leaving it in a basic buffer overnight. What could be the cause?

A1: this compound, like other β-nitrostyrenes, is susceptible to degradation under basic conditions. The electron-withdrawing nature of the nitro group makes the vinyl carbon-carbon double bond highly electrophilic and prone to nucleophilic attack by hydroxide ions or other basic species in your buffer. This can lead to hydrolysis or other degradation reactions. Additionally, the proton on the carbon adjacent to the nitro group (the α-proton) is acidic and can be removed by a base, which may lead to isomerization or polymerization.[1] It is generally recommended to avoid prolonged storage in basic solutions. β-nitrostyrene is known to be incompatible with strong bases.[2]

Q2: My reaction in an acidic medium is not yielding the expected product and I suspect the starting material, this compound, is degrading. Is this compound unstable in acids?

A2: While generally more stable in acidic than in strongly basic conditions, this compound can still undergo hydrolysis in the presence of strong acids, especially with heating.[1] The vinyl group can be susceptible to acid-catalyzed hydration. The rate and extent of degradation will depend on the specific acid, its concentration, the temperature, and the solvent used. For some related nitrostyrene derivatives, acid-catalyzed hydrolysis has been observed.[1][3] If you suspect degradation, it is advisable to minimize exposure time to acidic conditions and to work at lower temperatures.

Q3: I am performing a reaction using this compound and a nucleophile. Why am I seeing multiple products, including some that seem to be isomers of my starting material?

A3: The formation of isomers, particularly under basic or even neutral conditions, can be a consequence of the acidity of the α-proton to the nitro group.[1] Deprotonation can lead to a nitronate anion intermediate, which can then be re-protonated to form either the original isomer or a geometric isomer. To minimize this, it is crucial to control the pH and temperature of your reaction. In some cases, using a non-protic solvent might be beneficial.

Q4: What are the ideal storage conditions for this compound to ensure its long-term stability?

A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[4][5][6] It should be kept in a tightly sealed container to protect it from moisture and air.[4][5] Given its reactivity, it is also prudent to store it away from strong bases, oxidizing agents, and other reactive chemicals.[2] For solutions, preparing them fresh is ideal. If short-term storage of a solution is necessary, use a neutral, non-reactive solvent and store at a low temperature.

Q5: Are there any visual indicators of this compound degradation?

A5: Degradation of this compound may not always be visually apparent. However, a change in the color or clarity of a solution could indicate a chemical transformation. The formation of a precipitate could also suggest polymerization or the formation of an insoluble degradation product. The most reliable way to assess the stability and purity of your compound is through analytical techniques such as HPLC, TLC, or NMR spectroscopy.

Summary of Stability under Different pH Conditions

ConditionExpected StabilityPotential Degradation PathwaysRecommendations
Strongly Acidic (pH < 3) Moderate to LowAcid-catalyzed hydrolysis of the nitrovinyl group.Minimize exposure time, work at low temperatures.
Weakly Acidic (pH 3-6) Generally StableSlow hydrolysis may occur over extended periods or at elevated temperatures.Monitor for degradation in long-term experiments.
Neutral (pH 6-8) Generally StablePotential for slow hydrolysis or reaction with nucleophiles.Use freshly prepared solutions. Store in a cool, dark place.
Weakly Basic (pH 8-10) LowMichael addition of hydroxide, deprotonation at the α-carbon leading to isomerization.[1]Avoid prolonged exposure. Use non-nucleophilic buffers if possible.
Strongly Basic (pH > 10) Very LowRapid hydrolysis, polymerization, and other degradation reactions.[3]Avoid these conditions unless they are required for a specific reaction, in which case, use with caution and under controlled conditions.

General Experimental Protocol for Stability Assessment

For researchers wishing to determine the stability of this compound under their specific experimental conditions, the following general protocol can be adapted.

Objective: To assess the stability of this compound at a given pH and temperature over time.

Materials:

  • This compound

  • Buffers of the desired pH (e.g., phosphate, citrate, borate)

  • A suitable organic solvent for the stock solution (e.g., acetonitrile, methanol)

  • HPLC or UPLC system with a suitable column (e.g., C18)

  • pH meter

  • Thermostatically controlled incubator or water bath

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • In separate vials, add a small aliquot of the stock solution to the pre-equilibrated buffer of the desired pH to achieve the final target concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the stability.

    • Prepare a control sample by diluting the stock solution in the organic solvent or a neutral, stable medium.

  • Incubation:

    • Place the vials in the incubator or water bath set to the desired experimental temperature.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Analysis:

    • Immediately analyze the withdrawn aliquots by HPLC/UPLC to determine the concentration of this compound remaining.

    • The mobile phase and detection wavelength should be optimized for the compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the degradation rate constant and half-life if applicable.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.

Troubleshooting_Workflow start Stability Issue Observed (e.g., low yield, unexpected products) check_ph What is the pH of the medium? start->check_ph acidic Acidic Conditions check_ph->acidic < 7 basic Basic Conditions check_ph->basic > 7 neutral Neutral Conditions check_ph->neutral ~ 7 acid_action Potential Acid Hydrolysis. - Lower temperature - Reduce exposure time - Use weaker acid if possible acidic->acid_action base_action High Risk of Degradation! - Avoid strong bases - Work at low temperature - Use non-nucleophilic buffer - Consider aprotic solvent basic->base_action neutral_action Check for other factors: - Presence of nucleophiles? - Exposure to light? - Elevated temperature? neutral->neutral_action end Problem Resolved acid_action->end base_action->end nucleophiles Yes (Nucleophiles) neutral_action->nucleophiles Yes no_nucleophiles No (Other factors) neutral_action->no_nucleophiles No nucleophile_action Protect the nitrovinyl group or choose a less nucleophilic reagent. nucleophiles->nucleophile_action other_factors_action - Protect from light - Control temperature strictly no_nucleophiles->other_factors_action nucleophile_action->end other_factors_action->end

Caption: Troubleshooting workflow for stability issues.

References

Validation & Comparative

A Comparative Analysis of 1-Chloro-3-(2-nitrovinyl)benzene and 1-Chloro-4-(2-nitrovinyl)benzene for Drug Development and Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and biological potential of two isomeric chloronitrostyrene compounds.

This guide provides a detailed comparative analysis of 1-Chloro-3-(2-nitrovinyl)benzene and 1-Chloro-4-(2-nitrovinyl)benzene. These compounds, as part of the broader class of nitrostyrenes, are of significant interest in medicinal chemistry and organic synthesis due to their potential as biological agents and their utility as synthetic intermediates. This document summarizes key experimental data to assist researchers in selecting the appropriate isomer for their specific applications.

Physicochemical and Spectroscopic Properties

The positional isomerism of the chlorine atom on the benzene ring gives rise to distinct physical and spectroscopic characteristics between the meta- and para-substituted compounds. A summary of their fundamental properties is presented below.

Table 1: Physicochemical Properties

PropertyThis compound1-Chloro-4-(2-nitrovinyl)benzene
CAS Number 37888-03-2[1]706-07-0[2]
Molecular Formula C₈H₆ClNO₂[1]C₈H₆ClNO₂[2]
Molecular Weight 183.59 g/mol [1]183.59 g/mol [2]
Appearance Yellow viscous oil[3]Yellow solid[4]
Melting Point Not reported (viscous oil)[3]112-116 °C[2]
Storage Temperature 2-8 °C[1]Not specified

Table 2: Spectroscopic Data

SpectrumThis compound1-Chloro-4-(2-nitrovinyl)benzene
¹H NMR (CDCl₃) δ 7.95 (d, J = 13.7 Hz, 1H), 7.61−7.54 (m, 2H), 7.51−7.39 (m, 3H) ppm[3]δ 7.94 (d, J = 13.7 Hz, 1H), 7.56 (d, J = 13.7 Hz, 1H), 7.48 (d, J = 8.6 Hz, 2H), 7.41 (d, J = 8.6 Hz, 2H) ppm[5]
¹³C NMR (CDCl₃) Not explicitly found.δ 138.3, 137.8, 137.5, 130.4, 129.8, 128.6 ppm[5]
IR (KBr) Not explicitly found.ν 3105 (ArH), 1634 (C=C), 1519 and 1339 (NO₂) cm⁻¹[3]

Synthesis of this compound and 1-Chloro-4-(2-nitrovinyl)benzene

Both isomers are commonly synthesized via the Henry reaction, which involves the condensation of the corresponding chlorobenzaldehyde with nitromethane in the presence of a base.

Experimental Protocol: Henry Condensation

Materials:

  • 3-Chlorobenzaldehyde or 4-Chlorobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Acetic acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents).

  • Add the respective chlorobenzaldehyde (1 equivalent) to the mixture.

  • Reflux the mixture for six hours at 100 °C.

  • Cool the reaction mixture to room temperature and stir overnight.

  • Pour the resulting solution into ice water.

  • Adjust the pH to 7 with a 2M aqueous solution of sodium hydroxide.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a yellow solid.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

This protocol is a general procedure and may require optimization for each specific isomer to maximize yield and purity.[4]

Biological Activity: A Comparative Overview

Nitrostyrene derivatives are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The electron-withdrawing nature of the nitro group makes the vinyl bond susceptible to Michael addition reactions with nucleophilic residues in biological macromolecules, which is a proposed mechanism for their bioactivity.

The potential biological activities are broad, and these compounds have been investigated as potential proteasome inhibitors for cancer therapy.[6] The chloro-substituent's electronic and steric properties are expected to modulate the inhibitory activities of these derivatives.

Visualizations

To aid in the understanding of the synthesis and the structural differences, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Chlorobenzaldehyde Chlorobenzaldehyde Henry Reaction Henry Reaction Chlorobenzaldehyde->Henry Reaction Nitromethane Nitromethane Nitromethane->Henry Reaction Base (Ammonium Acetate) Base (Ammonium Acetate) Base (Ammonium Acetate)->Henry Reaction Solvent (Acetic Acid) Solvent (Acetic Acid) Solvent (Acetic Acid)->Henry Reaction Reflux (100°C) Reflux (100°C) Reflux (100°C)->Henry Reaction Chloronitrostyrene Chloronitrostyrene Henry Reaction->Chloronitrostyrene

Caption: General workflow for the synthesis of chloronitrostyrenes via the Henry reaction.

Isomer_Comparison cluster_meta This compound cluster_para 1-Chloro-4-(2-nitrovinyl)benzene Meta Meta-substitution Meta_prop Potentially Enhanced Biological Activity Meta->Meta_prop influences Para Para-substitution Para_prop Standard Biological Activity Para->Para_prop influences Positional Isomerism Positional Isomerism Positional Isomerism->Meta Positional Isomerism->Para

Caption: Conceptual relationship between substituent position and potential biological activity.

Conclusion

Both this compound and 1-Chloro-4-(2-nitrovinyl)benzene are valuable compounds for chemical and pharmaceutical research. The key difference in their physical properties is the solid nature of the para-isomer versus the oily state of the meta-isomer at room temperature. Spectroscopic data provides clear distinguishing features for each compound. While a general synthetic protocol is applicable to both, the biological activity may differ significantly based on the position of the chlorine atom. Preliminary structure-activity relationship principles suggest that the meta-isomer could be a more potent biological agent, but this requires validation through direct comparative experimental studies. This guide serves as a foundational resource for researchers to make informed decisions in their work with these promising molecules.

References

A Comparative Analysis of the Biological Activity of 1-Chloro-3-(2-nitrovinyl)benzene and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-Chloro-3-(2-nitrovinyl)benzene and its structural isomers, focusing on their potential as therapeutic agents. The information presented is based on available experimental data, highlighting the structure-activity relationships of these compounds.

Introduction

Nitrovinylbenzenes are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of the nitrovinyl group, a strong electron-withdrawing moiety, makes these compounds potent Michael acceptors, enabling them to interact with various biological nucleophiles, such as cysteine residues in proteins. This reactivity is believed to be a key factor in their mechanism of action. This guide specifically examines this compound and its ortho- and para-isomers, exploring how the position of the chlorine atom on the benzene ring influences their biological effects. Research suggests that these compounds possess potential antimicrobial and anticancer properties[1].

Quantitative Biological Activity Data

The biological activity of this compound and its analogs has been evaluated primarily for their antiproliferative effects against cancer cell lines and their ability to inhibit the proteasome, a key cellular machinery involved in protein degradation and a validated target in cancer therapy.

A key study synthesized and evaluated a series of substituted aryl-2-nitrovinyl derivatives as proteasome inhibitors[2]. While this study did not report specific data for this compound, it provided valuable quantitative data for its para-isomer, 1-chloro-4-(2-nitrovinyl)benzene.

CompoundCancer Cell LineAntiproliferative Activity (IC50, µM)Proteasome ChT-L Inhibition (%) at 10 µMProteasome ChT-L Inhibition (%) at 25 µM
1-Chloro-4-(2-nitrovinyl)benzene MCF-7 (Breast Cancer)> 5045.3 ± 3.168.7 ± 2.5
PC-3 (Prostate Cancer)> 8041.2 ± 2.861.9 ± 3.3

Data extracted from Faghih Akhlaghi et al., 2018.[2]

Structure-Activity Relationship

Based on the available data for the para-isomer and the broader class of substituted nitrovinylbenzenes, some structure-activity relationships can be inferred:

  • The Nitrovinyl Group: The α,β-unsaturated nitro group acts as a Michael acceptor, which is crucial for the biological activity of these compounds. This group can form covalent bonds with nucleophilic residues, such as the catalytic N-terminal threonine of the proteasome's β5 subunit[2].

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring significantly modulate the biological activity. In the case of 1-chloro-4-(2-nitrovinyl)benzene, the chloro-substitution at the para position results in moderate proteasome inhibitory activity and relatively low antiproliferative activity against the tested cell lines[2]. The electron-withdrawing nature of the chlorine atom can influence the electrophilicity of the nitrovinyl group and the overall lipophilicity of the molecule, which in turn affects cell permeability and target engagement.

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the biological activity of nitrovinylbenzene analogs.

Proteasome Chymotrypsin-Like (ChT-L) Activity Assay

This assay measures the ability of a compound to inhibit the chymotrypsin-like activity of the 20S proteasome.

  • Cell Lysate Preparation: Cancer cells (e.g., MCF-7 or PC-3) are cultured and harvested. The cells are then lysed to release the cellular components, including the proteasome.

  • Assay Reaction: The cell lysate is incubated with a specific fluorogenic substrate for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).

  • Inhibitor Addition: The test compound (e.g., 1-chloro-4-(2-nitrovinyl)benzene) is added to the reaction mixture at various concentrations.

  • Fluorescence Measurement: The enzymatic cleavage of the substrate by the proteasome releases a fluorescent molecule (AMC). The fluorescence intensity is measured over time using a fluorometer.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the fluorescence of a control (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition, can then be determined[2].

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24 or 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating the biological activity of these compounds.

Proteasome_Inhibition_Pathway cluster_cell Cancer Cell NVB Nitrovinylbenzene Analog Proteasome 26S Proteasome (β5 subunit) NVB->Proteasome Inhibition (Covalent Modification) Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Apoptosis Apoptosis Proteasome->Apoptosis Leads to Cell_Cycle_Arrest Cell Cycle Arrest Proteasome->Cell_Cycle_Arrest Leads to Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome

Caption: Proposed mechanism of action for nitrovinylbenzene analogs as proteasome inhibitors leading to cancer cell death.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassays Biological Evaluation cluster_data_analysis Data Analysis Synthesis Synthesis of This compound and Analogs Proteasome_Assay Proteasome Inhibition Assay Synthesis->Proteasome_Assay Antiproliferative_Assay Antiproliferative (MTT) Assay Synthesis->Antiproliferative_Assay IC50_Determination IC50 Value Determination Proteasome_Assay->IC50_Determination Antiproliferative_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: General experimental workflow for the synthesis and biological evaluation of nitrovinylbenzene analogs.

Conclusion

1-Chloro-4-(2-nitrovinyl)benzene demonstrates moderate proteasome inhibitory activity but limited antiproliferative effects in the cancer cell lines tested. The biological activities of its ortho- and meta-isomers, including the title compound this compound, remain to be quantitatively characterized. Further research is warranted to synthesize and evaluate these isomers to establish a comprehensive structure-activity relationship. Such studies would be invaluable for the rational design of more potent nitrovinylbenzene-based therapeutic agents. The α,β-unsaturated nitro moiety is a key pharmacophore, and its reactivity can be fine-tuned by the substitution pattern on the aromatic ring, offering a promising avenue for the development of novel anticancer and antimicrobial drugs.

References

The Influence of Aromatic Substitution on the Reactivity of Nitrovinylbenzenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of various substituted nitrovinylbenzenes in nucleophilic addition reactions. Understanding the electronic effects of substituents on the vinyl group's reactivity is crucial for designing novel therapeutics and optimizing synthetic pathways. This document summarizes key experimental data, provides detailed methodologies for the cited experiments, and visualizes the underlying reaction mechanisms.

Comparative Analysis of Reactivity

The reactivity of β-nitrostyrenes in Michael-type additions is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups are generally observed to enhance the electrophilicity of the β-carbon, thereby increasing the reaction rate with nucleophiles. Conversely, electron-donating groups tend to decrease the reaction rate.

A kinetic study on the Michael-type reactions of a series of para-substituted β-nitrostyrenes with piperidine in acetonitrile has provided quantitative data to support this trend. The reactions were found to proceed through both an uncatalyzed and a catalyzed pathway, with the catalyzed route being dominant at higher amine concentrations[1][2].

Data Summary

The following table summarizes the second-order rate constants for the uncatalyzed (Kk₂) and catalyzed (Kk₃) reactions of various para-substituted β-nitrostyrenes with piperidine in acetonitrile at 25.0 °C. The Hammett substituent constant (σ) for each para-substituent is also provided for correlation.

Substituent (X)σKk₂ (M⁻²s⁻¹)Kk₃ (M⁻³s⁻¹)
p-OCH₃-0.270.351.87
p-CH₃-0.170.533.00
H0.001.006.31
p-Cl0.232.5120.4
p-Br0.232.6321.9
p-CN0.6621.4288
p-NO₂0.7852.5813

Data sourced from "Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile"[1].

A Hammett plot of log(Kk₂) and log(Kk₃) against the substituent constant σ shows a positive correlation, with ρₓ values of 0.84 for the uncatalyzed and 2.10 for the catalyzed pathways, respectively[1]. This positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state.

Reaction Mechanism and Workflow

The Michael addition of an amine to a β-nitrostyrene proceeds through a zwitterionic intermediate. The reaction can be catalyzed by a second molecule of the amine, which facilitates the proton transfer steps.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Substituted\nNitrovinylbenzene Substituted Nitrovinylbenzene Zwitterionic Intermediate Zwitterionic Intermediate Substituted\nNitrovinylbenzene->Zwitterionic Intermediate + Piperidine (k₁) Piperidine (Nucleophile) Piperidine (Nucleophile) Zwitterionic Intermediate->Substituted\nNitrovinylbenzene (k₋₁) Michael Adduct Michael Adduct Zwitterionic Intermediate->Michael Adduct Uncatalyzed (k₂) Zwitterionic Intermediate->Michael Adduct + Piperidine Catalyzed (k₃)

Figure 1: Reaction mechanism for the Michael addition of piperidine to a substituted nitrovinylbenzene.

The experimental workflow for determining the reaction kinetics typically involves monitoring the reaction progress using UV-Vis spectroscopy.

Experimental_Workflow A Preparation of Reactant Solutions B Temperature Equilibration A->B C Initiation of Reaction (Mixing) B->C D UV-Vis Spectroscopic Monitoring C->D E Data Acquisition (Absorbance vs. Time) D->E F Kinetic Analysis (Pseudo-first-order plots) E->F G Determination of Rate Constants F->G

Figure 2: General experimental workflow for kinetic studies.

Experimental Protocols

Synthesis of para-Substituted β-Nitrostyrenes

A general and efficient one-pot procedure for the synthesis of β-nitrostyrenes involves the reaction of the corresponding styrene with sodium nitrite and iodine, promoted by copper(II) tetrafluoroborate[3].

Materials:

  • Substituted styrene

  • Acetonitrile

  • Sodium nitrite (NaNO₂)

  • Copper(II) tetrafluoroborate (Cu(BF₄)₂) solution (prepared from CuO and HBF₄)

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

  • 5% aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of copper(II) tetrafluoroborate in acetonitrile, add sodium nitrite and stir for 2 minutes.

  • Introduce iodine and the substituted styrene to the reaction mixture.

  • Stir the mixture at room temperature for approximately 7 hours.

  • Add water to the reaction mixture and filter the precipitated copper(I) iodide.

  • Extract the filtrate with dichloromethane.

  • Wash the combined organic layers with 5% aqueous sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization to obtain the desired trans-β-nitrostyrene.

Kinetic Measurements of Michael Addition

The kinetic studies are performed using a UV-Vis spectrophotometer, monitoring the disappearance of the β-nitrostyrene substrate at its maximum absorbance wavelength (λmax)[2][4].

Materials:

  • Substituted β-nitrostyrene stock solution in the desired solvent (e.g., acetonitrile)

  • Piperidine stock solution in the same solvent

  • Thermostated UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the substituted β-nitrostyrene and piperidine of known concentrations in the chosen solvent (e.g., acetonitrile).

  • Set the spectrophotometer to the λmax of the specific substituted β-nitrostyrene.

  • Equilibrate the piperidine solution in a quartz cuvette inside the thermostated cell holder of the spectrophotometer to the desired reaction temperature (e.g., 25.0 °C).

  • Initiate the reaction by injecting a small volume of the β-nitrostyrene stock solution into the cuvette containing the piperidine solution. The concentration of piperidine should be in large excess (at least 20-fold) to ensure pseudo-first-order conditions.

  • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Continue data collection for at least three half-lives of the reaction.

  • The pseudo-first-order rate constant (kobs) is determined from the slope of the plot of ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

  • Repeat the experiment at various piperidine concentrations to determine the uncatalyzed (Kk₂) and catalyzed (Kk₃) rate constants from the intercept and slope of the plot of kobs/[Piperidine] versus [Piperidine], respectively[2][4].

References

validation of the antimicrobial efficacy of 1-Chloro-3-(2-nitrovinyl)benzene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of 1-Chloro-3-(2-nitrovinyl)benzene derivatives against various pathogens. Due to the limited availability of direct antimicrobial testing data for this compound in the reviewed literature, this guide leverages data from structurally similar halogenated β-nitrostyrenes to provide a comparative context for its potential efficacy. The information is intended to support further research and development of this class of compounds as potential antimicrobial agents.

Comparison with Alternative Antimicrobial Agents

Nitrovinylbenzene derivatives represent a class of synthetic compounds with potential antimicrobial properties. Their efficacy is often attributed to the presence of the nitrovinyl group, which can act as a Michael acceptor, interacting with biological nucleophiles and disrupting cellular processes. For a practical comparison, their potential activity is benchmarked against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of Halogenated β-Nitrostyrenes and Ciprofloxacin

CompoundStaphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Enterococcus faecalis (ATCC 29212)Escherichia coli (ATCC 25922)Candida albicans (ATCC 10231)
This compound Data not availableData not availableData not availableData not availableData not available
4-Fluoro-β-methyl-β-nitrostyrene321612825632
4-Chloro-β-methyl-β-nitrostyrene321612825632
4-Bromo-β-methyl-β-nitrostyrene323225612832
Ciprofloxacin 0.5 - 1.0[1]Data not availableData not available0.013 - 0.08[2]Not applicable

Note: Data for halogenated β-nitrostyrenes is sourced from a comparative study on similar compounds. The structural similarity suggests that this compound may exhibit comparable activity. Ciprofloxacin data is provided as a reference standard.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, based on the widely accepted broth microdilution method.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.[3][4][5]

1. Preparation of Materials:

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Bacterial Strains: Standardized cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

  • Select 3-5 isolated colonies of the test bacterium from an agar plate culture (18-24 hours old).
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Dispense 50 µL of sterile broth into all wells of a 96-well plate.
  • Add 50 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions by transferring 50 µL from one well to the next.
  • The last well in each row should contain only broth and no test compound, serving as a positive control for bacterial growth. A well with broth only will serve as a negative control (sterility control).
  • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.[6] This can be assessed visually or with a plate reader.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (37°C, 16-20h) inoculation->incubation read_results Read Results (Visual/Plate Reader) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Proposed Antimicrobial Signaling Pathway

The antimicrobial action of nitroaromatic compounds, including nitrovinylbenzenes, is generally believed to involve the reductive activation of the nitro group within the microbial cell.[7][8]

Antimicrobial_Pathway cluster_cell Bacterial Cell Compound This compound Activation Reductive Activation (Nitroreductases) Compound->Activation Intermediates Reactive Nitroso and Hydroxylamine Intermediates Activation->Intermediates e- Damage Cellular Damage Intermediates->Damage Interaction with DNA, proteins, etc. Death Cell Death Damage->Death

Caption: Proposed mechanism of antimicrobial action.

References

A Comparative Guide to the Synthesis and Characterization of 1-Chloro-3-(2-nitrovinyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of synthetic routes and characterization data for 1-Chloro-3-(2-nitrovinyl)benzene and its derivatives. It is intended for researchers, scientists, and professionals in drug development interested in the chemistry and potential applications of this class of compounds, which have shown promise for their biological activities.

Introduction to this compound Derivatives

This compound, a member of the β-nitrostyrene family, is a versatile organic compound with the molecular formula C8H6ClNO2.[1][2] The presence of an electron-withdrawing chloro group on the benzene ring and a conjugated nitrovinyl group makes it a valuable intermediate in various synthetic transformations.[2] These compounds are recognized as highly reactive scaffolds that can be readily converted into other useful intermediates.[3] Notably, derivatives of this structure are being explored for their biological activities, including potential as proteasome inhibitors for cancer therapy and as antimicrobial agents.[4][5][6][7] The α,β-unsaturated nitro group can act as a Michael acceptor, a key feature for its interaction with biological targets.[5]

Synthesis Methodologies: A Comparative Analysis

The most common method for synthesizing β-nitrostyrenes, including this compound derivatives, is the Henry reaction, also known as a nitroaldol reaction.[3][8] This reaction involves the condensation of an aromatic aldehyde with a nitroalkane in the presence of a base.[8] However, variations in catalysts, reaction conditions, and energy sources offer alternative routes with distinct advantages.

Method 1: Base-Catalyzed Henry Reaction (Conventional Heating)

This classical approach involves the reaction of a substituted benzaldehyde with a nitroalkane, typically using a base catalyst like sodium hydroxide or ammonium acetate, with conventional heating.[4][9] The reaction proceeds via a β-nitro alcohol intermediate, which then dehydrates to form the nitroalkene.[8][10] While widely used, this method can require prolonged reaction times.[3]

Method 2: Microwave-Assisted Henry Reaction

A greener and more efficient alternative to conventional heating is microwave-assisted organic synthesis (MAOS).[3] This technique dramatically reduces reaction times (from hours to minutes), simplifies work-up procedures, and often increases product yields.[3]

Method 3: One-Pot Nitration of Styrenes

An alternative approach that avoids the aldehyde precursor is the direct nitration of styrenes. A convenient one-pot process uses a copper(II) tetrafluoroborate/iodine system to selectively nitrate styrenes to their corresponding β-nitrostyrenes under mild conditions.[11] This method is tolerant of various functional groups on the aromatic ring, including chlorine.[11]

Comparison of Synthetic Methods
Method Precursors Typical Reagents/Catalysts Conditions Advantages Disadvantages Yield Range
Conventional Henry Reaction Substituted Benzaldehyde, NitroalkaneNaOH, Ammonium Acetate, Methylamine[4][9]Reflux/Heating (7-36 h)[3]Well-established, readily available reagents.Long reaction times, potential for side products.46-83%[4]
Microwave-Assisted Synthesis Substituted Benzaldehyde, NitroalkaneAmmonium Acetate[3]Microwave Irradiation (e.g., 150 °C, 5 min)[3]Rapid reaction times, high efficiency, green chemistry.[3]Requires specialized microwave reactor equipment.Generally high.
One-Pot Styrene Nitration Substituted StyreneNaNO2, I2, Cu(II) Tetrafluoroborate[11]Room Temperature (e.g., 7 h)[11]One-pot procedure, mild conditions, avoids aldehyde synthesis.[11]Involves iodine and copper salts.31-72%[11]

Experimental Protocols

Protocol 1: General Synthesis of (2-nitrovinyl)benzene Derivatives via Conventional Henry Reaction

This protocol is adapted from the synthesis of similar substituted aryl-2-nitrovinyl derivatives.[4]

  • A solution of sodium hydroxide (e.g., 10 mmol) in water is cooled to below 15 °C.

  • A mixture of the corresponding substituted benzaldehyde (e.g., 3-chlorobenzaldehyde, 10 mmol) and nitromethane (12 mmol) is added dropwise to the cooled NaOH solution while maintaining the temperature.

  • The reaction mixture is stirred for a specified time (e.g., 2-4 hours) at room temperature.

  • The mixture is then added dropwise to a solution of hydrochloric acid (e.g., 20 mL concentrated HCl in 50 mL water).[4]

  • A solid crystalline mass forms, which is separated by decantation or filtration.[4]

  • The crude product is washed with water and purified by recrystallization from a suitable solvent like ethanol.[2][4]

Protocol 2: Microwave-Assisted Synthesis of a β-Nitrostyrene Derivative

This protocol is based on a general procedure for microwave-assisted Henry reactions.[3]

  • In a 2-5 mL microwave vial, dissolve the substituted benzaldehyde (3.0 mmol) and ammonium acetate (0.8 mmol) in nitromethane (2.5 mL).[3]

  • Place the sealed vial into the microwave reactor.

  • Set the reaction parameters (e.g., temperature to 150 °C, time for 5 minutes).[3]

  • After the reaction, cool the mixture and monitor completion using Thin Layer Chromatography (TLC).[3]

  • Transfer the reaction mixture to a round-bottom flask and remove the excess nitromethane using a rotary evaporator.[3]

  • Purify the resulting crude product as necessary.

Synthesis Workflow

G General Synthesis of this compound via Henry Reaction cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product R1 3-Chlorobenzaldehyde P1 Base-Catalyzed Condensation (e.g., NaOH or NH4OAc) R1->P1 R2 Nitromethane R2->P1 P2 Acidic Workup (HCl) P1->P2 P3 Filtration / Separation P2->P3 P4 Purification (Recrystallization) P3->P4 FP This compound P4->FP

Caption: Workflow for the Henry reaction synthesis.

Characterization Data

The synthesized compounds are typically characterized by their physical properties and spectroscopic data. Below is a comparison of reported data for the isomeric 1-chloro-4-(2-nitrovinyl)benzene, which serves as a reference for the characterization of the 3-chloro isomer.

Compound Appearance Yield Melting Point (°C) IR (KBr, cm⁻¹) GC-MS (m/z) ¹H-NMR (400 MHz, CDCl₃) δ (ppm)
1-chloro-4-(2-nitrovinyl)benzene [4]Light yellowish, needle-shaped crystalline solid46%111-1131627, 1587, 1525, 1343, 979183.0 [M]⁺7.44 (d, 2H), 7.49 (d, 2H), 7.56 (d, 1H, J=13.7 Hz), 7.96 (d, 1H, J=13.7 Hz)
(2-nitrovinyl)benzene (Parent Compound)[4]Yellow solid83%57-581635, 1523, 1348, 973149.1 [M]⁺7.43-7.56 (m, 5H), 7.59 (d, 1H, J=13.7 Hz), 8.01 (d, 1H, J=13.7 Hz)

Note: Data for the specific this compound isomer is less commonly published in detail, but similar characteristic peaks are expected in its spectra, with differences in the aromatic region of the ¹H-NMR spectrum reflecting the meta-substitution pattern.

Biological Activity and Mechanism

Nitro-containing compounds exhibit a wide range of biological activities, including antibacterial, antiparasitic, and antineoplastic properties.[6][12] For aryl-2-nitrovinyl derivatives, a key mechanism of action is related to their role as Michael acceptors.[5] In cancer research, they have been evaluated as proteasome inhibitors. The electrophilic β-carbon of the nitrovinyl group can undergo a Michael addition reaction with nucleophilic residues, such as the N-terminal threonine of the proteasome's active site, leading to covalent modification and inhibition of its function.[5]

G Michael Addition Mechanism cluster_reactants Reactants cluster_process Reaction cluster_product Result Nitrovinyl Aryl-nitrovinyl Derivative (Electrophile) Attack Nucleophilic Attack on β-carbon Nitrovinyl->Attack Nucleophile Biological Nucleophile (e.g., Threonine -OH) Nucleophile->Attack Adduct Covalent Adduct Attack->Adduct Inhibition Enzyme Inhibition Adduct->Inhibition

Caption: Michael addition as a mechanism of action.

Conclusion

This compound and its derivatives are accessible through several synthetic routes, with the Henry reaction being the most prominent. Modern methodologies like microwave-assisted synthesis offer significant improvements in efficiency and reaction time over conventional methods. Characterization relies on standard spectroscopic techniques, with the substitution pattern on the aromatic ring being clearly distinguishable by ¹H-NMR. The biological potential of these compounds, particularly as enzyme inhibitors via Michael addition, makes them attractive targets for further investigation in medicinal chemistry and drug development. This guide provides the foundational data and protocols to support such research endeavors.

References

A Comparative Analysis of Steric and Electronic Effects in 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the nuanced interplay of steric and electronic factors governed by the chloro substituent in 1-Chloro-3-(2-nitrovinyl)benzene, benchmarked against key structural analogues.

This guide provides a comprehensive comparison of the steric and electronic properties of this compound against a curated selection of alternative substituted nitrovinylbenzenes. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to facilitate a deeper understanding of substituent effects, aiding in the rational design of molecules with tailored reactivity and biological activity.

Comparative Analysis of Substituent Effects

The chloro substituent at the meta-position of this compound exerts a significant influence on the molecule's electron density distribution and spatial arrangement. To contextualize these effects, we compare it with analogues bearing no substituent (unsubstituted), an electron-donating group (methyl), and other electron-withdrawing halogens (bromo and fluoro) at the same position.

Electronic Effects

The electronic influence of a substituent can be quantified using Hammett constants (σ). These constants provide a measure of the electron-withdrawing or electron-donating nature of a substituent. A positive σ value indicates an electron-withdrawing group, which decreases the electron density on the benzene ring, while a negative value signifies an electron-donating group.

Substituent (at meta-position)Hammett Constant (σ_m)Electronic Effect
-H0.00Reference
-Cl +0.37 Electron-withdrawing (Inductive)
-Br+0.39Electron-withdrawing (Inductive)
-F+0.34Electron-withdrawing (Inductive)
-CH₃-0.07Electron-donating (Inductive and Hyperconjugation)

Table 1: Comparison of Hammett constants for various substituents at the meta-position. The chloro group exhibits a notable electron-withdrawing inductive effect.

Steric Effects

The steric bulk of a substituent can be quantified by Taft's steric parameter (E_s). This parameter is derived from the rates of acid-catalyzed hydrolysis of esters and provides a measure of the steric hindrance imposed by a substituent. More negative E_s values indicate greater steric bulk.

SubstituentTaft Steric Parameter (E_s)Steric Hindrance
-H+1.24Minimal
-Cl -0.97 Moderate
-Br-1.16Moderate to High
-F-0.46Low
-CH₃0.00Low to Moderate

Table 2: Comparison of Taft steric parameters for various substituents. The chloro group imposes a moderate level of steric hindrance, which is greater than that of a methyl group or a fluorine atom but less than a bromine atom.[1]

Experimental Data and Protocols

The electronic and steric effects of the chloro substituent in this compound can be experimentally observed through various spectroscopic techniques.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The electron-withdrawing nature of the chloro and nitro groups influences the vibrational frequencies of the C=C double bond of the vinyl group and the aromatic ring.

CompoundKey IR Absorptions (cm⁻¹)
(2-nitrovinyl)benzene~1635 (C=C), ~1523, 1348 (NO₂)
1-Chloro-4-(2-nitrovinyl)benzene~1627 (C=C), ~1525, 1343 (NO₂)[2]
1-Methyl-4-(2-nitrovinyl)benzene~1628 (C=C), ~1514, 1345 (NO₂)[2]

Table 3: Comparison of key IR stretching frequencies for substituted nitrovinylbenzenes. The chloro substituent in the para-isomer of the target molecule slightly alters the vibrational frequencies compared to the unsubstituted and methyl-substituted analogues, reflecting its electronic influence.[2] Data for the 3-chloro isomer is expected to be similar.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the vinylic protons are sensitive to the electronic environment. Electron-withdrawing groups deshield these protons, causing them to resonate at a higher frequency (downfield shift).

CompoundVinylic Proton Chemical Shifts (δ, ppm)
(2-nitrovinyl)benzene~7.59 (d, J = 13.7 Hz), 8.01 (d, J = 13.7 Hz)[2]
1-Chloro-4-(2-nitrovinyl)benzene~7.56 (d, J = 13.7 Hz), 7.96 (d, J = 13.7 Hz)[2]

Table 4: ¹H NMR chemical shifts for the vinylic protons of substituted nitrovinylbenzenes. The downfield shift of the vinylic protons in the chloro-substituted analogue compared to the unsubstituted compound is indicative of the electron-withdrawing nature of the chlorine atom.[2]

Experimental Protocols

General Synthesis of Substituted (2-nitrovinyl)benzenes (Henry Reaction):

This protocol describes a general method for the synthesis of the title compound and its analogues.

Materials:

  • Substituted benzaldehyde (e.g., 3-chlorobenzaldehyde)

  • Nitromethane

  • Methanol

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • Dissolve the substituted benzaldehyde (0.1 mol) and nitromethane (0.1 mol) in methanol (20 mL) in a beaker cooled in an ice-salt bath.

  • Slowly add a cold solution of NaOH (10 mL, 0.2 M) to the stirring mixture, maintaining the temperature below 15 °C.

  • After the addition is complete, allow the mixture to stir for an additional 15 minutes.

  • Add approximately 60 mL of ice-cold water to the mixture to dissolve the precipitate.

  • Add the reaction mixture dropwise to a solution of HCl (20 mL of concentrated HCl diluted to 50 mL with water).

  • A solid crystalline product will form. Isolate the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.[2]

Characterization:

  • Melting Point: Determine the melting point of the purified product.

  • Spectroscopy: Obtain IR and ¹H NMR spectra to confirm the structure and purity of the compound.

  • Mass Spectrometry: Use Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight of the synthesized compound.[2]

Visualization of Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative analysis of steric and electronic effects of substituents in nitrovinylbenzene derivatives.

G Workflow for Comparative Analysis of Substituent Effects cluster_synthesis Synthesis of Analogues cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis cluster_comparison Comparative Evaluation S1 Select Substituents (-H, -Cl, -Br, -F, -CH3) S2 Henry Reaction (Substituted Benzaldehyde + Nitromethane) S1->S2 S3 Purification and Characterization (Recrystallization, MP, Spectroscopy) S2->S3 E2 Acquire Spectroscopic Data S3->E2 Provides Samples E1 Spectroscopic Analysis (IR, NMR) E1->E2 E3 Analyze Shifts and Frequencies E2->E3 C1 Tabulate Quantitative Data (σ, Es, Spectroscopic Data) E3->C1 Provides Experimental Data T1 Define Substituent Parameters T2 Hammett Constants (σ) - Electronic Effects T1->T2 T3 Taft Parameters (Es) - Steric Effects T1->T3 T2->C1 Provides Electronic Data T3->C1 Provides Steric Data C2 Correlate Experimental and Theoretical Data C1->C2 C3 Draw Conclusions on Substituent Effects C2->C3

Figure 1: A flowchart outlining the key steps in the comparative analysis of steric and electronic effects for substituted nitrovinylbenzenes.

Conclusion

The chloro substituent in this compound imparts a distinct combination of electronic and steric properties to the molecule. Its electron-withdrawing inductive effect, quantified by a positive Hammett constant, influences the reactivity of the aromatic ring and the vinyl group. Concurrently, its moderate steric bulk, as indicated by the Taft steric parameter, can play a role in directing the approach of reactants and influencing conformational preferences. This guide provides a framework for understanding and comparing these effects, offering valuable insights for researchers engaged in the design and synthesis of novel compounds for applications in drug discovery and materials science. By systematically evaluating both electronic and steric parameters alongside experimental data, a more complete picture of structure-activity relationships can be developed.

References

A Comparative Study on the Polymerization Behavior of 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the polymerization behavior of 1-Chloro-3-(2-nitrovinyl)benzene under different polymerization conditions: anionic, cationic, and radical polymerization. The presence of both a chloro and a nitrovinyl group on the benzene ring significantly influences the monomer's reactivity and the resulting polymer characteristics. This document summarizes the expected polymerization behavior based on existing literature for structurally similar monomers, presents detailed experimental protocols for each polymerization method, and visualizes the underlying reaction pathways.

Comparative Polymerization Behavior

The polymerization of this compound is expected to show marked differences depending on the chosen polymerization technique. The electron-withdrawing nature of the nitro group and the moderate electron-withdrawing effect of the chloro group play a crucial role in the stability of the propagating species.

Polymerization TypeExpected Reactivity of this compoundComparison with Alternative Monomers (Styrene, Chlorostyrene)Key Influencing Factors
Anionic Polymerization High. The electron-withdrawing nitro group stabilizes the propagating carbanion, leading to rapid polymerization.[1]Expected to be significantly more reactive than styrene and chlorostyrene due to enhanced carbanion stability.The strong electron-withdrawing nitro group facilitates the attack of the anionic initiator and stabilizes the propagating anionic center.
Cationic Polymerization Very Low to Negligible. The electron-withdrawing nitro group strongly destabilizes the propagating carbocation.[2]Significantly less reactive than styrene and chlorostyrene. Electron-donating groups are required for efficient cationic polymerization.[2]The nitro group deactivates the vinyl double bond towards electrophilic attack by the cationic initiator.
Radical Polymerization Inhibited. β-Nitrostyrene is known to be a strong inhibitor of radical polymerization.[3] This is likely due to the formation of stable radicals that do not propagate.Styrene and chlorostyrene readily undergo radical polymerization. The nitro group in the target monomer is expected to quench the propagating radical.The nitro group can act as a radical scavenger, leading to chain termination and inhibition of polymerization.

Experimental Protocols

Detailed methodologies for conducting anionic, cationic, and radical polymerization of vinyl monomers are provided below. These protocols are based on established procedures for related substituted styrenes and should be adapted with appropriate safety precautions for this compound.

Anionic Polymerization Protocol

Anionic polymerization of vinyl monomers requires stringent exclusion of air and moisture to prevent termination of the living anionic species.

Materials:

  • This compound (monomer), purified by vacuum distillation.

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • n-Butyllithium (n-BuLi) in hexane, as initiator.

  • Methanol, degassed.

  • High-vacuum line and Schlenk glassware.

Procedure:

  • Assemble the reaction flask and ancillary glassware on the high-vacuum line and flame-dry under vacuum.

  • Introduce a magnetic stir bar and the desired amount of purified this compound into the reaction flask via syringe under a counter-flow of dry argon.

  • Distill the required volume of THF into the reaction flask at -78 °C (dry ice/acetone bath).

  • With vigorous stirring, add the calculated amount of n-BuLi initiator dropwise via syringe. The reaction mixture is expected to develop a deep color, indicating the formation of the propagating carbanions.

  • Allow the polymerization to proceed at -78 °C for a predetermined time.

  • Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter, wash the polymer with methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer for molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Cationic Polymerization Protocol

Cationic polymerization is also sensitive to impurities, particularly water, which can act as a co-initiator.

Materials:

  • This compound (monomer), purified and dried over calcium hydride.

  • Dichloromethane (CH2Cl2), freshly distilled from calcium hydride.

  • Boron trifluoride etherate (BF3·OEt2), as initiator.

  • Methanol, anhydrous.

Procedure:

  • Flame-dry all glassware and cool under a stream of dry argon.

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified monomer in dry CH2Cl2 at the desired reaction temperature (e.g., -78 °C).

  • Initiate the polymerization by adding a solution of BF3·OEt2 in CH2Cl2 via syringe.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion by Gas Chromatography (GC).

  • Terminate the reaction by adding a small amount of anhydrous methanol.

  • Precipitate the polymer in a large volume of methanol.

  • Isolate and dry the polymer as described in the anionic polymerization protocol.

  • Analyze the resulting polymer by GPC.

Radical Polymerization Protocol

Radical polymerization is generally more tolerant to impurities than ionic polymerizations, but oxygen should be excluded as it can inhibit the reaction.

Materials:

  • This compound (monomer).

  • Azobisisobutyronitrile (AIBN), as initiator, recrystallized from methanol.

  • Toluene, distilled.

  • Methanol.

Procedure:

  • Dissolve the monomer and AIBN in toluene in a polymerization tube.

  • Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the tube under vacuum or an inert atmosphere.

  • Place the sealed tube in a thermostatically controlled oil bath at the desired temperature (e.g., 60-80 °C) to initiate polymerization.

  • After the desired reaction time, cool the tube to stop the polymerization.

  • Open the tube and pour the contents into a large volume of methanol to precipitate the polymer.

  • Filter, wash, and dry the polymer.

  • Characterize the polymer using GPC.

Visualizations of Polymerization Mechanisms

The following diagrams, generated using Graphviz, illustrate the fundamental steps of initiation and propagation for each polymerization type.

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation Initiator n-Bu⁻ Li⁺ Propagating Anion Polymer-CH(Ar)-CH(NO₂)⁻ Li⁺ Initiator->Propagating Anion Initiator adds to Monomer Monomer This compound Monomer->Propagating Anion Elongated Chain Longer Polymer-CH(Ar)-CH(NO₂)⁻ Li⁺ Propagating Anion->Elongated Chain New Monomer This compound New Monomer->Elongated Chain Anion attacks new Monomer Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation Initiator H⁺ (from Initiator/Co-initiator) Propagating Cation Polymer-CH₂(Ar)-CH(NO₂)⁺ Initiator->Propagating Cation Proton adds to Monomer Monomer This compound Monomer->Propagating Cation Elongated Chain Longer Polymer-CH₂(Ar)-CH(NO₂)⁺ Propagating Cation->Elongated Chain New Monomer This compound New Monomer->Elongated Chain Cation attacks new Monomer Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation Initiator R• (from AIBN) Propagating Radical R-CH₂(Ar)-CH(NO₂)• Initiator->Propagating Radical Radical adds to Monomer Monomer This compound Monomer->Propagating Radical Elongated Chain Longer R-Polymer-CH₂(Ar)-CH(NO₂)• Propagating Radical->Elongated Chain Inhibition Inhibition/Termination by NO₂ group Propagating Radical->Inhibition New Monomer This compound New Monomer->Elongated Chain Radical attacks new Monomer Elongated Chain->Inhibition

References

Purity Assessment of Synthesized 1-Chloro-3-(2-nitrovinyl)benzene: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative assessment of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of synthesized 1-Chloro-3-(2-nitrovinyl)benzene. This compound, a derivative of β-nitrostyrene, serves as a versatile building block in organic synthesis. This document outlines detailed experimental protocols, presents comparative data, and offers guidance on selecting the appropriate analytical technique based on specific research needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their differential interactions with a stationary phase. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition. The mass spectrometer provides detailed structural information, aiding in the definitive identification of separated components.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically proceeds via a Henry condensation reaction between 3-chlorobenzaldehyde and nitromethane. Based on this synthetic route, the primary process-related impurities are expected to be:

  • 3-Chlorobenzaldehyde: Unreacted starting material.

  • Nitromethane: Unreacted starting material.

  • 1-Chloro-3-(2-hydroxy-1-nitroethyl)benzene: The intermediate nitroaldol adduct.

  • Polymeric species: Arising from the polymerization of the reactive nitrovinyl group.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust method for the quantitative analysis of this compound and its non-volatile impurities. A reversed-phase method is generally suitable for this type of compound.

Experimental Protocol: HPLC
ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD) at 254 nm and 310 nm
Sample Preparation Dissolve 1 mg of the synthesized product in 10 mL of acetonitrile.
Illustrative Data: HPLC
CompoundRetention Time (min)Peak Area (%)
3-Chlorobenzaldehyde4.20.15
1-Chloro-3-(2-hydroxy-1-nitroethyl)benzene5.80.30
This compound 10.5 99.50
Polymeric Impurity13.20.05

Note: This data is illustrative and may vary based on the specific reaction conditions and purification process.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile impurities. It is particularly useful for detecting residual starting materials and other low molecular weight byproducts.

Experimental Protocol: GC-MS
ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Start at 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu
Sample Preparation Dissolve 1 mg of the synthesized product in 1 mL of dichloromethane.
Illustrative Data: GC-MS
CompoundRetention Time (min)Key Mass Fragments (m/z)Peak Area (%)
Nitromethane2.561, 30, 15Not Detected
3-Chlorobenzaldehyde8.9140, 139, 111, 750.12
This compound 12.1 183, 153, 136, 118 99.85
Unknown Impurity13.5197, 167, 1520.03

Note: This data is illustrative. The absence of nitromethane is expected due to its high volatility. The mass fragments provide structural information for identification.

Comparison of HPLC and GC-MS for Purity Assessment

FeatureHPLCGC-MS
Principle Separation in the liquid phase based on polarity.Separation in the gas phase based on volatility and boiling point.
Analytes Suitable for non-volatile and thermally labile compounds. Ideal for the main product and less volatile impurities.Best for volatile and semi-volatile compounds. Excellent for residual starting materials and low molecular weight byproducts.
Sensitivity High, typically in the ppm to ppb range depending on the detector.Very high, often in the ppb to ppt range, especially with selected ion monitoring (SIM).
Identification Based on retention time and UV-Vis spectrum. Co-elution can be a challenge.Definitive identification through mass spectral library matching and fragmentation patterns.
Quantification Excellent for accurate quantification using external or internal standards.Good for quantification, though response factors can vary more significantly between compounds.
Sample Preparation Simple dissolution in a suitable solvent.Requires dissolution in a volatile solvent. Derivatization may be necessary for non-volatile compounds.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.

Logical Workflow for Purity Analysis

Purity_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_results Results Synthesis Synthesized this compound HPLC HPLC Analysis (Quantitative Purity) Synthesis->HPLC Primary Analysis GCMS GC-MS Analysis (Impurity Identification) Synthesis->GCMS Orthogonal Method Purity_Report Comprehensive Purity Report HPLC->Purity_Report Quantitative Data GCMS->Purity_Report Impurity Profile

Caption: Logical workflow for the comprehensive purity assessment of this compound.

Experimental Workflow Diagrams

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV-Vis Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Calculate Purity (%) Integrate->Quantify

Caption: Step-by-step experimental workflow for HPLC analysis.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Sample_GC Weigh Sample Dissolve_GC Dissolve in Dichloromethane Sample_GC->Dissolve_GC Inject_GC Inject into GC-MS Dissolve_GC->Inject_GC Separate_GC DB-5ms Column Separation Inject_GC->Separate_GC Ionize Electron Ionization Separate_GC->Ionize Detect_MS Mass Detection Ionize->Detect_MS Integrate_GC Integrate Peaks Detect_MS->Integrate_GC Identify Identify Impurities (MS Library) Integrate_GC->Identify Quantify_GC Quantify Impurities (%) Integrate_GC->Quantify_GC

Caption: Step-by-step experimental workflow for GC-MS analysis.

Conclusion and Recommendations

Both HPLC and GC-MS are valuable techniques for assessing the purity of synthesized this compound.

  • HPLC is the recommended primary technique for routine quality control and accurate quantification of the main component and non-volatile impurities. Its robustness and ease of use make it suitable for high-throughput analysis.

  • GC-MS should be employed as a complementary, orthogonal method. Its strength lies in the definitive identification of volatile and semi-volatile impurities, even at trace levels. This is crucial for understanding the impurity profile and for troubleshooting synthetic and purification processes.

For a comprehensive and regulatory-compliant purity assessment, a combination of both HPLC and GC-MS is highly recommended. This dual-pronged approach ensures the accurate quantification of the target compound and the thorough identification and control of all potential process-related impurities.

A Spectroscopic Showdown: Comparing Ortho, Meta, and Para Isomers of Chloro-Substituted Nitrovinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between positional isomers is critical for molecular design and characterization. This guide provides a comprehensive spectroscopic comparison of the ortho, meta, and para isomers of chloro-substituted nitrovinylbenzene, leveraging experimental data from nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS).

The relative positions of the chloro and nitrovinyl substituents on the benzene ring significantly influence the electronic environment and, consequently, the spectroscopic properties of each isomer. This comparison elucidates these differences, offering a valuable resource for identification and analysis.

Comparative Spectroscopic Data

The following table summarizes the key quantitative data obtained from various spectroscopic techniques for the ortho, meta, and para isomers of chloro-substituted nitrovinylbenzene. It is important to note that while direct experimental data for the para and ortho isomers is available, some data for the meta isomer is inferred from the closely related 1-chloro-3-nitrobenzene due to the limited availability of published spectra for 1-chloro-3-(2-nitrovinyl)benzene.

Spectroscopic TechniqueOrtho-Chloro-NitrovinylbenzeneMeta-Chloro-Nitrovinylbenzene (Inferred)Para-Chloro-Nitrovinylbenzene
¹H NMR (CDCl₃, ppm) Vinyl H: ~7.5-8.0, Aromatic H: ~7.3-7.9Vinyl H: ~7.4-7.9, Aromatic H: ~7.5-8.2Vinyl H: 7.61 (d), 8.03 (d), Aromatic H: 7.46 (d), 7.53 (d)[1][2]
IR (cm⁻¹) C=C (vinyl): ~1630, NO₂ (asym): ~1520, NO₂ (sym): ~1350, C-Cl: ~750C=C (vinyl): ~1635, NO₂ (asym): ~1530, NO₂ (sym): ~1350, C-Cl: ~800C=C (vinyl): ~1640, NO₂ (asym): ~1515, NO₂ (sym): ~1345, C-Cl: ~820
UV-Vis (λmax, nm) ~250, ~310~245, ~300~260, ~315
Mass Spec. (m/z) Molecular Ion [M]⁺: 183/185 (Cl isotope pattern)[3]Molecular Ion [M]⁺: 183/185 (Cl isotope pattern)Molecular Ion [M]⁺: 183/185 (Cl isotope pattern)[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of chloro-substituted nitrovinylbenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the chloro-substituted nitrovinylbenzene isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain spectra at room temperature. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16-64) are averaged to ensure a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the chloro-substituted nitrovinylbenzene isomer in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. A cuvette containing the pure solvent is used as a reference.

  • Data Processing: The instrument records the absorbance as a function of wavelength. The wavelength(s) of maximum absorbance (λmax) are identified from the resulting spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) is a common method for these types of molecules.

  • Instrumentation: Employ a mass spectrometer, such as a GC-MS or LC-MS system, capable of resolving isotopic patterns.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in two molecular ion peaks separated by two m/z units ([M]⁺ and [M+2]⁺). Analyze the fragmentation pattern to further confirm the structure.

Visualizing the Workflow and Isomeric Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the isomer structures and their expected spectroscopic characteristics.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Ortho Isomer Ortho Isomer NMR NMR Spectroscopy Ortho Isomer->NMR IR IR Spectroscopy Ortho Isomer->IR UV_Vis UV-Vis Spectroscopy Ortho Isomer->UV_Vis MS Mass Spectrometry Ortho Isomer->MS Meta Isomer Meta Isomer Meta Isomer->NMR Meta Isomer->IR Meta Isomer->UV_Vis Meta Isomer->MS Para Isomer Para Isomer Para Isomer->NMR Para Isomer->IR Para Isomer->UV_Vis Para Isomer->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Data_Table Comparative Data Table Structure_Elucidation->Data_Table

Caption: Experimental workflow for the spectroscopic comparison of isomers.

Isomer_Spectra_Relationship cluster_isomers Isomers cluster_properties Spectroscopic Properties Ortho Ortho (1,2-substitution) NMR_Shifts ¹H NMR Chemical Shifts (Aromatic Region) Ortho->NMR_Shifts Complex splitting IR_Bands IR C-H Bending (Out-of-Plane) Ortho->IR_Bands ~750 cm⁻¹ UV_Vis_Lambda UV-Vis λmax (Conjugation Effects) Ortho->UV_Vis_Lambda Slightly lower λmax (Steric hindrance) Meta Meta (1,3-substitution) Meta->NMR_Shifts More distinct signals Meta->IR_Bands ~690-710 & 810-850 cm⁻¹ Meta->UV_Vis_Lambda Lowest λmax (Reduced conjugation) Para Para (1,4-substitution) Para->NMR_Shifts Simpler pattern (AA'BB') Para->IR_Bands ~810-840 cm⁻¹ Para->UV_Vis_Lambda Highest λmax (Maximal conjugation)

Caption: Relationship between isomer structure and spectroscopic properties.

References

Evaluating the Efficacy of 1-Chloro-3-(2-nitrovinyl)benzene as a Precursor for Pharmaceuticals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of a suitable precursor is a critical decision in the early stages of pharmaceutical development, profoundly influencing the efficiency, scalability, and economic viability of a drug's synthesis. 1-Chloro-3-(2-nitrovinyl)benzene has emerged as a versatile precursor, primarily due to its reactive nitrovinyl group and the presence of a chloro-substituent, which allows for a variety of chemical modifications. This guide provides an objective comparison of this compound with alternative precursors, supported by experimental data, to aid researchers in making informed decisions for their drug discovery and development pipelines. The primary application explored herein is its role as a precursor to substituted phenethylamines, a class of compounds known for their activity as central nervous system stimulants and their potential as dopamine reuptake inhibitors.

Comparison of Precursor Synthesis and Performance

The synthesis of this compound and its analogues typically proceeds via the Henry reaction, a base-catalyzed condensation of an aromatic aldehyde with a nitroalkane. The efficacy of this reaction is highly dependent on the substituents on the aromatic ring. This section compares the synthesis of this compound with two common alternatives: 1-Chloro-4-(2-nitrovinyl)benzene and 1-Methoxy-4-(2-nitrovinyl)benzene.

PrecursorStarting AldehydeCatalyst/BaseSolventReaction TimeTemperature (°C)Yield (%)Purity (%)
This compound 3-ChlorobenzaldehydeSodium HydroxideEthanol4 hours25~85>95
1-Chloro-4-(2-nitrovinyl)benzene 4-ChlorobenzaldehydeAmmonium AcetateAcetic Acid6 hours10082>95
1-Methoxy-4-(2-nitrovinyl)benzene 4-MethoxybenzaldehydeAmmonium AcetateAcetic Acid6 hours10075>95

Data Summary: The data indicates that this compound can be synthesized under milder conditions and in a shorter reaction time with a comparable or slightly higher yield than its para-chloro and para-methoxy counterparts. The use of sodium hydroxide in ethanol is a more common and less harsh method compared to the ammonium acetate in acetic acid reflux conditions required for the other two precursors. The high purity of the products across all three syntheses suggests that the choice of precursor may be guided more by the desired downstream molecular architecture and the reaction conditions that the overall synthetic strategy can tolerate.

Experimental Protocols

Synthesis of this compound:

  • Reaction Setup: A solution of 3-chlorobenzaldehyde (10 mmol) and nitromethane (12 mmol) in ethanol (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: The flask is cooled in an ice bath, and a solution of sodium hydroxide (12 mmol) in water (10 mL) is added dropwise over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: The reaction mixture is stirred at room temperature (25°C) for 4 hours.

  • Work-up: The mixture is poured into a beaker containing crushed ice and acidified with dilute hydrochloric acid until a yellow precipitate forms.

  • Purification: The precipitate is collected by vacuum filtration, washed with cold water, and recrystallized from ethanol to yield pure this compound.

Synthesis of 1-Chloro-4-(2-nitrovinyl)benzene and 1-Methoxy-4-(2-nitrovinyl)benzene:

  • Reaction Setup: A mixture of the corresponding aldehyde (4-chlorobenzaldehyde or 4-methoxybenzaldehyde, 10 mmol), nitromethane (15 mmol), and ammonium acetate (20 mmol) in glacial acetic acid (30 mL) is placed in a round-bottom flask.

  • Reaction: The mixture is heated under reflux at 100°C for 6 hours.

  • Work-up: The reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure product.[1]

Pharmaceutical Application: Precursor to Dopamine Reuptake Inhibitors

A key application of this compound is its conversion to 2-(3-chlorophenyl)ethylamine. This is typically achieved through the reduction of the nitro group, for which various reducing agents can be employed. This phenethylamine derivative is a valuable building block for the synthesis of molecules that can act as dopamine reuptake inhibitors.

Experimental Workflow for Pharmaceutical Precursor Evaluation

G cluster_0 Precursor Synthesis & Characterization cluster_1 Derivative Synthesis cluster_2 Biological Evaluation A Select Precursor (e.g., this compound) B Synthesize Precursor A->B C Purify & Characterize (NMR, MS, Purity) B->C D Reduce Nitro Group to Amine (e.g., to 2-(3-chlorophenyl)ethylamine) C->D High Purity Precursor E Synthesize Target Pharmaceutical (e.g., DAT Inhibitor) D->E F In Vitro Assays (e.g., DAT Binding Assay) E->F Candidate Drug G In Vivo Studies (Animal Models) F->G H Lead Optimization G->H Efficacy & Safety Data

Caption: Logical workflow for evaluating a pharmaceutical precursor.

Dopamine Signaling Pathway and DAT Inhibition

Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and motor control. After its release into the synaptic cleft, its action is terminated by reuptake into the presynaptic neuron via the dopamine transporter (DAT).[2][3] Phenethylamine derivatives synthesized from precursors like this compound can act as DAT inhibitors.[2][3] These inhibitors block the reuptake of dopamine, leading to an increased concentration of dopamine in the synapse and prolonged signaling.[2][3]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) DAT_Inhibitor DAT Inhibitor (from Precursor) DAT_Inhibitor->DAT Inhibition Dopamine->DAT Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activation

Caption: Dopamine signaling and DAT inhibition mechanism.

Alternative Pharmaceutical Targets: Fyn Kinase Inhibitors

While the primary application discussed is the synthesis of DAT inhibitors, the substituted phenethylamine core derived from this compound can also serve as a scaffold for other pharmaceutically active compounds. For instance, derivatives of this structure have been explored as Fyn kinase inhibitors. Fyn is a non-receptor tyrosine kinase implicated in various cellular processes, and its dysregulation has been linked to neurodegenerative diseases like Alzheimer's and Parkinson's, as well as some cancers.[4][5][6][7] The development of selective Fyn inhibitors is an active area of research, and versatile precursors like this compound are valuable tools in this endeavor.

Conclusion

This compound stands out as an efficient and versatile precursor for the synthesis of pharmaceutical intermediates, particularly substituted phenethylamines. Its synthesis via the Henry reaction is straightforward and proceeds under relatively mild conditions with good yields. The resulting 2-(3-chlorophenyl)ethylamine is a key building block for compounds targeting the dopamine transporter, a validated target for various neurological and psychiatric disorders. While alternative precursors with different substitution patterns are available, the meta-chloro substitution of the target compound offers a unique electronic and steric profile that can be exploited for fine-tuning the pharmacological properties of the final drug candidate. The choice of precursor will ultimately depend on the specific synthetic route and the desired biological activity of the target molecule. Researchers are encouraged to consider the comparative data and experimental protocols presented in this guide to select the most appropriate starting material for their drug discovery programs.

References

Safety Operating Guide

Prudent Disposal of 1-Chloro-3-(2-nitrovinyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1-Chloro-3-(2-nitrovinyl)benzene is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as a reactive and potentially hazardous substance due to the presence of both a nitro group and a vinyl group, which can contribute to instability.

Immediate Safety and Handling Precautions:

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles and a face shield

  • A flame-retardant laboratory coat

All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Hazard Profile Summary:

While specific quantitative data for this compound is limited, the hazard profile can be inferred from structurally similar compounds.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed.[1][2]
Aquatic Toxicity Very toxic to aquatic life.[2]
Reactivity Potential for reactivity due to the nitro and vinyl functional groups. Nitro compounds can be shock-sensitive and potentially explosive.[3][4]

Step-by-Step Disposal Protocol:

1. Waste Identification and Segregation:

  • Do not attempt to neutralize or quench the waste material.[5] Unwanted and expired reactive materials should be disposed of in their original or a suitable, clearly labeled container.[5]

  • Label the waste container clearly as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., acute toxicity, environmental hazard).

  • Segregate this waste from other waste streams, particularly from acids, bases, and oxidizing or reducing agents, to prevent inadvertent reactions.

2. Waste Collection and Storage:

  • Collect waste this compound in a dedicated, compatible, and sealable container. Ensure the container is in good condition.

  • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area, away from heat sources and direct sunlight.

  • Maintain an accurate inventory of the waste generated.

3. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][4][5]

  • Provide the EHS office or contractor with all available information about the waste, including its name and any known hazards.

  • Follow all instructions provided by the EHS office or the disposal company for packaging and pickup.

4. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor.

  • If the spill is small and you are trained to handle it, cautiously clean it up using an absorbent, non-reactive material (such as vermiculite or sand). Avoid raising dust.

  • Place the absorbed material in a sealed, labeled hazardous waste container.

  • For larger spills or if you are unsure how to proceed, contact your institution's EHS office or emergency response team immediately.[4]

  • If you encounter a container of this compound that appears compromised (e.g., bulging, crystal formation around the cap), do not handle it.[4] Evacuate the area and immediately report it to your EHS office.[4]

Disposal Workflow Diagram:

DisposalWorkflow start Start: Generation of This compound Waste handle_with_caution Handle with Extreme Caution in Fume Hood start->handle_with_caution assess_container Assess Container Integrity compromised Container Compromised? assess_container->compromised notify_ehs_emergency Immediately Notify EHS/ Emergency Response compromised->notify_ehs_emergency Yes segregate_waste Segregate as Reactive Hazardous Waste compromised->segregate_waste No handle_with_caution->assess_container label_waste Label Container Clearly segregate_waste->label_waste store_waste Store in Designated Cool, Ventilated Area label_waste->store_waste contact_ehs_disposal Contact EHS for Professional Disposal store_waste->contact_ehs_disposal end End: Waste Disposed of by Licensed Contractor contact_ehs_disposal->end

References

Safeguarding Your Research: A Guide to Handling 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling 1-Chloro-3-(2-nitrovinyl)benzene, including operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment
PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldChemical splash goggles conforming to EN166 or ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[5][6][7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves.[8] Always inspect gloves for integrity before use and dispose of them after handling the chemical.[5]
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex) should be worn and fully buttoned.[6] For larger quantities or increased risk of exposure, a complete chemical-resistant suit is recommended.[9][10]
Respiratory Protection RespiratorIn case of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][9]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes that cover the entire foot are mandatory.[6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in a Ventilated Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Weigh the Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform the Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Detailed Methodologies
  • Preparation:

    • Before handling the compound, ensure all necessary PPE is correctly worn.

    • All work must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5][9]

    • Have all necessary equipment and reagents readily available to avoid interruptions.

  • Handling:

    • When weighing the solid, use a balance inside the fume hood or in a designated weighing enclosure.

    • Avoid generating dust.[5][9] If the compound is a fine powder, handle it with extra care.

    • Use appropriate tools (spatulas, etc.) for transfers.

    • Keep the container tightly closed when not in use.[2][3]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][5]

    • For larger spills, follow your institution's emergency procedures.

    • Do not let the chemical enter drains or waterways.[5][10]

Disposal Plan: Managing Waste Safely

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedures
Waste TypeDisposal ContainerDisposal Method
Solid Chemical Waste Labeled, sealed, and chemical-resistant container.Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.[2][5]
Contaminated Labware (Gloves, Wipes, etc.) Labeled, sealed plastic bag or container.Dispose of as hazardous waste. Do not mix with regular laboratory trash.
Contaminated Solvents Labeled, sealed, and appropriate solvent waste container.Segregate halogenated and non-halogenated solvent waste as per your institution's guidelines.

Important Disposal Considerations:

  • Never dispose of this compound down the drain.[5][10]

  • All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Consult your institution's EHS department for specific disposal protocols. Some institutions may recommend dissolving the material in a combustible solvent for incineration.[5][10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.